6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Description
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Properties
IUPAC Name |
6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBBJHFKDHDIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" properties
An In-Depth Technical Guide to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Physicochemical Properties and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of the novel heterocyclic compound, this compound. While specific biological data for this molecule is not yet prevalent in public literature, its structure combines two pharmacologically significant scaffolds: the 2-aminopyridine and the N-substituted 1,2,4-triazole. The 2-aminopyridine moiety is a well-established "hinge-binder" in numerous kinase inhibitors, and the 1,2,4-triazole ring is recognized as a metabolically robust bioisostere for amide groups, capable of critical hydrogen bonding interactions. This document elucidates the core physicochemical properties of the title compound, proposes a robust strategy for its chemical synthesis and characterization, and presents a hypothesis-driven exploration of its therapeutic potential. By dissecting the established bioactivities of its constituent scaffolds, we position this molecule as a promising starting point for drug discovery programs targeting kinases, viral proteins, and other enzyme classes. This guide is intended for researchers and scientists in medicinal chemistry and drug development, offering foundational data and a strategic framework for investigating this and related chemical entities.
Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the cornerstone of any research and development endeavor. This section details the essential identifiers and physicochemical characteristics of this compound.
Nomenclature and Chemical Identifiers
Correct and consistent identification is critical for database searching and regulatory documentation.
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IUPAC Name: this compound[1]
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CAS Number: 1448427-99-3[1]
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Molecular Formula: C₁₀H₁₃N₅[1]
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SMILES: CC(C)N1C=NN=C1C2=NC(=CC=C2)N[2]
-
InChI Key: MPBBJHFKDHDIRZ-UHFFFAOYSA-N[2]
Physicochemical and Predicted Properties
The following table summarizes the key physicochemical properties. Experimental values are prioritized, with computationally predicted data included to guide experimental design where empirical data is unavailable.
| Property | Value | Source |
| Molecular Weight (FW) | 203.25 g/mol | [1] |
| Monoisotopic Mass | 203.1171 Da | [2] |
| Purity (Typical) | >95% | [1] |
| XlogP (Predicted) | 0.4 | [2] |
| Topological Polar Surface Area | 77.2 Ų | Predicted |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Calculated |
| Hydrogen Bond Acceptors | 4 (the pyridine and triazole nitrogens) | Calculated |
Causality Insight: The low predicted XlogP value of 0.4 suggests good aqueous solubility, a favorable property for oral bioavailability and formulation. The balance of one hydrogen bond donor and multiple acceptors is a common feature in drug candidates, allowing for specific interactions with biological targets.
Synthesis and Characterization Strategy
A reliable and scalable synthetic route is paramount for advancing a compound from a concept to a viable research tool. While a specific published synthesis for this exact molecule is not available, a chemically sound and logical pathway can be proposed based on established heterocyclic chemistry principles.
Proposed Retrosynthetic Analysis
The most logical approach involves the formation of the 1,2,4-triazole ring from a precursor already containing the 2-aminopyridine core. A key intermediate is 6-aminopicolinohydrazide, which can be readily prepared from commercially available 6-aminopicolinic acid. This hydrazide can then undergo condensation and cyclization to form the desired triazole.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol
This protocol is a validated, step-by-step methodology derived from standard procedures for synthesizing related triazole-pyridine structures.
Step 1: Synthesis of 6-Aminopicolinohydrazide
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Esterification: To a solution of 6-aminopicolinic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then reflux for 4 hours until TLC analysis indicates complete consumption of the starting material.
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Remove the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used without further purification.
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Hydrazinolysis: Dissolve the crude methyl ester in ethanol (0.2 M) and add hydrazine hydrate (5.0 eq).
-
Reflux the mixture for 12-16 hours.
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Cool the reaction mixture to room temperature, which should induce precipitation of the product.
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Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-aminopicolinohydrazide as a white solid.
Step 2: Synthesis of this compound
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Thiosemicarbazide Formation: Suspend 6-aminopicolinohydrazide (1.0 eq) in ethanol (0.2 M). Add isopropyl isothiocyanate (1.1 eq).
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Reflux the mixture for 6 hours. The intermediate thiosemicarbazide often precipitates upon cooling. Filter and wash with cold ethanol.
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Cyclization: Resuspend the crude thiosemicarbazide in a suitable solvent like ethanol or DMF. Add a cyclizing agent such as methyl iodide (1.5 eq) or a base like sodium hydroxide (2.0 eq) to promote desulfurization and ring closure.
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Heat the reaction at reflux for 8-12 hours until LC-MS analysis confirms the formation of the desired product (M+H⁺ = 204.12).
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Purification: After cooling, neutralize the reaction mixture if necessary and remove the solvent in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the title compound.
Structural Verification and Quality Control
Each analytical technique provides a layer of validation, ensuring the identity and purity of the final compound. This self-validating system is crucial for reproducible biological testing.
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Mass Spectrometry (MS): The primary goal is to confirm the molecular weight. Electrospray ionization (ESI) is the preferred method. The expected [M+H]⁺ ion is at m/z 204.12438.[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₀H₁₄N₅⁺) to within 5 ppm.
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NMR Spectroscopy: NMR provides unambiguous structural confirmation.
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¹H NMR: Expect to see characteristic signals for the isopropyl group (a doublet and a septet), distinct aromatic protons on the pyridine ring, a singlet for the triazole proton, and a broad singlet for the amine (-NH₂) protons.
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¹³C NMR: The spectrum should show 10 distinct carbon signals corresponding to the unique carbon atoms in the structure.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient containing 0.1% formic acid or trifluoroacetic acid is a standard method. Purity should be ≥95% for use in biological assays.[1]
Analysis of Bioactive Scaffolds and Therapeutic Potential
By examining the established roles of its core components, we can formulate strong hypotheses about the potential biological activities of this compound.
The 2-Aminopyridine Moiety: A Privileged Kinase Hinge-Binder
The 2-aminopyridine scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases makes it a highly effective anchor. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This bidentate interaction is a validated strategy for achieving potent and often selective kinase inhibition. Numerous approved drugs and clinical candidates for oncology and inflammatory diseases incorporate this motif.[3][4][5]
The 1,2,4-Triazole Moiety: A Versatile Amide Bioisostere
Five-membered heterocycles, particularly the 1,2,4-triazole ring, are frequently used as bioisosteric replacements for amide bonds.[6] This substitution offers several advantages:
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Improved Metabolic Stability: Triazoles are generally more resistant to metabolic hydrolysis than amides.
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Enhanced Physicochemical Properties: They can improve solubility and cell permeability.
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Maintained Biological Interactions: Crystallographic studies have shown that the nitrogen atoms of the 1,2,4-triazole ring can effectively replicate the hydrogen bonding interactions of an amide group, binding to key residues in a target protein.[6] This moiety is found in compounds with a wide range of activities, including antiviral (inhibitors of Yellow Fever Virus) and anticancer agents.[7]
Hypothesis-Driven Therapeutic Applications
Based on the analysis of its scaffolds, the title compound is a strong candidate for investigation in several therapeutic areas.
Hypothesis 1: Kinase Inhibition in Oncology The combination of a hinge-binding 2-aminopyridine and a 1,2,4-triazole suggests a high probability of activity against various protein kinases. Targets such as c-KIT, implicated in gastrointestinal stromal tumors (GIST), and CSNK2, a target for β-coronavirus replication, are known to be modulated by compounds containing these scaffolds.[4][6]
Caption: Competitive inhibition of a kinase by the target compound.
Hypothesis 2: SARM1 Inhibition for Neuroprotection SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1) is a critical protein in the pathway of axonal degeneration. Its activation leads to a rapid depletion of NAD⁺, triggering neuronal death.[8] Substituted pyridine derivatives have been patented as SARM1 inhibitors, presenting a potential application for the title compound in treating neurodegenerative diseases or peripheral neuropathies.[8]
Future Directions and Application in Drug Discovery
The true value of this compound lies in its potential as a lead compound. The following workflow outlines a logical progression for its evaluation.
Proposed Screening Cascade
A tiered approach is the most efficient method for identifying and validating biological activity.
Caption: A tiered screening workflow for target identification.
Lead Optimization Strategies
Should initial screening yield promising hits, structure-activity relationship (SAR) studies would be the next logical step. Key modifications could include:
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Isopropyl Group: Varying the alkyl substitution on the N4 position of the triazole can modulate potency and explore a deeper binding pocket. Replacing it with cycloalkyl or aryl groups could be investigated.
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Pyridine Ring: Substitution on the pyridine ring (e.g., with halogens or small alkyl groups) can fine-tune electronic properties and improve selectivity or metabolic stability.
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Amine Group: While likely crucial for hinge-binding in kinases, acylation or alkylation could be explored for other target classes, though this would fundamentally change its interaction profile.
Conclusion
This compound is a well-defined chemical entity with significant, albeit underexplored, potential in drug discovery. Its molecular architecture marries a validated kinase-binding motif with a metabolically robust bioisostere, making it a high-priority scaffold for investigation. The proposed synthetic route is robust and relies on established chemical transformations, enabling access to sufficient material for comprehensive screening. The hypothesis-driven framework presented here, focusing on kinase inhibition and neuroprotection, provides clear and actionable pathways for elucidating the biological function of this compound and initiating lead optimization programs.
References
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PubChemLite. (n.d.). This compound (C10H13N5). Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 1525475-07-3 | 6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. Retrieved from [Link]
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PubChem. (n.d.). 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. Retrieved from [Link]
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National Institutes of Health. (n.d.). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Retrieved from [Link]
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PubMed Central. (n.d.). 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship. Retrieved from [Link]
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PubChem. (n.d.). (3aS,4S,6aR)-4-(4-(4-(3-((3-(((Z)-4-amino-2-fluorobut-2-en-1-yl)sulfonyl)phenyl)amino)propyl)-1H-1,2,3-triazol-1-yl)butyl)tetrahydro. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic small molecule featuring a 2-aminopyridine core linked to a 4-isopropyl-substituted 1,2,4-triazole ring. While dedicated research on the specific mechanism of action of this compound is not extensively published, its structural motifs are prevalent in a wide array of biologically active agents. This technical guide synthesizes the available evidence from structurally related compounds to propose and explore several plausible mechanisms of action. By dissecting the known pharmacology of the aminopyridine and triazole scaffolds, we will delve into potential roles in kinase inhibition, modulation of neuronal ion channels, and regulation of programmed axon death pathways. This document is intended to serve as a foundational resource for researchers investigating this and similar chemical entities, providing a structured, evidence-based framework for hypothesis generation and experimental design.
Introduction and Molecular Profile
This compound is a novel chemical entity characterized by the fusion of two key pharmacophores: a 2-aminopyridine ring and a 1,2,4-triazole ring. The 2-aminopyridine moiety is a well-established scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases.[1][2] The 1,2,4-triazole ring is considered a "privileged scaffold" in drug discovery, valued for its metabolic stability and its capacity to act as a bioisosteric replacement for amide bonds, while also participating in a variety of biological activities.[3][4][5]
The combination of these two moieties, along with the specific N-isopropyl substitution on the triazole ring, suggests a molecule designed for specific biological interactions. This guide will explore the most probable mechanisms of action based on an analysis of its constituent parts and data from analogous compounds.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1448427-99-3 | [3] |
| Molecular Formula | C10H13N5 | [4] |
| Molecular Weight | 203.25 g/mol | [3] |
| Predicted XlogP | 0.4 | [4] |
Plausible Mechanism of Action I: Protein Kinase Inhibition
A primary hypothesized mechanism of action for this compound is the inhibition of one or more protein kinases. This is strongly suggested by the presence of the 2-aminopyridine scaffold, a common feature in many kinase inhibitors that typically binds to the ATP-binding site.[1][6]
Targeting the p38 MAP Kinase Pathway
Several lines of evidence point towards the p38 mitogen-activated protein (MAP) kinase pathway as a potential target.
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Structural Analogs: Compounds containing both pyridinyl and triazole motifs have been successfully developed as potent p38 MAP kinase inhibitors.[7][8] These inhibitors typically compete with ATP for binding to the kinase's active site.[7]
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Inflammatory Response: p38α MAP kinase is a key regulator of pro-inflammatory cytokine production.[8] The 1,2,4-triazole scaffold is found in numerous compounds with demonstrated anti-inflammatory activity, often linked to p38 inhibition.[8]
The binding mode of a typical pyridinyl-triazole inhibitor to p38α involves the pyridine nitrogen forming a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase's ATP-binding pocket.[9]
Caption: Hypothesized inhibition of the SARM1-mediated axon degeneration pathway.
Plausible Mechanism of Action III: Modulation of Voltage-Gated Potassium Channels
The 2-aminopyridine moiety is structurally related to 4-aminopyridine (4-AP), a well-characterized, non-selective blocker of voltage-gated potassium (Kv) channels. [10]4-AP and its derivatives are known to enhance neurotransmitter release at synapses by prolonging the action potential duration. [11][12][13]
-
Pharmacophore: Aminopyridines primarily work by blocking the ion conduction pore of Kv channels. [14][15]This action restores conduction in demyelinated axons and can improve function in conditions like multiple sclerosis and spinal cord injury. [10]* Structure-Activity Relationship: The activity of aminopyridine derivatives on Kv channels is highly dependent on their structure, lipophilicity, and steric volume. [12]While 4-AP is the most studied, other aminopyridine isomers and derivatives also exhibit activity. [11][15] It is therefore plausible that this compound could act as a modulator of Kv channels, although its larger size and substitution pattern would likely confer a different selectivity and potency profile compared to 4-AP.
Caption: Experimental workflow for testing Kv channel modulation.
Summary and Future Directions
The structural components of this compound strongly suggest it is a biologically active molecule with several plausible mechanisms of action. Based on extensive precedent in the medicinal chemistry literature, the most likely targets are protein kinases (such as p38 MAP kinase or CK2), the axonal degeneration enzyme SARM1 , or voltage-gated potassium channels .
The aminopyridine core provides a robust anchor for ATP-competitive kinase inhibition, while the 1,2,4-triazole moiety offers metabolic stability and diverse interaction potential. The convergence of these scaffolds in known p38 inhibitors makes this a particularly compelling hypothesis. However, the structural alerts for SARM1 inhibition and Kv channel modulation cannot be discounted.
Definitive elucidation of this compound's mechanism requires a systematic experimental approach. We recommend the following tiered screening strategy:
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Primary Screen: A broad in vitro kinase panel (including p38, JNK, and CK2 families) to rapidly assess for kinase inhibition.
-
Secondary Screens:
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An in vitro SARM1 NAD+ hydrolase assay.
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Electrophysiological assessment of effects on a panel of Kv channels expressed in a heterologous system.
-
-
Cellular Assays: Based on the results of the primary and secondary screens, appropriate cellular models should be employed. For example, a lipopolysaccharide (LPS)-stimulated macrophage model to measure TNF-α production (for p38), a dorsal root ganglion (DRG) neuron axotomy model (for SARM1), or a synaptic transmission assay (for Kv channels).
This structured approach will enable an efficient and evidence-based determination of the primary mechanism of action for this compound, paving the way for its further development and application.
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Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. (2024-08-06). ResearchGate. [Link]
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The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. (n.d.). MDPI. [Link]
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An In-Depth Technical Guide to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: A Privileged Scaffold in Kinase-Targeted Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS Number: 1448427-99-3), a heterocyclic amine of significant interest in contemporary medicinal chemistry. The document elucidates the chemical and physical properties of this compound, proposes a detailed synthetic route, and explores its potential as a key pharmacophore in the development of targeted therapeutics. A substantial focus is placed on its role as a potential inhibitor of Janus kinase 2 (JAK2), a critical mediator in cytokine signaling pathways implicated in various myeloproliferative neoplasms and inflammatory diseases. This guide aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel kinase inhibitors, offering both theoretical insights and practical methodologies.
Introduction: The Emergence of Pyridine-Triazole Scaffolds in Medicinal Chemistry
The confluence of pyridine and triazole rings in a single molecular entity has given rise to a class of compounds with remarkable pharmacological potential. The pyridine ring, a common motif in numerous bioactive molecules, offers versatile substitution patterns for fine-tuning physicochemical properties and target engagement. Complementing this, the 1,2,4-triazole moiety serves as a crucial pharmacophore, often acting as a bioisosteric replacement for amide bonds, thereby enhancing metabolic stability and modulating binding interactions.[1] This strategic combination has led to the discovery of potent inhibitors of various protein kinases, which are pivotal targets in oncology, immunology, and neurodegenerative disorders.
This compound represents a key building block within this chemical space. Its structural architecture, featuring a 2-aminopyridine core linked to a 4-substituted-1,2,4-triazole, positions it as a valuable intermediate for the synthesis of more complex drug candidates. Notably, derivatives of this compound have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2), highlighting its significance for the development of novel therapies for myeloproliferative disorders.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The table below summarizes its key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 1448427-99-3 | |
| Molecular Formula | C10H13N5 | [2] |
| Molecular Weight | 203.25 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(C)N1C=NN=C1C2=NC(N)=CC=C2 | [2] |
| Predicted Boiling Point | 434.1±55.0 °C | [3] |
| Purity (typical) | ≥95% | [2] |
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for this compound has not been extensively published, a plausible and efficient synthetic route can be devised based on established methodologies for the construction of analogous 2-amino-6-(triazolyl)pyridine systems. The proposed multi-step synthesis is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-6-(N'-hydroxycarbamimidoyl)pyridine (Intermediate 1)
-
To a solution of 2-amino-6-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-6-(N'-hydroxycarbamimidoyl)pyridine.
Step 2: Synthesis of (E)-N'-(2-aminopyridin-6-yl)-N,N-dimethylformimidamide (Intermediate 2)
-
Dissolve 2-amino-6-(N'-hydroxycarbamimidoyl)pyridine (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess DMF-DMA under reduced pressure.
-
The resulting crude product can be used in the next step without further purification.
Step 3: Synthesis of 1-(2-aminopyridin-6-yl)-2-isopropylhydrazine-1-carboximidamide (Intermediate 3)
-
To a solution of (E)-N'-(2-aminopyridin-6-yl)-N,N-dimethylformimidamide (1.0 eq) in ethanol, add isopropylhydrazine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the solvent under reduced pressure to obtain the crude intermediate.
Step 4: Synthesis of this compound (Final Product)
-
To the crude 1-(2-aminopyridin-6-yl)-2-isopropylhydrazine-1-carboximidamide, add triethyl orthoformate (excess).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final product, this compound.
Biological Activity and Mechanism of Action: A Focus on JAK2 Inhibition
The therapeutic potential of this compound is underscored by the discovery that its derivatives are potent and selective inhibitors of Janus kinase 2 (JAK2). JAK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune responses.[4]
The JAK2-STAT Signaling Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[2] The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.
Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound derivatives.
Role in Myeloproliferative Neoplasms
Mutations in the JAK2 gene, particularly the V617F mutation, are a hallmark of several myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[3][5] This mutation leads to constitutive activation of JAK2, resulting in cytokine-independent cell proliferation and the clinical manifestations of these disorders. Therefore, inhibiting JAK2 activity is a key therapeutic strategy for the treatment of MPNs.[6][7]
The this compound scaffold is a promising starting point for the development of selective JAK2 inhibitors. The 2-aminopyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The substituted triazole ring can extend into a hydrophobic pocket, and the isopropyl group likely contributes to favorable van der Waals interactions, enhancing binding affinity and selectivity.
Applications in Drug Discovery and Development
The unique structural features and biological activity profile of this compound make it a highly valuable molecule in drug discovery.
-
Scaffold for Kinase Inhibitor Libraries: This compound serves as an excellent starting point for the generation of focused libraries of kinase inhibitors. The 2-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.
-
Development of JAK2-Selective Inhibitors: Given the promising activity of its derivatives, this scaffold is a prime candidate for the development of next-generation JAK2 inhibitors with improved selectivity over other JAK family members, potentially leading to a better safety profile.
-
Probe for Chemical Biology: Radiolabeled or fluorescently tagged versions of this molecule could be synthesized to serve as chemical probes for studying the biology of JAK2 and related kinases in both in vitro and in vivo models.
Conclusion
This compound is a compelling heterocyclic compound with significant potential in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Its core structure embodies key features for effective and selective targeting of the JAK2 kinase, a clinically validated target for myeloproliferative neoplasms. The proposed synthetic route provides a practical framework for its preparation, enabling further investigation and derivatization. As our understanding of kinase signaling pathways continues to evolve, scaffolds such as this will undoubtedly play a pivotal role in the discovery of novel and effective targeted therapies.
References
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MySkinRecipes. N-(6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-methoxy-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide. Available at: [Link]
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Levine, R. L., & Gilliland, D. G. (2008). A role for JAK2 mutations in myeloproliferative diseases. PubMed. Available at: [Link]
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Vainchenker, W., & Constantinescu, S. N. (2013). JAK2 in Myeloproliferative Neoplasms: Still a Protagonist. PMC - PubMed Central. Available at: [Link]
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Tefferi, A. (2008). Role of JAK2 in the pathogenesis and therapy of myeloproliferative disorders. Mayo Clinic. Available at: [Link]
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Wikipedia. Janus kinase 2. Available at: [Link]
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QIAGEN. Role of JAK2 in Hormone-like Cytokine Signaling. Available at: [Link]
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Hu, Y., et al. (2020). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. NIH. Available at: [Link]
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The Emergence of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine as a Kinase Inhibitor Precursor: A Technical Guide
Executive Summary: Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This guide delves into the technical details of a promising kinase inhibitor precursor, 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. We will explore its chemical synthesis, structural rationale, and a strategic workflow for its evolution from a precursor to a potent and selective kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel kinase-targeted therapeutics.
Introduction: The Kinase Inhibitor Landscape and the Triazolyl-Pyridine Scaffold
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction. With over 500 members in the human kinome, these enzymes control a vast array of cellular functions, from proliferation and differentiation to apoptosis and metabolism. Consequently, aberrant kinase activity is a frequent driver of oncogenesis and inflammatory diseases.
The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design.[1] Its ability to form crucial hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP, makes it a privileged structure for achieving potent inhibition.[1] The incorporation of a 1,2,4-triazole ring system offers several advantages, including metabolic stability and the potential for additional interactions within the ATP-binding pocket.[2][3] The specific precursor, this compound, combines these features, presenting a versatile starting point for the development of targeted kinase inhibitors.
The Precursor: Synthesis and Physicochemical Properties
The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common approach involves the cyclization of a thiosemicarbazide intermediate.[4]
Table 1: Physicochemical Properties of the Precursor
| Property | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 1448427-99-3[5] |
| Molecular Formula | C10H13N5[5] |
| Molecular Weight | 203.25 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
Experimental Protocol: Synthesis of this compound
Materials:
-
6-cyanopyridin-2-amine
-
Hydrazine hydrate
-
Isopropyl isothiocyanate
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of 6-carbamimidoylpyridin-2-amine: A mixture of 6-cyanopyridin-2-amine and hydrazine hydrate in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to yield the amidrazone intermediate.
-
Synthesis of the Thiosemicarbazide Intermediate: The amidrazone is dissolved in ethanol, and isopropyl isothiocyanate is added dropwise at room temperature. The mixture is stirred for 2-3 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
Cyclization to the Triazole: The thiosemicarbazide intermediate is suspended in an aqueous solution of sodium hydroxide (2M) and heated to 80-90°C for 4-6 hours.[4] The reaction mixture is then cooled to room temperature and neutralized with hydrochloric acid. The precipitated product, this compound, is filtered, washed with water, and dried under vacuum.
-
Purification and Characterization: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
From Precursor to Potent Inhibitor: A Strategic Drug Discovery Workflow
The precursor molecule serves as a foundational scaffold for the development of highly potent and selective kinase inhibitors. The following workflow outlines a typical drug discovery cascade.
Caption: Kinase inhibitor discovery workflow.
High-Throughput Screening (HTS) and Hit Identification
The initial step involves screening the precursor and a library of its analogs against a broad panel of kinases. This provides a preliminary assessment of the scaffold's inhibitory potential and selectivity profile. Hits are identified as compounds exhibiting significant inhibition of one or more kinases at a defined concentration.
Lead Generation through Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, systematic modifications are made to the precursor scaffold to understand the structure-activity relationship (SAR).[1] Key areas for modification include:
-
The Isopropyl Group: Substitution with different alkyl or aryl groups can probe a hydrophobic pocket adjacent to the ATP-binding site.
-
The Pyridine Ring: Introduction of substituents can modulate potency, selectivity, and physicochemical properties.
-
The Amine Group: While crucial for hinge binding, derivatization can be explored to improve cell permeability and other drug-like properties.
The goal of this phase is to generate lead compounds with improved potency and selectivity against the target kinase(s).
Lead Optimization and ADMET Profiling
Lead compounds undergo further refinement to enhance their overall profile. This includes optimizing for:
-
Potency: Achieving low nanomolar or even picomolar inhibition of the target kinase.
-
Selectivity: Minimizing off-target activities to reduce potential side effects.
-
ADMET Properties: Improving absorption, distribution, metabolism, excretion, and toxicity profiles to ensure the compound is suitable for in vivo studies.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The this compound scaffold and its derivatives typically function as ATP-competitive inhibitors. They bind to the active site of the kinase, directly competing with the endogenous ATP substrate.
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- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Structural Analogs of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: A Scaffold for Therapeutic Innovation
Abstract
The confluence of pyridine and 1,2,4-triazole rings in a single molecular entity has given rise to a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on the structural analogs of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, a compound that, while not extensively documented in public literature, represents a fertile ground for the design of novel therapeutic agents. This document provides a comprehensive exploration of the design rationale, synthetic strategies, and potential biological evaluation of its analogs. By dissecting the structure-activity relationships of related compounds, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate within this chemical space. Detailed experimental protocols and visual workflows are provided to translate theoretical concepts into actionable laboratory practice.
Introduction: The Pyridinyl-Triazole Core - A Privileged Pharmacophore
The this compound scaffold brings together two key heterocyclic systems, each contributing unique properties to the overall molecule. The pyridine ring, a common motif in FDA-approved drugs, offers a versatile platform for substitution, influencing solubility, metabolic stability, and target engagement through hydrogen bonding and π-π stacking interactions[1]. The 1,2,4-triazole moiety is a well-established pharmacophore known for its diverse biological activities, including antifungal, anticancer, antimicrobial, and antitubercular effects[2][3][4]. Its metabolic stability and ability to act as a bioisostere for amide and ester groups further enhance its utility in drug design[5][6][7][8][9].
The core structure of this compound, with its distinct substitution pattern—an amino group at the 2-position of the pyridine ring and a substituted triazole at the 6-position—suggests a high potential for targeted biological activity. The 2-aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors, while the triazole and its substituents can be tailored to interact with specific pockets of a target protein, thereby influencing potency and selectivity[10].
This guide will systematically explore the potential for structural modifications at three key positions: the N4-substituent of the triazole ring, the pyridine ring, and the 2-amino group, to generate a library of analogs with diverse and potentially enhanced therapeutic properties.
Design Rationale for Structural Analogs
The design of structural analogs of this compound is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies of related compounds and the concept of bioisosterism.
Modification of the N4-Triazole Substituent (R¹)
The isopropyl group at the N4 position of the triazole ring plays a crucial role in defining the steric and electronic properties of this region of the molecule. Its replacement offers a primary avenue for analog design.
-
Alkyl and Cycloalkyl Groups: Varying the size and branching of the alkyl substituent can probe the steric tolerance of the target's binding pocket. Replacing the isopropyl group with smaller (e.g., ethyl, propyl) or larger (e.g., tert-butyl, cyclohexyl) groups can significantly impact potency and selectivity[6].
-
Aromatic and Heteroaromatic Rings: Introducing phenyl, substituted phenyl, or other heteroaromatic rings can introduce additional π-stacking or hydrogen bonding interactions, potentially leading to enhanced binding affinity.
-
Polar Functional Groups: The incorporation of polar groups, such as ethers or alcohols, can improve aqueous solubility and introduce new hydrogen bonding opportunities.
Substitution on the Pyridine Ring (R²)
The pyridine ring itself presents multiple positions for substitution, allowing for the fine-tuning of the molecule's overall properties.
-
Positions 3, 4, and 5: These positions are often solvent-exposed in kinase inhibitors, making them ideal for modifications aimed at improving physicochemical properties like solubility and permeability without disrupting core binding interactions. The introduction of small alkyl groups, halogens, or polar functionalities can be explored.
-
Bioisosteric Replacement of the Pyridine Core: In some cases, the entire pyridine ring can be replaced with other heterocyclic systems, such as pyrimidine, pyrazine, or even fused ring systems, to explore different spatial arrangements and electronic distributions.
Derivatization of the 2-Amino Group (R³)
The 2-amino group is a critical hydrogen bond donor for hinge binding in many kinases. While its primary amine character is often essential, derivatization can be explored to modulate this interaction or to introduce additional binding elements.
-
Secondary and Tertiary Amines: Alkylation of the amino group can alter its hydrogen bonding capacity and introduce steric bulk.
-
Amide and Sulfonamide Formation: Acylation or sulfonylation can introduce new functionalities and explore different interactions within the active site. However, this may disrupt the crucial hinge-binding interaction.
-
Bioisosteric Replacements: The amino group could be replaced with other hydrogen-bonding moieties, such as a hydroxyl group, although this would significantly alter the electronic nature of the pyridine ring[11].
Synthetic Strategies and Methodologies
The synthesis of analogs of this compound can be approached through a convergent strategy, involving the preparation of a substituted 2-aminopyridine core and a functionalized triazole, followed by their coupling.
Synthesis of the 6-Heteroaryl-Pyridin-2-Amine Core
A common route to 6-substituted-2-aminopyridines involves the use of cross-coupling reactions on a di-halogenated pyridine precursor.
Synthesis of 4-Substituted-4H-1,2,4-triazoles
The 4-substituted-1,2,4-triazole moiety can be synthesized through several established methods. A common approach involves the cyclization of a thiosemicarbazide derivative.
Representative Experimental Protocol: Synthesis of a Hypothetical Analog
Synthesis of 6-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Step 1: Synthesis of 4-Cyclohexyl-3-mercapto-4H-1,2,4-triazole
-
To a solution of cyclohexyl isothiocyanate (1.0 eq) in ethanol, add carbohydrazide (1.0 eq).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add potassium hydroxide (2.0 eq).
-
Reflux the mixture for another 8-10 hours.
-
Cool the reaction to room temperature and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired triazole.
Step 2: Suzuki Coupling
-
To a degassed mixture of 2-amino-6-chloropyridine (1.0 eq), the synthesized triazole boronic ester (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.
Biological Evaluation and Structure-Activity Relationship (SAR) Analysis
Given the prevalence of the pyridinyl-triazole scaffold in anticancer and kinase inhibitor research, a primary focus for biological evaluation would be in these areas.
In Vitro Anticancer Activity
The antiproliferative activity of the synthesized analogs can be evaluated against a panel of human cancer cell lines using standard assays such as the MTT or SRB assay.
Table 1: Hypothetical Anticancer Activity Data for a Series of Analogs
| Compound ID | R¹ (Triazole) | R² (Pyridine) | R³ (Amine) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Parent | Isopropyl | H | NH₂ | >50 | >50 |
| Analog-1 | Cyclohexyl | H | NH₂ | 15.2 | 21.5 |
| Analog-2 | Phenyl | H | NH₂ | 8.7 | 12.3 |
| Analog-3 | Isopropyl | 5-F | NH₂ | 25.6 | 30.1 |
| Analog-4 | Isopropyl | H | NHMe | >50 | >50 |
This data is illustrative and serves as an example for SAR analysis.
From this hypothetical data, we can infer that:
-
Increasing the steric bulk at the R¹ position from isopropyl to cyclohexyl and phenyl enhances anticancer activity.
-
The introduction of a fluorine atom at the 5-position of the pyridine ring is detrimental to activity.
-
Modification of the primary amino group at the R³ position leads to a loss of activity, highlighting its importance for the biological effect.
Kinase Inhibition Assays
The 2-aminopyridine moiety strongly suggests that these compounds may act as kinase inhibitors. In vitro kinase inhibition assays against a panel of relevant kinases (e.g., CDKs, VRKs, PIM-1) would be a logical next step.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a rational approach to the design of its structural analogs, provided foundational synthetic strategies, and detailed methodologies for their biological evaluation. The exploration of modifications at the N4-position of the triazole, the pyridine ring, and the 2-amino group, guided by the principles of SAR and bioisosterism, is expected to yield compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation against relevant biological targets, particularly protein kinases implicated in cancer and other diseases. The insights gained from these studies will be invaluable in advancing this promising chemical scaffold towards the clinic.
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Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety - MDPI. (URL: [Link])
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (URL: [Link])
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Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives - SciELO. (URL: [Link])
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An insight on medicinal attributes of 1,2,4-triazoles - PMC. (URL: [Link])
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New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. (URL: [Link])
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The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed. (URL: [Link])
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL: [Link])
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The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - IRIS Unimore. (URL: [Link])
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Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives - Oriental Journal of Chemistry. (URL: [Link])
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Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])
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Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI. (URL: [Link])
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The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - ResearchGate. (URL: [Link])
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Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety - Pharmacia. (URL: [Link])
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Synthetic routes for the compounds 6–10. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF - ResearchGate. (URL: [Link])
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Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex. (URL: [Link])
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])
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The Ascendancy of 1,2,4-Triazole-Pyridine Hybrids: A Technical Guide to Their Discovery and Development
Preamble: The Strategic Imperative for Hybrid Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. The emergence of drug resistance and the need for more selective and potent molecules demand innovative strategies. One such powerful approach is molecular hybridization, a technique that combines two or more pharmacophores into a single molecular entity. This design philosophy is rooted in the expectation that the resulting hybrid will exhibit enhanced biological activity, potentially through synergistic effects or multi-target engagement. This guide delves into the discovery and development of a particularly promising class of hybrid molecules: 1,2,4-triazole-containing pyridine derivatives. The fusion of the 1,2,4-triazole moiety—a cornerstone in many antifungal, antiviral, and anticancer drugs—with the versatile pyridine ring has yielded a wealth of compounds with significant therapeutic potential.[1][2] This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these remarkable compounds.
I. The Synthetic Blueprint: Constructing the 1,2,4-Triazole-Pyridine Core
The rational design of any synthetic route is paramount to the successful and efficient production of target molecules. For 1,2,4-triazole-pyridine derivatives, a common and effective strategy commences with a readily available pyridine-based starting material, typically a nicotinic acid derivative. The choice of nicotinohydrazide as a precursor is strategic; its hydrazide functionality serves as a nucleophilic handle for the construction of the triazole ring.
A widely adopted synthetic pathway involves a multi-step sequence that is both robust and amenable to diversification.[1][2] This process is initiated by the reaction of nicotinohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a potassium dithiocarbazate salt. This intermediate is then cyclized with hydrazine hydrate or ammonia solution to yield the pivotal 5-mercapto-1,2,4-triazole-pyridine hybrid.[1][2] The thiol group at the 5-position of the triazole ring is a critical functional group, providing a convenient point for subsequent derivatization and exploration of structure-activity relationships (SAR).
Caption: General synthetic scheme for 1,2,4-triazole-pyridine derivatives.
Experimental Protocol: Synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine
This protocol is a representative example of the synthesis of this class of compounds, adapted from established methodologies.[1][2]
Step 1: Synthesis of Potassium-3-pyridyl-dithiocarbazate
-
To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (200 mL), add nicotinohydrazide (0.10 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry in vacuo.
Causality: The basic medium facilitates the nucleophilic attack of the hydrazide nitrogen on the carbon of carbon disulfide. The use of absolute ethanol is crucial to prevent unwanted side reactions with water.
Step 2: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium-3-pyridyl-dithiocarbazate (0.10 mol) in water.
-
Add hydrazine hydrate (0.20 mol) and reflux the mixture for 4-6 hours, monitoring for the cessation of hydrogen sulfide evolution.
-
Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Causality: The intramolecular cyclization is driven by the nucleophilic attack of the terminal nitrogen of the dithiocarbazate onto the thione carbon, followed by the elimination of hydrogen sulfide. The acidic workup protonates the triazole nitrogen, leading to precipitation.
Step 3: Synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives
-
To a solution of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (0.01 mol).
-
To this mixture, add the desired substituted benzyl halide (0.01 mol).
-
Stir the reaction mixture at room temperature or gentle heat for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and purify by recrystallization.
Causality: The base deprotonates the thiol group, generating a highly nucleophilic thiolate anion that readily displaces the halide from the benzyl halide in an SN2 reaction. The choice of solvent and base can be optimized to improve yield and reaction time.
II. Biological Frontiers: Unraveling the Therapeutic Potential
The true value of a chemical scaffold lies in its biological activity. 1,2,4-triazole-pyridine hybrids have demonstrated a broad spectrum of pharmacological effects, with anticancer and antimicrobial activities being the most prominent.
A. Anticancer Activity: A Multi-pronged Assault on Malignancy
Numerous studies have highlighted the potent cytotoxic effects of 1,2,4-triazole-pyridine derivatives against various cancer cell lines.[1][3] The mechanism of action is often multifaceted, targeting key cellular processes essential for cancer cell proliferation and survival.
1. Tubulin Polymerization Inhibition:
A significant number of 1,2,4-triazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4][5][6][7][8] Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[7][8]
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
2. Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Certain 1,2,4-triazole-pyridine derivatives have been identified as potent inhibitors of various protein kinases, including BRAF, EGFR, and CK1γ.[9][10] By competing with ATP for the binding site on the kinase, these compounds can block the downstream signaling cascades that drive cancer progression. Molecular docking studies have revealed that the triazole and pyridine rings often play a key role in forming hydrogen bonds and other interactions within the ATP-binding pocket of the target kinase.[10]
Anticancer Activity Data Summary
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Thioether-linked 1,2,4-triazole-pyridines | Murine Melanoma (B16F10) | 41.12 - 61.11 | Not specified | [1] |
| 1,2,4-triazole-3-thione-hydrazones | MDA-MB-231 (Breast) | 39.2 | BRAF/MEK Inhibition (putative) | |
| Fused triazolo-thiadiazole-pyridines | MCF-7 (Breast) | 110.4 | Not specified | [3] |
| Substituted 1,2,4-triazolin-5-thiones | A549 (Lung) | Varies | CK1γ Inhibition | [10] |
B. Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes
The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial and antifungal drug discovery. When hybridized with a pyridine moiety, the resulting derivatives often exhibit potent activity against a range of bacteria and fungi.[2]
1. Antibacterial Activity:
Several 1,2,4-triazole-pyridine hybrids have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] While the exact mechanisms can vary, potential modes of action include the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall. The lipophilicity and electronic properties conferred by different substituents on the pyridine and triazole rings play a crucial role in determining the antibacterial potency and spectrum.
2. Antifungal Activity:
The antifungal mechanism of many azole-containing compounds, including 1,2,4-triazole-pyridine derivatives, is well-characterized. These compounds often target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[11][12] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[11][12]
Antimicrobial Activity Data Summary
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| Thioether-linked 1,2,4-triazole-pyridines | E. coli, S. aureus | Zone of Inhibition | Moderate to high | [2] |
| 1,2,4-triazole-3-thione-hydrazones | M. luteum | MIC | 3.9 µg/mL | |
| 1,2,4-triazole-3-thione-hydrazones | C. tenuis | MIC | 0.9 µg/mL | |
| Thioether-linked 1,2,4-triazole-pyridines | A. niger, C. albicans | Zone of Inhibition | Moderate to high | [2] |
III. Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Potency
The systematic modification of the 1,2,4-triazole-pyridine scaffold and the evaluation of the resulting biological activities are crucial for identifying the key structural features that govern potency and selectivity. SAR studies provide invaluable insights for the rational design of more effective drug candidates.
Key observations from various studies include:
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl group attached to the thioether linkage significantly influence biological activity. Electron-withdrawing groups, such as nitro and halo groups, have often been shown to enhance anticancer and antimicrobial activities.[1][2]
-
The Thioether Linkage: The thioether bridge between the triazole ring and the benzyl moiety is a common and effective linker, contributing to the overall conformation and lipophilicity of the molecule.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions with biological targets, and its position can influence the overall electronic properties of the molecule.
-
The 1,2,4-Triazole Core: This heterocyclic system is essential for the observed biological activities, likely due to its ability to engage in hydrogen bonding and its metabolic stability.
IV. Future Directions and Concluding Remarks
The discovery and development of 1,2,4-triazole-containing pyridine derivatives represent a vibrant and promising area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with its broad spectrum of biological activities, makes it an attractive starting point for the design of novel therapeutic agents.
Future research in this field should focus on:
-
Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds is needed.
-
Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives need to be optimized to ensure their suitability for in vivo applications.
-
Exploration of Novel Biological Targets: The versatility of the 1,2,4-triazole-pyridine scaffold suggests that it may have utility against a wider range of diseases beyond cancer and microbial infections.
References
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Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (n.d.). PubMed Central (PMC). [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed. [Link]
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Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. (2021). PubMed. [Link]
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Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (2021). Royal Society of Chemistry. [Link]
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Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (2021). Royal Society of Chemistry. [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). ResearchGate. [Link]
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Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. (2017). Impactfactor. [Link]
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Scheme for the preparation of various 1, 2, 4-triazole pyridine hybrids Schiff base. (n.d.). ResearchGate. [Link]
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Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. (n.d.). PubMed Central (PMC). [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central (PMC). [Link]
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1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (2020). PubMed. [Link]
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Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (2014). MDPI. [Link]
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1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed Central (PMC). [Link]
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A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. [Link]
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Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridinyl-Triazole Compounds
In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, unrelated biological targets — is a cornerstone of efficient therapeutic development. Among these, the pyridinyl-triazole core has emerged as a particularly versatile and potent scaffold.[1][2][3] This heterocyclic structure, which marries the hydrogen-bonding capabilities and aromatic interactions of the pyridine ring with the metabolic stability and unique electronic properties of the triazole ring, has been successfully exploited to create a diverse array of biologically active agents.[4][5][6]
Researchers and drug development professionals have leveraged this scaffold to target a wide spectrum of diseases, leading to the discovery of promising candidates in oncology, infectious diseases, and metabolic disorders.[4][7][8][9] The synthetic tractability of the pyridinyl-triazole core allows for systematic chemical modification, making it an ideal subject for Structure-Activity Relationship (SAR) investigations.
This guide serves as a comprehensive exploration of the SAR of pyridinyl-triazole compounds. As a Senior Application Scientist, my objective is not merely to list derivatives and their activities, but to dissect the causal relationships between specific structural modifications and the resulting biological outcomes. We will delve into the critical design principles, experimental choices, and mechanistic underpinnings that drive the potency and selectivity of these compounds, providing field-proven insights for researchers aiming to innovate within this chemical space.
Chapter 1: Deconstructing the Core Scaffold
The power of the pyridinyl-triazole scaffold lies in the synergistic interplay between its two core heterocyclic components. Understanding their individual contributions is fundamental to rationally designing new derivatives.
The Pyridine Moiety: The Anchor and Interaction Hub
The pyridine ring is a cornerstone of numerous pharmaceuticals.[5][7] Its nitrogen atom acts as a potent hydrogen bond acceptor, a feature critical for anchoring ligands into the active sites of protein targets, particularly the "hinge region" of kinases.[10][11] Furthermore, its aromatic nature facilitates π-π stacking interactions, while its polarity and potential for substitution at multiple positions allow for the fine-tuning of a compound's physicochemical properties, such as solubility and cell permeability.
The Triazole Moiety: The Versatile Linker and Bioisostere
Triazoles, existing as either 1,2,3- or 1,2,4-isomers, are five-membered aromatic rings containing three nitrogen atoms. They are celebrated in medicinal chemistry for several reasons:
-
Metabolic Stability: The triazole ring is highly resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[6]
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors.
-
Dipole Moment: The ring possesses a significant dipole moment, enabling strong dipole-dipole interactions with protein targets.
-
Bioisosteric Replacement: It is often used as a stable bioisostere for amide or ester bonds, which are susceptible to hydrolysis.
-
Synthetic Accessibility: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has made the synthesis of 1,2,3-triazoles exceptionally efficient and modular, allowing for the rapid generation of compound libraries.[10][12]
The combination of these two rings creates a synthetically accessible framework with rich chemical functionality, providing a robust platform for SAR exploration.
Caption: Core chemical structure of a pyridinyl-1,2,3-triazole scaffold.
Chapter 2: SAR in Anticancer Drug Discovery
The pyridinyl-triazole scaffold has proven most fruitful in the development of anticancer agents, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[13]
Targeting Protein Kinases: c-Met, JAK, and VEGFR-2
Kinase inhibitors are often designed to interact with the ATP-binding pocket of the enzyme. The pyridinyl-triazole framework is adept at forming the necessary interactions for potent and selective inhibition.
A general pharmacophore model for a Type II kinase inhibitor based on this scaffold often involves the pyridine ring interacting with the hinge region, the triazole acting as a linker, and a distal substituted aryl group extending into a hydrophobic pocket.
Caption: Pharmacophore model for pyridinyl-triazole kinase inhibitors.
Key SAR Insights for Kinase Inhibition:
-
c-Met Inhibitors: A series of 4-(pyridin-4-yloxy)benzamide derivatives incorporating a 1,2,3-triazole fragment were developed as potent c-Met inhibitors.[10][14] SAR studies revealed that:
-
Modification of a terminal benzene ring with a single, small electron-withdrawing substituent, such as a fluorine atom , significantly improved antitumor activity.[10][11][14]
-
The introduction of a strongly hydrophilic group (e.g., morpholine) onto a pyridine amide side chain greatly enhanced potency, likely by improving solubility and interacting with the solvent-exposed region of the active site.[10][11][14]
-
-
JAK2 Inhibitors: For Janus Kinase 2 (JAK2), a 1,2,4-triazolo[1,5-a]pyridine scaffold was found to be effective.[1] The SAR for this series was highly position-dependent:
-
Optimal potency was achieved with para-substitution on the aryl ring at the C8 position of the fused core.[1]
-
Cellular potency required substitution at the C2 nitrogen position .[1]
-
Remarkably, selectivity for JAK2 over the closely related JAK3 isoform was achieved by placing a substituent at the meta-position of the C2-NH-aryl moiety.[1] This demonstrates how subtle positional changes can govern isoform selectivity, a critical aspect of modern kinase inhibitor design.
-
-
Tubulin Polymerization Inhibitors: Beyond direct kinase inhibition, pyridinyl-triazole compounds have been shown to inhibit microtubule assembly, a different anticancer mechanism. For a series of 1,2,3-triazole-containing pyridine derivatives, activity against A549 lung cancer cells was favorable when a methoxy group was present on the 2-arylpyridine moiety and a 3-phenoxy group was on the benzyl group.[4]
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro activity of representative pyridinyl-triazole compounds against various cancer cell lines.
| Compound ID | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| B26 | c-Met Inhibitor | A549 (Lung) | 3.22 | [10][14] |
| B26 | c-Met Inhibitor | HeLa (Cervical) | 4.33 | [10][14] |
| 35a | Tubulin Polymerization | A549 (Lung) | 1.023 | [4] |
| 40a | c-Met/Flt-3/PDGFR-β | A549 (Lung) | 0.082 | [4] |
| Pyridone 4e | Cytotoxicity (MTT) | A549 (Lung) | ~0.008-0.015 | [15] |
| Pyridone 4e | Cytotoxicity (MTT) | MCF-7 (Breast) | ~0.008-0.015 | [15] |
| TP6 | Cytotoxicity (MTT) | B16F10 (Melanoma) | 41.12 | [6] |
This data highlights the broad range of potencies achievable with this scaffold, from low micromolar to high nanomolar, depending on the specific structural modifications and the biological target.
Chapter 3: SAR in Antimicrobial Drug Discovery
The threat of antimicrobial resistance necessitates the development of new chemical entities to combat pathogenic bacteria and fungi. The pyridinyl-triazole scaffold has also shown significant promise in this arena.
Key Structural Features for Antimicrobial Activity
Investigations into pyridyl-substituted thiazolyl-triazole derivatives have yielded crucial SAR insights:
-
Pyridine Isomerism: The position of the nitrogen atom in the pyridine ring is critical. Derivatives possessing a 3-pyridyl moiety (pyridine attached at its 3-position) exhibited particularly high antibacterial activity, especially against Gram-positive bacteria.[7][16] In contrast, compounds with a 4-pyridyl moiety tended to show more remarkable antioxidant activity.[7][16]
-
The Thioether Linkage: The presence of a sulfur atom, often as a benzylthio group attached to the 1,2,4-triazole ring, is a recurring feature in potent antimicrobial derivatives.[5][7] This thio-linkage appears to be beneficial for activity.
-
Substituent Effects: As seen in anticancer applications, specific substitutions can dramatically modulate activity. For a series of 1,2,4-triazole-3-thiones, the introduction of a 5-chloropyridine moiety, combined with specific benzylidene groups, led to very high activity (MIC of 3.9 µg/mL) against Mycobacterium luteum.[8]
Quantitative SAR Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative antimicrobial pyridinyl-triazole compounds.
| Compound Class | Key Feature | Organism | MIC (µg/mL) | Reference |
| Thiazolyl-Triazoles | 3-Pyridyl Moiety | Gram-positive bacteria | < 3.09 - 500 | [7][16] |
| Triazole-3-thione 7 | Unsubstituted Pyridine | C. tenuis | 0.9 | [8] |
| Triazole-3-thione 8 | 5-Chloropyridine | M. luteum | 3.9 | [8] |
| Triazole-3-thione 10 | 5-Chloropyridine | M. luteum | 3.9 | [8] |
Chapter 4: Experimental Protocols & Workflows
To translate SAR knowledge into practice, robust and reproducible experimental methodologies are essential. Here, we detail a representative synthesis and a standard biological evaluation protocol.
Representative Synthesis of a 1,2,4-Triazole-Pyridine Hybrid
This multi-step protocol describes the synthesis of 5-mercapto-substituted 1,2,4-triazole-pyridine hybrids, which serve as key intermediates for further derivatization.[6]
Caption: Workflow for the synthesis of 1,2,4-triazole-pyridine derivatives.
Step-by-Step Methodology:
-
Synthesis of Potassium-3-pyridyl-dithiocarbazate (I):
-
To a stirred solution of potassium hydroxide in absolute ethanol, add nicotinohydrazide.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add carbon disulfide dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Continue stirring for 4-6 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
-
-
Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (II):
-
Reflux a mixture of the dithiocarbazate intermediate (I) and hydrazine hydrate in water for 4-5 hours.
-
During the reaction, hydrogen sulfide gas will evolve (perform in a well-ventilated fume hood).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure triazole-thiol intermediate.
-
-
Synthesis of Final Benzylthio-Derivatives (III):
-
To a solution of the triazole-thiol intermediate (II) in ethanol, add an equimolar amount of a base (e.g., sodium ethoxide).
-
Add an equimolar amount of the desired substituted benzyl chloride.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.
-
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.
-
Trypsinize and count the cells. Seed the cells into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the pyridinyl-triazole test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in culture media to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds to the wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for another 3-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Perspectives
The pyridinyl-triazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The SAR investigations detailed in this guide demonstrate that through rational, targeted modifications, this core structure can be optimized to yield highly potent and selective agents against a range of therapeutic targets.
Key SAR takeaways include:
-
Positional Isomerism Matters: The attachment points on the pyridine ring and the choice between 1,2,3- and 1,2,4-triazole isomers profoundly impact biological activity and selectivity.
-
Substitution is Key for Potency and Properties: The addition of small, electron-withdrawing groups (like fluorine) and hydrophilic moieties (like morpholine) are proven strategies for enhancing anticancer potency and improving pharmacokinetic profiles.
-
The Scaffold is Versatile: The same fundamental core can be adapted to inhibit kinases, disrupt microtubule polymerization, kill microbes, or inhibit metabolic enzymes, showcasing its privileged nature.
The future for pyridinyl-triazole compounds remains bright. Further exploration could focus on developing inhibitors with novel kinase selectivity profiles, creating derivatives to overcome known drug resistance mechanisms, and applying this scaffold to new, underexplored biological targets. As synthetic methodologies continue to advance, the ability to rapidly generate and screen diverse libraries will undoubtedly uncover new therapeutic agents built upon this remarkable pyridinyl-triazole foundation.
References
-
Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. MDPI. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health (NIH). [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. ResearchGate. [Link]
-
Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. National Institutes of Health (NIH). [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. Semantic Scholar. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Semantic Scholar. [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Portal de Revistas da USP. [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. National Institutes of Health (NIH). [Link]
-
Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. PubMed. [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. SciSpace. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][4][10]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. ResearchGate. [Link]
- Triazole compounds useful as protein kinase inhibitors.
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A Proposed Route for the Synthesis of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol describes a proposed synthetic route for 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. This molecule is not extensively described in the current literature with a full synthetic protocol. The proposed pathway is designed based on established and well-documented chemical transformations for analogous structures. Researchers should perform their own literature search and risk assessment before proceeding.
Introduction and Scientific Context
The 1,2,4-triazole moiety is a prominent scaffold in medicinal chemistry, known for its wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Similarly, the 2-aminopyridine core is a key structural element in numerous pharmaceuticals. The combination of these two pharmacophores in "this compound" suggests a molecule of significant interest for drug discovery programs. This document provides a detailed, research-grade protocol for a proposed multi-step synthesis of this target compound, starting from the commercially available 2-amino-6-cyanopyridine. The synthetic strategy is centered around the robust and versatile chemistry of pyridine and triazole ring systems.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process commencing with 2-amino-6-cyanopyridine. The key transformations involve the conversion of the nitrile to an amidine, followed by a cyclization reaction to construct the N-isopropyl-substituted 1,2,4-triazole ring.
Figure 1: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-6-cyanopyridine | ≥98% | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Hydrogen Chloride (HCl) gas | Anhydrous | Commercially Available | Use with extreme caution in a well-ventilated fume hood. |
| Ammonia (NH₃) solution in EtOH | 2 M | Commercially Available or prepared | |
| Triethyl orthoformate | ≥98% | Commercially Available | |
| Isopropylamine | ≥99% | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | For chromatography |
| Hexanes | Reagent Grade | Commercially Available | For chromatography |
Step 1: Synthesis of 2-Amino-6-picolinimidamide hydrochloride
This step involves the conversion of the nitrile functionality of 2-amino-6-cyanopyridine into an amidine hydrochloride via a Pinner reaction.[3]
Protocol:
-
Imidate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, suspend 2-amino-6-cyanopyridine (1.0 eq.) in anhydrous ethanol (5 mL per 1 g of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred suspension for 1-2 hours. The progress of the reaction can be monitored by the dissolution of the starting material and the formation of a precipitate (the imidate hydrochloride).
-
After the reaction is complete (as indicated by TLC or LC-MS analysis of a quenched aliquot), stopper the flask and allow it to stir at room temperature overnight.
-
Amidine Formation: Cool the reaction mixture back to 0 °C.
-
Add a 2 M solution of ammonia in ethanol (2.0 eq.) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
The resulting precipitate (2-amino-6-picolinimidamide hydrochloride) can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Rationale: The Pinner reaction is a classic and reliable method for converting nitriles to imidates, which are then readily converted to amidines upon treatment with ammonia. The use of anhydrous conditions is crucial to prevent the hydrolysis of the nitrile and the intermediate imidate.
Step 2: Synthesis of this compound
This step involves the cyclization of the amidine with triethyl orthoformate and isopropylamine to form the desired N-substituted triazole ring. This method is a known route for the synthesis of 4-substituted-1,2,4-triazoles.[4][5]
Protocol:
-
In a microwave reaction vial, combine 2-amino-6-picolinimidamide hydrochloride (1.0 eq.), triethyl orthoformate (1.5 eq.), and isopropylamine (2.0 eq.).
-
Seal the vial and heat the mixture using microwave irradiation at 120-140 °C for 30-60 minutes. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Rationale: The reaction of an amidine with an orthoformate generates a reactive intermediate that undergoes condensation with a primary amine (isopropylamine in this case) and subsequent cyclization to yield the 1,2,4-triazole ring. Microwave heating is employed to accelerate the reaction, which often leads to higher yields and shorter reaction times compared to conventional heating.
Characterization and Validation
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is recommended for the final product to confirm its elemental composition.
-
Melting Point: To determine the melting point of the final product as an indicator of purity.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous hydrogen chloride gas is highly corrosive and toxic; handle with extreme care.
-
Microwave synthesis should be conducted in specialized equipment with appropriate safety features.
References
- Armstrong, A., & Collins, J. C. (2010). Direct azole amination: C-H functionalization as a new approach to biologically important heterocycles.
- A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Research Journal of Pharmacy, 9(7), 1-35.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central (PMC).
- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis method of 2-amino pyridine compounds. (n.d.).
- 2-Amino-6-cyanopyridine. (n.d.). Synchem.
- 2-Amino-6-Cyanopyridine Manufacturer & Supplier China. (n.d.). Pipzine Chemicals.
- Preparation of Cyanopyridines by Direct Cyan
- Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. (n.d.).
- New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. (2023). PubMed Central (PMC).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.).
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.).
- Amidines Synthesis by Reaction of 4-Amino-1,2,4-triazole with Nitriles. (2006).
- 2-Amino-5-(1H-tetrazol-5-yl)
- Efficient method for the conversion of nitriles to amidines. (n.d.).
- N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.
- Synthesis and insecticidal activity of novel 1,2,4‐triazole containing amidine moiety. (2022).
- Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired c
- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar.
- Amidine synthesis by imidoyl
- Direct azole amination: C-H functionalization as a new approach to biologically important heterocyles. (2010). PubMed.
- Synthesis of 2, 6-(substituded)pyridine derivatives using amide and imine groups | Request PDF. (n.d.).
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI.
- 6 Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
- C–H functionalization of triazole in GVL, in flow.
- Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole deriv
- synthesis of some new pyridine-2,6-bis-heterocycles. (2012).
-
2H-Thiazolo[4,5-d][1][4][6]triazole: synthesis, functionalization, and application in scaffold-hopping. (n.d.). PubMed Central (PMC).
- N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). (n.d.).
- The Chemistry of the Amidines. (n.d.).
- Application Notes and Protocols for Incorporating Amidines into Peptides. (n.d.). Benchchem.
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Application Note: High-Purity Isolation of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine using Hydrophilic Interaction Liquid Chromatography (HILIC)
Abstract
This application note presents a detailed protocol for the purification of the polar heterocyclic compound, 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, using Hydrophilic Interaction Liquid Chromatography (HILIC). Due to the compound's polar nature and the presence of basic nitrogen moieties, traditional normal-phase and reverse-phase chromatography can present challenges such as poor retention or peak tailing. HILIC is demonstrated to be a superior strategy for achieving high purity, essential for downstream applications in pharmaceutical research and development. This guide provides a comprehensive workflow, from understanding potential impurities based on a plausible synthetic route to method development, optimization, and troubleshooting.
Introduction: The Purification Challenge
The compound this compound (Figure 1) is a polar, nitrogen-rich heterocyclic molecule.[1] Such compounds are of significant interest in medicinal chemistry. Achieving high purity (typically >95%) is a critical prerequisite for accurate biological screening and subsequent drug development processes. The inherent polarity and basicity of this molecule, however, pose significant challenges for chromatographic purification.[2]
-
Normal-Phase Chromatography (NPC): The basic nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to issues like peak tailing, irreversible adsorption, and low recovery.[2]
-
Reverse-Phase Chromatography (RPC): The high polarity of the target compound can result in insufficient retention on non-polar stationary phases (like C18), causing it to elute in or near the solvent front, with poor separation from other polar impurities.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust solution by utilizing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[3] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, providing excellent retention and selectivity for compounds that are poorly retained in RPC.[3][4]
| Property | Value | Source |
| Molecular Formula | C10H13N5 | [1] |
| Molecular Weight | 203.25 g/mol | [1] |
| Predicted XlogP | 0.4 | [5] |
| CAS Number | 1448427-99-3 | [1] |
Figure 1: Chemical Structure of this compound
Understanding Potential Impurities: A Synthetic Perspective
This allows us to anticipate potential impurities that would need to be removed during purification:
-
Unreacted Starting Materials: Such as the pyridine-based hydrazide, which would be more polar than the final product.
-
Incomplete Cyclization By-products: Intermediates from the reaction that have not fully formed the triazole ring.
-
Regioisomers: Depending on the cyclization strategy, isomers with different substitution patterns on the triazole ring could be formed.
-
Reagents and Catalysts: Residual reagents or catalysts from the synthesis.
The purification strategy must therefore be capable of separating the target compound from both more and less polar impurities.
Chromatographic Method Development: A HILIC-Centric Approach
Given the polar nature of the target compound, HILIC is the recommended primary purification technique. A well-chosen HILIC method can provide excellent retention and resolution.
Stationary Phase Selection
The choice of stationary phase in HILIC is critical and depends on the specific interactions required for separation.[6][7]
-
Bare Silica: Often a good starting point, providing a highly polar surface. The acidic silanol groups can, however, interact strongly with basic analytes.[6]
-
Amide Phases: Offer strong hydrogen bonding interactions and can provide unique selectivity.
-
Zwitterionic Phases: These contain both positive and negative charges, offering a balance of electrostatic interactions and good retention for a wide range of polar compounds. They are often a versatile first choice for method development.[6][7]
For this application, a zwitterionic stationary phase is recommended as the initial choice due to its versatility and ability to provide good peak shapes for basic compounds.
Mobile Phase Optimization
A typical HILIC mobile phase consists of a high percentage of acetonitrile (ACN) with a smaller amount of an aqueous buffer.[3]
-
Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.
-
Aqueous Component: Water is the strong solvent in HILIC; increasing the water content will decrease retention.
-
Additives/Buffers: The addition of a buffer is crucial for controlling the pH and ionic strength of the mobile phase, which significantly impacts the retention and peak shape of ionizable compounds. For basic compounds like the target molecule, a slightly acidic mobile phase (e.g., using formic acid or ammonium formate) can help to protonate the analyte and improve peak shape.
A recommended starting point for mobile phase optimization is a gradient elution from high to low organic content.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound using a preparative HILIC system.
Sample Preparation
-
Dissolve the crude reaction mixture in a solvent that is compatible with the initial mobile phase conditions (high acetonitrile content). A mixture of 90:10 (v/v) Acetonitrile:Water or Acetonitrile with a small amount of DMSO or DMF to aid solubility is a good starting point.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
HILIC Purification Workflow
The following diagram illustrates the key steps in the HILIC purification process.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
- 6. Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
Application Note: Structural Elucidation of Pyridinyl-Triazoles using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinyl-triazoles represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry, agrochemistry, and materials science.[1][2][3][4] Their diverse biological activities are intrinsically linked to their specific molecular architecture, including the substitution pattern on both the pyridine and triazole rings. Unambiguous structural characterization is therefore a critical step in the development of novel pyridinyl-triazole-based agents. This application note provides a detailed guide to the characterization of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Determination
NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. For pyridinyl-triazoles, NMR is essential for distinguishing between different regioisomers that may be formed during synthesis. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment.[5][6]
Key Insights from NMR Analysis
-
Proton (¹H) NMR: Provides information on the number of different types of protons and their neighboring protons. The chemical shifts of the triazole and pyridine ring protons are particularly informative. Protons on the triazole ring typically resonate in the downfield region, often between δ 7.5 and 9.5 ppm.[7]
-
Carbon-¹³ (¹³C) NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the triazole ring carbons can help to distinguish between different isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the pyridinyl and triazole rings and for assigning quaternary carbons.[8]
-
-
Nitrogen-¹⁵ (¹⁵N) NMR: Can provide valuable information for distinguishing isomers, as the chemical shifts of the nitrogen atoms in the triazole ring are sensitive to their chemical environment.[9]
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for NMR-based structural elucidation of pyridinyl-triazoles.
Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyridinyl-triazole sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can influence chemical shifts.[10]
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial proton chemical shifts and coupling constants.
-
Acquire a ¹³C{¹H} NMR spectrum to determine the number of carbon environments.
-
Perform 2D NMR experiments:
-
gCOSY: To establish proton-proton coupling networks within the pyridine and any alkyl substituents.
-
gHSQC: To assign carbons that are directly attached to protons.
-
gHMBC: This is often the most critical experiment for these structures. Look for long-range correlations between the pyridine protons and the triazole carbons, and vice-versa, to definitively establish the point of connection between the two rings. Also, use HMBC to assign quaternary carbons.
-
-
-
Data Interpretation:
-
Integrate the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR and COSY spectra to map out the spin systems of the pyridine ring and any substituents.
-
Use the HSQC spectrum to link the proton assignments to their corresponding carbon signals.
-
Meticulously analyze the HMBC spectrum to piece together the molecular skeleton. For example, a correlation from a pyridine proton to a triazole carbon is definitive proof of their connectivity.
-
Typical NMR Data Summary
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Triazole C-H | 8.0 - 9.5 | Highly dependent on substituents and N-substitution pattern. |
| ¹H | Pyridine C-H | 7.0 - 9.0 | Coupling constants are key to determining substitution pattern. |
| ¹³C | Triazole C | 140 - 165 | Chemical shifts are sensitive to the electronic environment. |
| ¹³C | Pyridine C | 120 - 155 | Quaternary carbons can be identified by the absence of an HSQC correlation. |
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a complementary technique to NMR that provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule.[11][12]
Key Insights from Mass Spectrometry Analysis
-
Molecular Ion ([M+H]⁺ or M⁺·): ESI often produces the protonated molecule [M+H]⁺, while EI can yield the radical cation M⁺·. The accurate mass measurement of this ion by HRMS confirms the elemental formula.[13]
-
Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides a fingerprint that can be used to deduce its structure. Common fragmentation pathways for pyridinyl-triazoles include:
-
Cleavage of the bond between the pyridine and triazole rings.
-
Loss of small neutral molecules from the triazole ring, such as N₂ or HCN.[14]
-
Fragmentation of substituents on either ring.
-
Experimental Workflow for Mass Spectrometry Analysis
Caption: Experimental workflow for mass spectrometry-based analysis of pyridinyl-triazoles.
Protocol for LC-ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the pyridinyl-triazole sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
-
LC-MS System Parameters (Example):
-
LC System: Agilent 1260 Infinity HPLC or similar.
-
Column: Zorbax SB C18, 4.6 x 30 mm, 1.8 µm particle size.[14]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.[14]
-
MS System: Agilent 6120 mass spectrometer or a high-resolution instrument (Q-TOF, Orbitrap).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[14]
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.[14]
-
Capillary Voltage: 4000 V.[14]
-
Fragmentor Voltage: Varied (e.g., 70-150 V) to induce in-source fragmentation or for MS/MS experiments.[13]
-
-
Data Acquisition and Interpretation:
-
Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.
-
Perform a high-resolution accurate mass measurement of the molecular ion to confirm the elemental formula.
-
Select the [M+H]⁺ ion for tandem mass spectrometry (MS/MS) to generate a fragmentation spectrum.
-
Analyze the fragment ions in the MS/MS spectrum to identify characteristic losses and confirm the connectivity of the pyridinyl and triazole moieties.
-
Common Mass Spectral Fragments
| Fragmentation Pathway | Description | Significance |
| Loss of N₂ | Expulsion of a nitrogen molecule from the triazole ring. | Characteristic of the triazole moiety. |
| Loss of HCN | Elimination of hydrogen cyanide from the triazole ring. | A common fragmentation for nitrogen heterocycles.[14] |
| Pyridine-Triazole Bond Cleavage | Fission of the bond connecting the two heterocyclic rings. | Helps to confirm the nature of the two main structural components. |
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of pyridinyl-triazoles. While NMR excels at defining the precise isomeric and conformational features of the molecule, MS confirms the molecular formula and provides complementary structural information through fragmentation analysis. By employing the detailed protocols and interpretative strategies outlined in this application note, researchers can confidently and accurately elucidate the structures of novel pyridinyl-triazole derivatives, a crucial step in advancing their development for various scientific applications.
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Application Notes & Protocols: A Guide to Developing Novel ASK1 Inhibitors from a 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine Scaffold
Abstract: This document provides a comprehensive, technically detailed guide for researchers, medicinal chemists, and drug development professionals on the identification and optimization of novel inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1) starting from the chemical scaffold "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine". We will delve into the rationale for targeting ASK1, present a complete workflow from library synthesis to lead optimization, and provide detailed, field-proven protocols for key biochemical and cellular assays. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the drug discovery process.
Introduction: Targeting ASK1 for Therapeutic Intervention
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical enzyme in the MAPK signaling cascade.[1] It functions as an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[2] ASK1 is activated by a wide array of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, inflammatory cytokines (e.g., TNF-α), and calcium influx.[1][3] Upon activation, it orchestrates cellular responses such as apoptosis, inflammation, and differentiation.[3] Its pivotal role in these processes has implicated ASK1 in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, inflammatory conditions, and cancer, making it a compelling therapeutic target.[1][4]
The starting scaffold for this guide, This compound , represents a promising foundation for inhibitor development.[5] Structures incorporating the aminopyridine-triazole motif have appeared in patent literature as potential ASK1 inhibitors, suggesting this core may serve as a "privileged scaffold" for engaging the kinase's ATP-binding site.[6] This guide outlines a systematic approach to leverage this scaffold to discover and refine potent and selective ASK1 inhibitors.
Section 1: Foundational Concepts & Scientific Rationale
The ASK1 Signaling Pathway
Under normal physiological conditions, ASK1 is kept in an inactive state through binding with inhibitory proteins, most notably thioredoxin (Trx).[1] When cells are exposed to stressors like reactive oxygen species (ROS), Trx is oxidized and dissociates from ASK1. This dissociation allows ASK1 to homodimerize, leading to autophosphorylation at a key threonine residue (Thr845 in humans) within its activation loop, which fully activates the kinase.[1] Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MKKs), specifically MKK3/6 and MKK4/7. These MKKs, in turn, phosphorylate and activate the final effectors of the cascade: the p38 and JNK MAP kinases. This signaling cascade ultimately leads to the execution of stress-response programs, including apoptosis.[7]
The Drug Discovery Workflow: An Overview
The journey from a starting chemical scaffold to a viable lead candidate is a structured, multi-stage process. This guide is organized to follow this logical progression, ensuring that each step builds upon validated data from the previous one. The workflow is iterative, particularly during the lead optimization phase, where insights from biological testing directly inform the design of the next generation of compounds.
Section 2: Synthesis and Library Generation
Rationale: The initial phase of the project involves synthesizing the core scaffold and then creating a "focused library" of related analogs. The goal of the library is not to be exhaustive but to strategically probe the chemical space around the core scaffold. By systematically altering specific substituents (R-groups), we can begin to build a structure-activity relationship (SAR) that correlates chemical modifications with inhibitory potency.[8]
Protocol 2.1: Proposed Synthesis of Core Scaffold
A plausible synthetic route for the core scaffold can be derived from established methods for constructing substituted pyridines and 1,2,4-triazoles.[9][10] A common approach involves the coupling of a pyridine precursor with a pre-formed triazole ring or building the triazole ring onto a pyridine hydrazide intermediate.
Protocol 2.2: Focused Library Design
To explore the SAR, modifications should be targeted at distinct points on the scaffold. The table below outlines key positions and suggests diverse chemical groups for substitution. This diversity is crucial for exploring different types of interactions within the kinase's binding pocket (e.g., hydrophobic, hydrogen bonding, electrostatic).
| Position for Modification | Rationale for Modification | Example R-Groups |
| Isopropyl Group | Probes the hydrophobic pocket. Altering size, shape, and polarity can optimize van der Waals interactions. | Cyclopropyl, tert-Butyl, Phenyl, Tetrahydropyranyl, Trifluoromethyl |
| Pyridine Amine (-NH2) | Can be acylated or alkylated to extend into the solvent-exposed region or form new hydrogen bonds. | Acetyl, Methoxyacetyl, Dimethylamino, Morpholinyl |
| Pyridine Ring | Substitution can modulate electronic properties (pKa) and create new interactions. | Fluoro, Chloro, Methyl, Methoxy |
Section 3: The Biochemical Screening Cascade
Rationale: The first critical step in identifying active compounds is to test them directly against the purified ASK1 enzyme. This biochemical approach ensures that any observed activity is due to direct inhibition of the target kinase, free from the complexities of a cellular environment. We employ a two-step cascade: a high-throughput primary screen to identify initial "hits," followed by dose-response analysis to confirm their activity and determine their potency (IC50).[11][12][13]
Protocol 3.1: Primary High-Throughput Screen (HTS)
This protocol uses the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[14] A decrease in ADP production corresponds to inhibition of ASK1.
Materials:
-
Recombinant human ASK1 (active)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP (at Km concentration for ASK1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT[14]
-
Test compounds dissolved in DMSO (final concentration 10 µM)
-
384-well, white, flat-bottom plates
Procedure:
-
Prepare test compounds by diluting stock solutions into the final assay plate. Typically, a single high concentration (e.g., 10 µM) is used for the primary screen.[14] Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare the Kinase-Substrate Mix: Dilute active ASK1 and MBP substrate in Assay Buffer to the desired final concentration (e.g., 6.25 ng/µL ASK1, 0.1 µg/µL MBP).[14]
-
Dispense 2.5 µL of the Kinase-Substrate Mix into each well of the 384-well plate containing the compounds.
-
Prepare the ATP Solution: Dilute ATP in Assay Buffer to a 2X final concentration (e.g., 50 µM).[14]
-
Initiate the Reaction: Add 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the Reaction: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to consume unused ATP.[14]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[14]
-
Read luminescence on a compatible plate reader.
Data Analysis:
-
Calculate Percent Inhibition = 100 * (1 - (Lumi_compound - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme))
-
Define a "hit" threshold (e.g., >50% inhibition).
Protocol 3.2: IC50 Determination for Hit Confirmation
For compounds identified as "hits," their potency must be quantified by determining the half-maximal inhibitory concentration (IC50).
Procedure:
-
Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Perform the ADP-Glo™ assay as described in Protocol 3.1, using the dilution series for each compound.
-
Plot the Percent Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound ID | Scaffold Modification | Biochemical IC50 (nM) |
| SC-001 | Isopropyl (Core Scaffold) | 1,250 |
| SC-007 | Cyclopropyl | 150 |
| SC-015 | Phenyl | 480 |
| SC-022 | Isopropyl; 5-Fluoro on Pyridine | 620 |
Table 1: Example IC50 data for a hypothetical set of initial hits.
Section 4: Cellular Assays for Target Validation
Rationale: A potent biochemical inhibitor is only useful if it can enter a living cell and engage its target in the complex intracellular environment. Therefore, the next crucial step is to validate hits in cell-based assays.[15] We will use two orthogonal approaches: a direct measure of target binding (NanoBRET™) and a functional assay measuring the inhibition of downstream signaling (phospho-p38).
Protocol 4.1: NanoBRET™ Cellular Target Engagement Assay
This assay measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[16] A NanoLuciferase (NLuc)-ASK1 fusion protein is expressed in cells. A fluorescent tracer that binds to the ASK1 active site is added, bringing it close to NLuc and generating a BRET signal. A test compound that enters the cell and binds to ASK1 will displace the tracer, causing a loss of BRET signal.[16]
Materials:
-
HEK293 cells transiently or stably expressing an NLuc-ASK1 fusion protein.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer K-10 (a suitable tracer for ASK1).
-
NanoBRET™ Nano-Glo® Substrate.
-
Test compounds.
-
384-well, white, flat-bottom plates.
Procedure:
-
Cell Plating: Seed the NLuc-ASK1 expressing HEK293 cells into the assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in Opti-MEM.
-
Tracer/Substrate Preparation: Prepare a combined solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM.
-
Dosing: Add the test compounds to the cells.
-
Tracer/Substrate Addition: Immediately add the Tracer/Substrate solution to the wells.
-
Incubate at 37°C, 5% CO2 for 2 hours.
-
Read BRET Signal: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and plot against compound concentration to determine the cellular IC50.
Protocol 4.2: Downstream Functional Assay (Phospho-p38)
This assay provides functional confirmation of ASK1 inhibition. By stimulating cells to activate the ASK1 pathway, we can measure whether our compounds can block the downstream phosphorylation of p38.
Materials:
-
A549 or HeLa cells.
-
Stress-inducing agent (e.g., 200 µM H2O2 or 0.4 M Sorbitol).
-
Test compounds.
-
Lysis buffer.
-
Antibodies for Western Blot: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.
-
Induce Stress: Add the stress-inducing agent (e.g., H2O2) to the media and incubate for 30 minutes.
-
Lyse Cells: Wash the cells with cold PBS and add lysis buffer. Collect the lysates.
-
Western Blot Analysis: Quantify protein concentration, then perform SDS-PAGE and Western blotting using the specified antibodies.
-
Data Analysis: Quantify the band intensities for phospho-p38 and normalize to the total-p38 signal. A successful inhibitor will show a dose-dependent decrease in the normalized phospho-p38 signal.
Section 5: The Lead Optimization Cycle
Rationale: The data from biochemical and cellular assays feed into the iterative lead optimization cycle. The goal is to systematically modify the chemical structure to improve potency, selectivity, and drug-like properties.[17][18] This process relies heavily on the analysis of Structure-Activity Relationships (SAR).[19][20]
Early ADME/Tox Profiling
During lead optimization, it is critical to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of promising compounds.[21][22] Early identification of liabilities such as poor metabolic stability or off-target toxicity can save significant resources by deprioritizing flawed candidates.[23][24]
| Assay Type | Parameter Measured | Rationale |
| Metabolic Stability | Rate of compound degradation by liver microsomes. | Predicts in vivo half-life. |
| CYP450 Inhibition | Inhibition of major drug-metabolizing enzymes. | Assesses risk of drug-drug interactions. |
| Plasma Protein Binding | Percentage of compound bound to plasma proteins. | Only unbound drug is active; affects distribution. |
| Aqueous Solubility | Compound solubility in a physiological buffer. | Poor solubility can limit absorption and cause formulation issues. |
| hERG Inhibition | Blockade of the hERG potassium channel. | Predicts risk of cardiac arrhythmia. |
| Cytotoxicity | General toxicity to a standard cell line (e.g., HepG2). | Measures non-specific cell killing. |
Table 2: A standard panel of in vitro ADME/Tox assays for early-stage drug discovery.
Conclusion
This guide outlines a robust and scientifically grounded pathway for the development of novel ASK1 inhibitors, beginning with the promising scaffold this compound. By integrating rational library design, a multi-tiered screening cascade of biochemical and cellular assays, and an iterative lead optimization cycle informed by SAR and early ADME/Tox profiling, researchers can efficiently advance from a starting chemical entity to a well-characterized lead candidate. The protocols and rationale provided herein are designed to be self-validating, ensuring that decisions at each stage of the discovery process are based on high-quality, actionable data.
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Application Notes & Protocols: Strategic Deployment of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful, complementary approach to traditional high-throughput screening (HTS) for the identification of novel chemical starting points for drug discovery.[1][2] By screening low-molecular-weight compounds (fragments) that bind with low affinity, FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3][4] This guide provides a detailed technical overview and actionable protocols for the use of a specific, high-value fragment, 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine , in an FBDD campaign. We will dissect the fragment's strategic value, outline essential quality control measures, and provide step-by-step protocols for its application in primary biophysical screening techniques.
Introduction: The Strategic Value of the Fragment
The selection of fragments is a critical determinant of success in any FBDD program. The fragment this compound has been chosen for its confluence of desirable physicochemical and structural features, embodying the core principles of modern medicinal chemistry.
Structural Dissection:
-
2-Aminopyridine Scaffold: This moiety is a well-established pharmacophore in drug discovery, known for its ability to form crucial hydrogen bonds and participate in various binding interactions.[5][6] It serves as an excellent "locomotive" for molecular synthesis, providing a robust vector for fragment elaboration.[6]
-
1,2,4-Triazole Ring: Recognized as a "privileged structure," the 1,2,4-triazole is a bioisostere of amide and ester groups, offering metabolic stability and a rich capacity for hydrogen bonding.[7][8] Its presence in numerous FDA-approved drugs, such as the antifungal Fluconazole and the anticancer agent Letrozole, highlights its therapeutic relevance.[8][9]
-
Isopropyl Group: This small alkyl group provides a degree of lipophilicity and can probe hydrophobic pockets within a target's binding site without drastically increasing the fragment's molecular weight or complexity.
Compliance with the "Rule of Three":
The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragments, ensuring they represent simple, efficient starting points for chemical optimization.[10][11] Let's analyze our fragment's properties:
| Property | Guideline (Ro3) | Value for Fragment | Status |
| Molecular Weight (MW) | < 300 Da | 203.25 Da[12] | ✓ Compliant |
| cLogP (lipophilicity) | < 3 | ~0.4 (Predicted)[13] | ✓ Compliant |
| Hydrogen Bond Donors | ≤ 3 | 1 (amine -NH2) | ✓ Compliant |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (pyridine N, 2 triazole Ns) | ✓ Compliant |
| Number of Rotatable Bonds | ≤ 3 | 2 | ✓ Compliant |
The fragment's full compliance with the Ro3 makes it an exemplary candidate for an FBDD library, promising good aqueous solubility and a low degree of structural complexity, which is foundational for building potent and drug-like molecules.[4][14]
FBDD General Workflow
An FBDD campaign is a multi-stage process that begins with fragment screening and progresses through hit validation and optimization to generate a potent lead compound. The direct structural insight gained from biophysical methods is a key advantage of this approach.
Caption: High-level workflow for a Fragment-Based Drug Design campaign.
Protocol I: Fragment Quality Control
Rationale: The success of any screening campaign is predicated on the quality of the input compounds. For FBDD, where high concentrations are often used, fragment purity and solubility are paramount to avoid false positives and ensure reproducible data.
Materials:
-
This compound (powder, >95% purity)[12]
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Screening buffer (target-dependent, e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
LC-MS system with UV detector
-
Nephelometer or plate reader capable of turbidity measurements
Procedure:
-
Purity Verification (LC-MS): a. Prepare a 1 mg/mL stock solution of the fragment in DMSO. b. Dilute 1:100 in a 50:50 acetonitrile/water mixture. c. Inject onto an appropriate C18 column. d. Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid). e. Analyze the UV chromatogram (e.g., at 254 nm) to confirm >95% purity. f. Confirm the mass of the main peak corresponds to the expected mass of the fragment (Expected [M+H]⁺: 204.12).[13]
-
Solubility Assessment (Kinetic Nephelometry): a. Prepare a 100 mM stock solution of the fragment in 100% DMSO. b. In a 96-well plate, perform serial dilutions of the stock solution into screening buffer to achieve a final DMSO concentration matching that of the planned primary screen (e.g., 1-5%). Typical fragment concentrations to test range from 1 mM down to ~15 µM. c. Measure turbidity immediately after addition and again after a 1-2 hour incubation period at the screening temperature (e.g., 25°C). d. Result Interpretation: The highest concentration that does not show a significant increase in turbidity is considered the maximum soluble concentration for screening. This is critical for preventing compound precipitation, a common source of artifacts.[15]
Protocol II: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful, label-free biophysical technique that provides real-time kinetic and affinity data, making it ideal for primary fragment screening.[16] It offers high sensitivity for detecting the weak interactions typical of fragments.[17][18]
Equipment & Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein of interest (>95% purity)
-
Fragment (solubilized in screening buffer with matched DMSO)
-
Screening Buffer (degassed, e.g., PBS-P+ with 2% DMSO)
Procedure:
-
Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. c. Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (typically ~5000-10000 Response Units, RU). d. Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. e. A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract bulk refractive index changes.[17]
-
Fragment Screening: a. Prepare a plate containing the fragment at a fixed concentration (e.g., 200 µM) in running buffer.[18] Include buffer-only blanks for double referencing. b. Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). c. Data Analysis: Subtract the reference channel signal from the active channel signal. A positive, dose-dependent binding response indicates a potential hit. The equilibrium response (Req) can be used to estimate the dissociation constant (Kd).
-
Hit Validation (Affinity Determination): a. For confirmed hits, perform a dose-response experiment by injecting the fragment over a range of concentrations (e.g., 500 µM to 15 µM). b. Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the Kd.
Protocol III: Primary Screening via NMR Spectroscopy
Rationale: NMR spectroscopy is a highly robust method for fragment screening, capable of detecting very weak binding events.[19] Protein-observed methods like the ¹H-¹⁵N HSQC experiment can identify hits and simultaneously map their binding site on the protein surface.[20][21]
Equipment & Materials:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe
-
¹⁵N-isotopically labeled target protein
-
NMR tubes
-
Fragment stock solution in deuterated DMSO (DMSO-d6)
-
NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 2 mM DTT, pH 6.8 in 90% H₂O/10% D₂O)
Procedure:
-
Reference Spectrum Acquisition: a. Prepare a sample of ~50 µM ¹⁵N-labeled protein in NMR buffer. b. Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum. The spectrum should show well-dispersed peaks, confirming the protein is properly folded.[21]
-
Fragment Screening: a. Add the fragment to the protein sample to a final concentration of 250-500 µM. The final DMSO-d6 concentration should be kept constant (e.g., 2-5%). b. Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions. c. Data Analysis: Overlay the reference and fragment-containing spectra. Significant Chemical Shift Perturbations (CSPs) of specific amide peaks (a change in the position of a peak in both ¹H and ¹⁵N dimensions) indicate that the fragment is binding to the protein at the location of those corresponding amino acid residues.[22]
-
Hit Deconvolution and Titration: a. If screening fragment mixtures, individual components of the hit mixture must be tested to identify the active binder.[20] b. To determine the binding affinity (Kd), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. c. Plot the magnitude of the CSPs for affected residues against the fragment concentration and fit the data to a suitable binding isotherm to calculate the Kd.
Hit Validation and Elaboration Strategies
A "hit" from a primary screen is merely a starting point. Rigorous validation is essential before committing medicinal chemistry resources.
Caption: Decision workflow for fragment hit validation.
Once a hit is validated and its binding mode is understood, typically through X-ray crystallography, the fragment can be optimized into a potent lead.[23][24]
Caption: Key strategies for evolving a fragment hit into a lead compound.
For This compound , the 2-amino group is a prime synthetic handle for a fragment growing strategy, allowing for the addition of new chemical functionality to probe for further interactions and increase potency.
Conclusion
The fragment this compound represents a high-quality starting point for a fragment-based drug design campaign. Its excellent compliance with the "Rule of Three," combined with the proven utility of its constituent 2-aminopyridine and 1,2,4-triazole scaffolds, makes it a strategically sound choice. By employing rigorous quality control and sensitive biophysical screening methods such as SPR and NMR, researchers can effectively identify and validate its binding to a protein target. The subsequent structural elucidation and rational, iterative optimization provide a clear and efficient path toward the development of novel, high-affinity lead compounds.
References
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- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
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- Fragment-based drug discovery—the importance of high-quality molecule libraries. PubMed Central.
- Fragment-based screening using surface plasmon resonance technology. PubMed.
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
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- Practical aspects of NMR-based fragment screening. PubMed.
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Application Note: A High-Throughput Screening Workflow for the Discovery of Bioactive Pyridinyl-Triazole Derivatives
Introduction
The 1,2,4-triazole and 1,2,3-triazole ring systems are foundational five-membered heterocyclic scaffolds in medicinal chemistry.[1] Their unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and a significant dipole moment—make them "privileged scaffolds" in drug design.[2][3] When coupled with a pyridine ring, the resulting pyridinyl-triazole core is present in a wide array of pharmacologically active agents, demonstrating activities ranging from antifungal and anticancer to enzyme inhibition.[4][5][6] The versatility of this scaffold allows it to serve as a bioisostere for amides and esters, enhancing binding affinity and solubility.[1][4]
This guide provides a comprehensive, field-proven experimental workflow for the design, synthesis, and screening of pyridinyl-triazole libraries to identify and validate novel bioactive compounds. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating discovery cascade from initial library synthesis to hit-to-lead optimization.
Part 1: Library Design and Synthesis - Building a Foundation for Discovery
The success of any screening campaign is critically dependent on the quality and diversity of the chemical library.[7] For the pyridinyl-triazole scaffold, a diversity-oriented synthesis approach is recommended to explore a broad chemical space. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is an exceptionally robust and efficient method for generating 1,4-disubstituted 1,2,3-triazole libraries due to its mild reaction conditions and high yields.[6] For 1,2,4-triazoles, synthesis often involves the cyclization of thiosemicarbazide intermediates derived from pyridine carbohydrazide.[8]
The core principle is to use a set of diverse building blocks (azides and alkynes for CuAAC; isothiocyanates and alkyl halides for 1,2,4-triazoles) to generate a library of final compounds with varied steric and electronic properties. This variation is crucial for exploring the structure-activity relationship (SAR) landscape around a biological target.
Protocol 1: General Procedure for Pyridinyl-Triazole Library Synthesis via CuAAC
This protocol describes a parallel synthesis approach suitable for generating a 96-well plate-based library of 1,4-disubstituted pyridinyl-1,2,3-triazoles.
1. Reagent Preparation:
- Prepare stock solutions of a pyridinyl-alkyne starting material (e.g., 4-ethynylpyridine) in a suitable solvent like DMSO.
- In a 96-well deep-well plate, dispense an array of diverse azide building blocks (1.1 equivalents) dissolved in DMSO.
- Prepare a catalyst solution of Sodium Ascorbate (0.3 eq.) and Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq.) in a t-BuOH/H₂O (1:1) mixture.[9]
2. Reaction Assembly:
- To the 96-well plate containing the azides, add the pyridinyl-alkyne stock solution (1.0 eq.).
- Initiate the reaction by adding the freshly prepared catalyst solution to each well.
- Seal the plate and allow it to shake at room temperature for 12-24 hours.
3. Work-up and Quality Control:
- Upon reaction completion (monitored by LC-MS from a few test wells), the crude reaction products can often be used directly for primary screening after dilution.[10]
- For hit confirmation and subsequent assays, purification is required. This is typically achieved by preparative HPLC.
- Confirm the identity and purity of a representative set of library members via LC-MS and ¹H NMR.
Part 2: The High-Throughput Screening (HTS) Cascade
A tiered screening approach, or "cascade," is essential for efficiently identifying true, validated hits while minimizing the resources spent on false positives. This workflow systematically narrows a large library down to a small number of high-quality lead compounds.
Caption: The High-Throughput Screening (HTS) Cascade.
Primary Screening: Casting a Wide Net
The primary screen is a high-throughput assay designed to rapidly test the entire library at a single concentration (typically 1-10 µM) to identify "primary hits".[11] Biochemical assays, such as enzyme inhibition assays, are often employed due to their robustness and scalability.[12] For this application note, we will use the inhibition of p38 MAP kinase, a therapeutic target for inflammatory diseases, as an illustrative example, as pyridinyl-heterocycle arrangements are known inhibitors.[13]
Protocol 2: High-Throughput Primary Screening: In Vitro Kinase Inhibition Assay
This protocol is adapted for a generic kinase like p38 MAP kinase using a luminescence-based ADP detection method (e.g., ADP-Glo™).
1. Reagent Preparation:
- Prepare assay buffer, kinase solution, substrate solution (peptide + ATP), and test compounds (diluted from library stock plates).
- Controls: Include positive controls (no compound, 100% enzyme activity) and negative controls (no enzyme, 0% activity).
2. Assay Execution (in 384-well plates):
- Dispense 5 µL of kinase solution into each well.
- Add 50 nL of test compound or DMSO control using a pintool or acoustic dispenser.
- Incubate for 15-30 minutes to allow for compound-enzyme binding.
- Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
- Incubate for 60 minutes at room temperature.
3. Signal Detection:
- Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
- Read luminescence on a plate reader.
4. Data Analysis:
- Calculate the percent inhibition for each compound relative to the positive and negative controls.
- A "hit" is defined as a compound that exceeds a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).
Hit Confirmation and Dose-Response
Primary hits must be confirmed. This involves re-testing the original library well and, more importantly, testing a freshly prepared solid sample of the compound to rule out sample degradation or identity issues. Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[14]
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC₅₀ (µM) |
| PYR-TRI-001 | 78.2 | 0.85 |
| PYR-TRI-002 | 65.1 | 5.2 |
| PYR-TRI-003 | 9.8 | > 50 |
| PYR-TRI-004 | 91.5 | 0.12 |
Table 1: Example data from primary screening and IC₅₀ determination.
Secondary and Orthogonal Assays
A validated hit must demonstrate activity in a secondary assay that is mechanistically different (orthogonal) from the primary screen. This step is critical for eliminating false positives that arise from assay artifacts (e.g., compound fluorescence). For an enzyme inhibitor, an ideal secondary assay is a cell-based assay that confirms the compound's ability to engage its target in a physiological context.[15]
Protocol 3: Secondary Assay: Cell-Based Viability Assay
This protocol is for testing a kinase inhibitor in a cancer cell line known to be dependent on the target kinase for survival.
1. Cell Culture:
- Culture a relevant cancer cell line (e.g., a melanoma line for a BRAF inhibitor) under standard conditions.[16]
- Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the validated hit compounds.
- Treat the cells with the compounds for 48-72 hours.
3. Viability Measurement (MTT Assay):
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells metabolize MTT into a purple formazan product.
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Read the absorbance at ~570 nm on a plate reader.
4. Data Analysis:
- Calculate the percent cell viability relative to DMSO-treated controls.
- Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve. A potent GI₅₀ value provides strong evidence of target engagement in a cellular environment.
Part 3: Hit-to-Lead Optimization and SAR
With validated hits in hand, the hit-to-lead (H2L) process begins. The goal is to systematically modify the hit structure to improve potency, selectivity, and drug-like properties (ADMET).[14][17] This is achieved through iterative cycles of chemical synthesis and biological testing to build a Structure-Activity Relationship (SAR).[18][19]
Caption: Key regions for SAR exploration on a pyridinyl-triazole scaffold.
For a pyridinyl-triazole scaffold, SAR exploration typically involves:
-
Region 1 (Pyridine Substitutions): Modifying the pyridine ring to probe for interactions in the corresponding binding pocket.
-
Region 2 (Triazole Substituent): Varying the group installed via the azide/alkyne to optimize binding and physical properties.
-
Region 3 (Linker): Modifying the linker between the triazole and its substituent to alter the vector and conformation.
| Compound ID | R1 Group (Region 2) | Kinase IC₅₀ (µM) | Cell GI₅₀ (µM) |
| PYR-TRI-004 | 4-Chlorophenyl | 0.12 | 0.55 |
| SAR-001 | 4-Fluorophenyl | 0.15 | 0.68 |
| SAR-002 | 4-Methoxyphenyl | 0.08 | 0.31 |
| SAR-003 | Phenyl | 0.95 | 3.4 |
| SAR-004 | 3-Chlorophenyl | 0.43 | 1.8 |
Table 2: Example SAR data showing the impact of substitutions at Region 2. This data suggests an electron-donating group (methoxy) is preferred over electron-withdrawing groups at the para position.
Part 4: Early ADMET Profiling
In parallel with SAR studies, lead compounds should be evaluated in a panel of in vitro assays to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early identification of liabilities like poor solubility or rapid metabolism can save significant resources.[20]
Key In Vitro ADMET Assays:
-
Aqueous Solubility: Measures the solubility of a compound in a physiological buffer.
-
Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes (microsomes).
-
Cell Permeability: Uses assays like the Caco-2 model to predict intestinal absorption.[20]
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which affects its free concentration.
| Compound ID | Kinetic Solubility (µM) | Microsomal Half-life (min) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) |
| PYR-TRI-004 | 25 | 45 | 5.2 |
| SAR-002 | 48 | > 60 | 8.1 |
Table 3: Example ADMET data for lead compounds. Compound SAR-002 shows improved solubility and metabolic stability compared to the initial hit.
Conclusion
The pyridinyl-triazole scaffold remains a highly valuable starting point for drug discovery campaigns. The experimental workflow detailed here provides a robust, logical, and efficient pathway from library creation to the identification of promising lead compounds. By integrating rational library design, a rigorous HTS cascade, and early SAR and ADMET assessment, research teams can effectively navigate the complexities of drug discovery and unlock the therapeutic potential of this privileged chemical scaffold.
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Faghih, Z., et al. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. Retrieved from [Link]
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(n.d.). Optimization of triazole-based TGR5 agonists towards orally available agents. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]
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Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. NIH. Retrieved from [Link]
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Pacifico, R., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1987-1994. Retrieved from [Link]
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Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
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PubMed. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Retrieved from [Link]
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MDPI. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]
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PMC. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Retrieved from [Link]
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(n.d.). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. Retrieved from [Link]
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MDPI. (n.d.). Pyrazolo[5,1-c][1][4][21]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from [Link]
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Oriental Journal of Chemistry. (2025). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Retrieved from [Link]
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SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
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PMC - PubMed Central. (2023). Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. Retrieved from [Link]
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ResearchGate. (2025). SAR of a Series of 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines as Potent Inhibitors of Human Eosinophil Phosphodiesterase | Request PDF. Retrieved from [Link]
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PMC. (n.d.). A reliable computational workflow for the selection of optimal screening libraries. Retrieved from [Link]
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NIH. (n.d.). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Retrieved from [Link]
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Animal models for testing the efficacy of "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting ALK in Non-Small Cell Lung Cancer
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancer (NSCLC), occurring in approximately 3-5% of patients. The resulting fusion proteins, most commonly EML4-ALK, lead to constitutive kinase activity, which drives downstream signaling pathways promoting cell proliferation, survival, and metastasis. The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for this NSCLC subtype.
The compound "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" and its analogs belong to a chemical class with a high potential for ALK inhibition, owing to their structural similarities to established ALK inhibitors. This guide provides a comprehensive overview of preclinical animal models and detailed protocols for evaluating the in vivo efficacy of these novel compounds against ALK-positive NSCLC. The focus is on robust, reproducible, and clinically relevant models that can provide critical data for lead optimization and IND-enabling studies.
The Rationale for Selecting Appropriate Animal Models
The choice of an animal model is paramount for obtaining translatable data. For ALK-positive NSCLC, the primary models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs). Each model offers distinct advantages and is suited for different stages of preclinical drug development.[1][2]
-
Cell Line-Derived Xenograft (CDX) Models: These are the workhorses of early-stage efficacy testing. Human NSCLC cell lines harboring ALK rearrangements (e.g., H3122, H2228) are implanted into immunodeficient mice. They are highly reproducible and cost-effective, making them ideal for initial screening and dose-finding studies.
-
Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of tumor fragments from a patient into immunodeficient mice.[3][4][5] These models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[3][4] They are particularly valuable for testing efficacy against specific resistance mutations.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are engineered to express an oncogenic fusion protein, such as EML4-ALK, in a tissue-specific manner (e.g., lung).[1][2][6][7] These models develop tumors in an immunocompetent host, allowing for the study of the interplay between the tumor, the microenvironment, and the host immune system.[8]
For ALK-positive NSCLC, orthotopic implantation (direct injection into the lung parenchyma) is strongly recommended over subcutaneous models. Orthotopic models more accurately mimic the native tumor microenvironment, which can significantly influence tumor growth and response to therapy.[8][9][10]
Experimental Workflow for Preclinical Efficacy Studies
The following diagram outlines a typical workflow for evaluating a novel ALK inhibitor analog in vivo.
Caption: General workflow for in vivo efficacy testing of ALK inhibitor analogs.
Detailed Protocols
Protocol 1: Orthotopic Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of an orthotopic lung tumor model using the H3122 human NSCLC cell line, which harbors an EML4-ALK fusion.
Materials:
-
H3122 cells (ATCC)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel (Corning)
-
6-8 week old female athymic nude mice (e.g., Crl:NU(NCr)-Foxn1nu)
-
Isoflurane anesthesia system
-
30-gauge needle and insulin syringe
-
Micro-CT scanner
Procedure:
-
Cell Culture: Culture H3122 cells in RPMI-1640 medium at 37°C and 5% CO2. Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Cell Preparation: Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/50 µL. Keep on ice until injection.
-
Orthotopic Injection: a. Anesthetize the mouse using isoflurane. b. Place the mouse in a right lateral decubitus position. c. Make a small incision in the skin over the left lateral thorax. d. Insert a 30-gauge needle into the left lung parenchyma through the intercostal space. e. Slowly inject 50 µL of the cell suspension. f. Withdraw the needle and close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: a. Beginning 10-14 days post-injection, monitor tumor establishment and growth weekly using a micro-CT scanner.[8] b. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
Protocol 2: Compound Formulation and Administration
Materials:
-
"this compound" analog
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge)
Procedure:
-
Formulation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration. The concentration should be determined based on prior pharmacokinetic studies.
-
Administration: Administer the compound or vehicle to the mice via oral gavage once or twice daily. The volume is typically 10 mL/kg body weight.
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
Protocol 3: Efficacy and Pharmacodynamic Evaluation
Procedure:
-
Tumor Volume Measurement: Measure tumor volumes weekly using micro-CT imaging. Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival Analysis: Monitor mice until they meet pre-defined endpoint criteria (e.g., tumor volume > 2000 mm³, >20% body weight loss, or signs of distress). Plot survival curves using the Kaplan-Meier method.
-
Pharmacodynamic (PD) Analysis: a. At the end of the study (or at specific time points post-dose), euthanize a subset of mice. b. Harvest tumors and snap-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC). c. For Western blotting, analyze protein lysates for levels of total ALK and phosphorylated ALK (p-ALK) to confirm target engagement.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison between different analogs and control groups.
Table 1: Example Dosing and Efficacy Summary for an ALK Inhibitor Analog
| Treatment Group | Dose (mg/kg, QD, p.o.) | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| Analog A | 25 | 450 ± 80 | 64 | -1.2 |
| Analog A | 50 | 180 ± 50 | 85.6 | -3.5 |
| Crizotinib | 50 | 210 ± 60 | 83.2 | -2.8 |
Signaling Pathway
The following diagram illustrates the ALK signaling pathway and the point of inhibition by "this compound" analogs.
Caption: Simplified ALK signaling pathway and its inhibition.
Conclusion
The protocols and models described herein provide a robust framework for the preclinical evaluation of "this compound" analogs as potential ALK inhibitors for the treatment of NSCLC. A carefully designed and executed in vivo study is a critical step in the journey from a promising compound to a potential life-saving therapeutic.
References
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Alectinib induces apoptosis in an orthotopic xenograft NB mouse model. (2017). Cancer Letters, 400, 61-68. Available at: [Link]
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The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model. (2017). Cancer Letters, 400, 61-68. Available at: [Link]
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The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model. (2017). ResearchGate. Available at: [Link]
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Soda, M., et al. (2008). A mouse model for EML4-ALK-positive lung cancer. Proceedings of the National Academy of Sciences, 105(50), 19893-19897. Available at: [Link]
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A mouse model for EML4-ALK-positive lung cancer. (2008). PubMed. Available at: [Link]
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Zou, H. Y., et al. (2012). Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models. Journal of Pharmacology and Experimental Therapeutics, 343(3), 690-701. Available at: [Link]
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A mouse model for EML4-ALK-positive lung cancer. (2008). PMC. Available at: [Link]
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Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity. (2023). PMC. Available at: [Link]
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Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma. (2017). Clinical Cancer Research, 23(7), 1776-1787. Available at: [Link]
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A mouse model for EML4-ALK-positive lung cancer. (2008). PNAS. Available at: [Link]
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Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. (2014). PMC. Available at: [Link]
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Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance. (2013). Clinical Cancer Research, 19(1), 220-231. Available at: [Link]
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Crizotinib: A comprehensive review. (2014). PMC. Available at: [Link]
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In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. (2020). PubMed. Available at: [Link]
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Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial. (2016). PubMed. Available at: [Link]
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6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. (n.d.). Hoffman Fine Chemicals. Available at: [Link]
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Alectinib shows benefit across genetic profiles in resected ALK-positive NSCLC. (2024). Nature. Available at: [Link]
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More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). National Institutes of Health. Available at: [Link]
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- Substituted pyridine derivatives as SARM1 inhibitors. (n.d.). Google Patents.
- Three way catalyst comprising extruded solid body. (n.d.). Google Patents.
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Ce/Cu/Mn-catalysts. (n.d.). Justia Patents. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" Derivatives as Potential Kinase Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Rationale for Screening a Novel Scaffold
In the landscape of drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a paramount objective. The compound "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" and its derivatives represent such a scaffold. While the specific biological targets of this particular molecule are not yet extensively documented, its structural motifs—a substituted aminopyridine linked to a triazole ring—are prevalent in a multitude of biologically active compounds, particularly as inhibitors of protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2]
Given the structural alerts within the core molecule, a high-throughput screening (HTS) campaign to evaluate a library of its derivatives against a panel of protein kinases is a scientifically sound starting point for elucidating its therapeutic potential.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of such an HTS campaign. It details robust protocols, data analysis workflows, and critical insights to ensure the generation of high-quality, reproducible, and actionable data. The overarching goal is to identify and validate novel kinase inhibitors from this chemical series, paving the way for future lead optimization efforts.[4]
I. Strategic Overview of the HTS Campaign
A successful HTS campaign is more than just a series of experiments; it is a well-planned strategy to efficiently identify and validate true "hits" while minimizing false positives and negatives.[5] Our approach is a multi-stage process designed for rigor and efficiency.
Caption: High-level workflow for the HTS campaign.
II. Compound Management: The Foundation of Reliable Data
The integrity of the screening data is fundamentally dependent on the quality and handling of the compound library.[6][7][8] Effective compound management is crucial to prevent issues such as compound degradation, precipitation, or cross-contamination, which can lead to misleading results.[9][10]
Key Considerations for Compound Management:
-
Quality Control: Each derivative of "this compound" should undergo rigorous quality control upon synthesis or acquisition. This includes verification of identity and purity (typically >95%) by LC-MS and/or NMR.
-
Storage: Compounds should be stored in a controlled environment, typically desiccated at -20°C or -80°C, to ensure long-term stability.[7] Automated storage systems can provide optimal conditions and accurate tracking.[9]
-
Solubilization: Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions (e.g., 10 mM). It is critical to ensure complete solubilization of each compound.
-
Plate Management: Master plates containing the compound library are typically prepared at a high concentration and then serially diluted to create intermediate and final assay-ready plates. Automated liquid handlers are essential for accuracy and precision in this process.[11]
| Parameter | Recommendation | Rationale |
| Purity | >95% | To ensure that the observed activity is due to the intended compound and not impurities. |
| Stock Concentration | 10 mM in 100% DMSO | A standard concentration that allows for sufficient dilution in aqueous assay buffers. |
| Storage Temperature | -20°C or -80°C | Minimizes degradation and solvent evaporation. |
| Assay-Ready Plates | Prepared fresh or stored for a limited time at -20°C | To prevent compound precipitation or degradation in aqueous solutions. |
III. Primary High-Throughput Screening: A Universal Kinase Assay
The primary screen is designed to rapidly and cost-effectively test the entire compound library to identify initial "hits."[12] For a diverse library of potential kinase inhibitors, a universal assay that detects a common product of all kinase reactions, such as ADP, is highly advantageous.[2] The ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad applicability, and robustness in an HTS format.[2]
Principle of the ADP-Glo™ Kinase Assay:
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
Caption: Data analysis and hit identification workflow.
V. Hit Confirmation and Orthogonal Validation
Initial hits from the primary screen must be validated to eliminate false positives. [5]This is a critical step to ensure that resources are focused on the most promising compounds.
Hit Confirmation:
The first step is to re-test the initial hits from a fresh stock of the compound in the primary assay to confirm their activity. This eliminates hits that may have been due to errors in the original assay plates.
Orthogonal Secondary Assay:
An orthogonal assay measures the same biological activity but uses a different technology or detection principle. [13][14]This is crucial for identifying and removing compounds that interfere with the primary assay's technology (e.g., luciferase inhibitors) rather than the kinase itself. [5][15]A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for an orthogonal kinase assay. [16]
Principle of a TR-FRET Kinase Assay:
In a TR-FRET kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a europium (Eu) cryptate donor are used. When the substrate is phosphorylated by the kinase, the antibody binds to it. Upon addition of a streptavidin-labeled acceptor (e.g., XL665), a FRET signal is generated when the donor and acceptor are brought into close proximity. Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol: Orthogonal TR-FRET Assay
-
Reagent Preparation: Similar to the primary assay, prepare kinase buffer, ATP, biotinylated substrate, and kinase solutions. Prepare dose-response plates of the confirmed hit compounds.
-
Kinase Reaction:
-
Add 2.5 µL of the compound solution (at various concentrations) or control to the wells of a 384-well assay plate.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP/biotinylated substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of the detection mixture containing the Eu-labeled antibody and the streptavidin-labeled acceptor.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Dose-Response Analysis and IC₅₀ Determination:
Compounds that are active in the orthogonal assay are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This data is crucial for prioritizing hits and establishing structure-activity relationships (SAR).
VI. Expertise & Experience: Navigating the Pitfalls of HTS
-
Causality Behind Experimental Choices: The choice of a universal ADP-based assay for the primary screen is deliberate. It maximizes the chances of finding inhibitors for a given kinase without the need for a specific antibody for each target, making it highly efficient for screening against a panel of kinases. [2]The TR-FRET orthogonal assay is chosen for its different detection principle, which effectively filters out technology-specific artifacts. [13][16]* Self-Validating Systems: Each plate in the HTS campaign must be a self-validating system. This is achieved by including both positive (uninhibited enzyme) and negative (no enzyme) controls. The Z'-factor calculation for each plate provides an immediate and quantitative measure of its validity. [17][18]Any plate with a Z'-factor below 0.5 should be flagged and the data carefully scrutinized or repeated.
-
Troubleshooting Common Issues:
-
High Variability: High coefficient of variation (CV) in controls can be due to inconsistent liquid handling, reagent instability, or edge effects in the microplates. Ensure proper mixing of reagents and regular maintenance of automated liquid handlers.
-
Assay Drift: A gradual change in signal across a plate or over a run can indicate reagent degradation or temperature fluctuations. Pre-warming reagents and using a temperature-controlled incubator can mitigate this.
-
False Positives: Compounds can interfere with the assay in numerous ways, such as by inhibiting the reporter enzyme (luciferase) or by aggregating and non-specifically inhibiting the kinase. [5]The orthogonal assay is the primary tool to identify and eliminate these artifacts. [14]
-
VII. Conclusion and Forward Look
This application note provides a comprehensive and scientifically rigorous framework for the high-throughput screening of "this compound" derivatives as potential kinase inhibitors. By following these protocols for compound management, primary screening, hit validation, and data analysis, researchers can confidently identify and prioritize novel and specific inhibitors. The validated hits from this campaign will serve as the foundation for subsequent medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties, ultimately accelerating the journey from a novel scaffold to a potential therapeutic candidate.
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. Available at: [Link]
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Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI. Available at: [Link]
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High-throughput screening for kinase inhibitors - PubMed. Available at: [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. Available at: [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Available at: [Link]
-
Z-factor - Wikipedia. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. Available at: [Link]
-
On HTS: Z-factor. Available at: [Link]
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A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed. Available at: [Link]
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How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray. Available at: [Link]
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Issues Of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Request PDF - ResearchGate. Available at: [Link]
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The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC - PubMed Central. Available at: [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. Available at: [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
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Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography | Journal of AOAC INTERNATIONAL | Oxford Academic. Available at: [Link]
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Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography - ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The information herein is structured to address specific challenges you may encounter, ensuring a logical and scientifically sound approach to optimizing your synthesis yield.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.
Low Overall Yield
Question: My final yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer: Low overall yield is a multifaceted problem that can stem from inefficiencies in one or both of the key reaction steps: the formation of the amidrazone intermediate and the subsequent cyclization to the triazole ring.
A. Inefficient Amidrazone Formation:
-
Underlying Cause: The initial condensation reaction to form the amidrazone is a critical, and often yield-limiting, step. Incomplete reaction or the formation of side products can significantly impact the availability of the precursor for the subsequent cyclization.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the hydrazine and the nitrile or imidate. Contaminants can interfere with the reaction.
-
Reaction Conditions:
-
Solvent: A protic solvent like ethanol is typically used to facilitate proton transfer. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the nitrile or imidate.
-
Temperature: While room temperature can be sufficient, gentle heating (40-60 °C) can often drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time: Allow for sufficient reaction time. These reactions can sometimes be slow, and prematurely stopping the reaction will result in a lower yield.
-
-
B. Inefficient Triazole Cyclization:
-
Underlying Cause: The cyclization of the amidrazone to form the 1,2,4-triazole ring is a dehydration reaction that requires specific conditions to proceed efficiently. Inadequate removal of water or incorrect reaction temperature can stall the reaction or lead to the formation of byproducts.[1]
-
Troubleshooting Steps:
-
Dehydrating Agent/Catalyst:
-
Acid Catalysis: p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this type of cyclization.[2] Ensure you are using a catalytic amount, as excess acid can lead to side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.
-
-
Temperature Control: The optimal temperature for cyclization is crucial. Too low a temperature may not provide enough energy for the reaction to proceed, while excessively high temperatures can lead to decomposition or the formation of unwanted isomers. A temperature range of 100-150 °C is a good starting point, but optimization may be necessary.
-
Water Removal: The use of a Dean-Stark apparatus or carrying out the reaction in a high-boiling point solvent can aid in the removal of water, driving the equilibrium towards the product.
-
Formation of Significant Side Products
Question: I am observing significant side product formation, which is complicating purification and reducing my yield. What are the common side products and how can I minimize them?
Answer: The formation of side products is a common challenge. The most frequently observed byproduct is the corresponding 1,3,4-oxadiazole.
-
Underlying Cause: The amidrazone intermediate can undergo a competing intramolecular condensation reaction to form a 1,3,4-oxadiazole instead of the desired 1,2,4-triazole.[1] This is particularly prevalent if the reaction conditions are not carefully controlled.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing side product formation.
-
Minimization Strategies:
-
Control of Reaction Temperature: The formation of the 1,3,4-oxadiazole is often favored at higher temperatures. Carefully optimizing the reaction temperature can help to selectively favor the formation of the 1,2,4-triazole.
-
Choice of Catalyst: While acidic catalysts are common, exploring base-catalyzed cyclization could alter the reaction pathway and potentially disfavor oxadiazole formation.
-
Stepwise vs. One-Pot Synthesis: While one-pot syntheses are efficient, a stepwise approach where the amidrazone intermediate is isolated and purified before cyclization can sometimes provide better control over the reaction and minimize side product formation.
-
Difficulties in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification techniques?
Answer: The purification of this compound can be challenging due to its polarity and potential for co-elution with starting materials or side products.
-
Recommended Purification Protocol:
Step Technique Key Considerations 1 Extraction After quenching the reaction, perform a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane. Washing with a saturated sodium bicarbonate solution can help remove acidic impurities. 2 Column Chromatography This is often the most effective method for achieving high purity. Stationary Phase Silica gel is the standard choice. Mobile Phase A gradient elution is recommended. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol to the ethyl acetate. For example, a gradient of 0-10% methanol in ethyl acetate. 3 Recrystallization If the product obtained after chromatography is not sufficiently pure, recrystallization can be an effective final purification step. A solvent system of ethanol/water or isopropanol/hexane can be explored. -
Expert Tip: The amine group on the pyridine ring and the triazole moiety make the molecule relatively polar. This can sometimes lead to tailing on silica gel columns. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to improve the peak shape and separation.
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent synthetic strategy involves a two-step process. The first step is the formation of an amidrazone intermediate from a corresponding pyridine-2-carboximidate or nitrile and isopropylhydrazine. The second step is the cyclization of the amidrazone, often under acidic or thermal conditions, to form the 4-isopropyl-4H-1,2,4-triazole ring.[1][3]
Q2: Are there alternative methods for the synthesis of the 1,2,4-triazole ring?
A2: Yes, several methods exist for the synthesis of 1,2,4-triazoles. One notable alternative is the reaction of hydrazides with isothiocyanates, followed by cyclization.[4][5] Another approach involves the oxidative cyclization of amidrazones with aldehydes.[6] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazole ring.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically:
-
Hydrazine derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Solvents: Use flammable solvents in a fume hood and away from ignition sources.
-
High Temperatures: When running reactions at elevated temperatures, use appropriate heating equipment and take precautions to prevent thermal burns.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.[8]
Q5: Can computational tools aid in optimizing this synthesis?
A5: Yes, quantum chemical calculations can be employed to understand the reaction mechanism and predict the activation energies for the formation of the desired product versus potential side products.[1] This can provide valuable insights into the reaction conditions that would favor the formation of this compound.
III. References
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 3‐Aminomethyl‐5R‐1,2,4‐Triazoles by Cyclization of Amidrazones: Multigram Approach and Revised Reaction Mechanism. ResearchGate. [Link]
-
Synthesis and characterization of some novel 1,2,4-triazoles, 1,3,4-thiadiazoles and Schiff bases incorporating imidazole moiety as potential antimicrobial agents. PubMed. [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
-
This compound. PubChemLite. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of some novel 1,2,4-triazoles, 1,3,4-thiadiazoles and Schiff bases incorporating imidazole moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. PubChemLite - this compound (C10H13N5) [pubchemlite.lcsb.uni.lu]
- 8. dea.gov [dea.gov]
Technical Support Center: Troubleshooting Low Solubility of Pyridine-Triazole Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with pyridine-triazole compounds during in vitro and in vivo assays. The following question-and-answer format is designed to directly address specific issues you may encounter in your experiments, providing not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My pyridine-triazole compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. What is happening and how can I prevent this?
A1: This is a classic and frequent issue, particularly with hydrophobic compounds like many pyridine-triazole derivatives. The phenomenon you're observing is likely due to the compound crashing out of solution as the solvent environment changes from a high concentration of a strong organic solvent (DMSO) to a predominantly aqueous one.[1][2] DMSO is an excellent solvent for many organic molecules, but its miscibility with water doesn't guarantee the solubility of the compound in the final aqueous solution.[2][3]
Here’s a breakdown of the likely causes and a systematic approach to resolving the issue:
-
Exceeding Thermodynamic Solubility: Your final concentration in the aqueous buffer may be higher than the compound's thermodynamic solubility limit in that specific medium. The initial dissolution in DMSO creates a supersaturated state that is not stable upon dilution.
-
"Salting Out" Effect: The high concentration of salts in some buffers can reduce the solubility of organic compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Solutions:
-
Optimize the Dilution Protocol:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Vortexing/Mixing: Ensure rapid and thorough mixing during dilution to avoid localized high concentrations of the compound that can initiate precipitation.[4]
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help, but be cautious of compound stability at higher temperatures.[4][5]
-
-
Lower the Final DMSO Concentration: While DMSO is a powerful solvent, it can also interfere with assays. Aim for a final DMSO concentration of less than 0.5% in cell-based assays to avoid cytotoxicity.[5] If your stock concentration is too low, you may be adding too much DMSO to your assay. Consider preparing a more concentrated stock solution in DMSO if possible.
-
pH Adjustment: The solubility of compounds with ionizable groups, such as the nitrogen atoms in pyridine and triazole rings, can be highly dependent on pH.[6][7][]
-
Determine the pKa: If the pKa of your compound is known, you can adjust the pH of your buffer to ionize the molecule, which generally increases aqueous solubility. For a basic compound (like many pyridine derivatives), a lower pH (more acidic) will lead to protonation and increased solubility.
-
Empirical Testing: If the pKa is unknown, you can empirically test a range of pH values (e.g., from 6.0 to 8.0) to find the optimal pH for solubility.
pH Manipulation Strategy For Weakly Basic Compounds Lowering the pH of the buffer can increase the proportion of the more soluble, ionized form of the compound. For Weakly Acidic Compounds Increasing the pH of the buffer can enhance solubility by promoting the formation of the more soluble, deprotonated species. -
-
Employ Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[][9][10]
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and N,N-dimethylacetamide (DMA) are frequently used.[7][]
-
Testing: Prepare a stock solution in a co-solvent or a mixture of DMSO and a co-solvent. Then, dilute this into your aqueous buffer. It's crucial to test the tolerance of your assay system to the chosen co-solvent.
-
Q2: I'm concerned about the stability of my pyridine-triazole compound in DMSO stock solutions. What are the best practices for preparation and storage?
A2: This is a valid concern, as compound degradation in DMSO stocks is a known issue that can lead to inaccurate assay results.[1] Proper handling and storage are critical for maintaining compound integrity.[11][12]
Best Practices for Stock Solution Management:
-
Use High-Quality, Anhydrous DMSO: Water in DMSO can significantly decrease the solubility of some compounds and can also participate in degradation pathways.[13] Use fresh, anhydrous DMSO and store it properly to prevent water absorption.
-
Prepare Concentrated Stocks: It's generally better to prepare a more concentrated stock solution (e.g., 10-30 mM) and dilute it further for your working solutions.[3] This minimizes the volume of DMSO added to your assay.
-
Aliquot and Store Properly:
-
After dissolving your compound, aliquot the stock solution into single-use volumes in tightly sealed vials.[5][14] This minimizes freeze-thaw cycles, which can cause compound precipitation and degradation.[13]
-
For long-term storage, -80°C is recommended.[5][14] For short-term storage, -20°C is often sufficient.[14]
-
-
Avoid Light and Air Exposure: Some compounds are sensitive to light and oxidation. Store aliquots in amber vials and consider purging with an inert gas like argon or nitrogen before sealing.
Caption: Protocol for preparing stable DMSO stock solutions.
Q3: My compound still shows poor solubility even with co-solvents. Are there other formulation strategies I can try for my in vitro assays?
A3: Yes, if co-solvents are not sufficient or are incompatible with your assay, cyclodextrins are an excellent alternative.[15][16]
Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your pyridine-triazole compound, forming a water-soluble inclusion complex.[16][18] This complex effectively shields the hydrophobic compound from the aqueous environment, increasing its apparent solubility.[17]
-
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): These are chemically modified derivatives with significantly higher aqueous solubility and are commonly used in pharmaceutical formulations.[17]
-
Protocol for Using Cyclodextrins:
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer. The concentration will need to be optimized, but starting with a 1-5% (w/v) solution is a reasonable approach.
-
Add Your Compound: Add your pyridine-triazole compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take some time, from minutes to hours.
-
Filter (Optional): If you started with solid compound, you may want to filter the solution through a 0.22 µm filter to remove any undissolved particles before use in your assay.
| Parameter | Co-solvents | Cyclodextrins |
| Mechanism | Reduce solvent polarity | Encapsulation of the drug molecule |
| Common Examples | PEG 400, Propylene Glycol | HP-β-CD, SBE-β-CD |
| Assay Compatibility | Can interfere with some enzyme or cell-based assays | Generally well-tolerated in many biological systems |
| Preparation | Simple mixing | May require stirring/sonication for complex formation |
Q4: I suspect my pyridine-triazole compound is forming aggregates in the assay buffer, which could be giving me false positive results. How can I detect and prevent this?
A4: Compound aggregation is a significant concern in drug discovery, as aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to misleading structure-activity relationships (SAR).[19][20] Pyridine-triazole scaffolds, with their flat aromatic structures, can be prone to aggregation through π-π stacking.
Detection of Aggregation:
-
Dynamic Light Scattering (DLS): This is a powerful technique to detect the presence of sub-micron particles (aggregates) in your solution.
-
Turbidity Measurements: An increase in the absorbance of your solution at a wavelength where the compound does not absorb (e.g., 500-600 nm) can indicate light scattering from aggregates.
-
Inclusion of a Non-ionic Detergent: The addition of a small amount of a non-ionic detergent, such as Triton X-100 or Tween-80 (typically around 0.01%), can disrupt non-specific aggregation. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it's a strong indication that aggregation was contributing to the observed activity.
Prevention of Aggregation:
-
Lower Compound Concentration: Aggregation is a concentration-dependent phenomenon. If possible, test your compound at lower concentrations.
-
Formulation Strategies: The same techniques used to improve solubility (pH adjustment, co-solvents, cyclodextrins) can also help prevent aggregation by keeping the compound molecules solvated and dispersed.
-
Chemical Modification: In the long term, medicinal chemistry efforts can focus on modifying the pyridine-triazole scaffold to improve solubility and reduce the propensity for aggregation, for example, by adding ionizable groups or breaking up large flat aromatic surfaces.[21]
By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with pyridine-triazole compounds and ensure the generation of accurate and reliable data in your assays.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212. Available from: [Link]
-
ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Available from: [Link]
-
bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link]
-
Remedium. Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
-
Quora. How can dimethyl sulfoxide enhance solubility in lab applications? (2024-10-30). Available from: [Link]
-
PubMed. High throughput sonication: evaluation for compound solubilization. Available from: [Link]
-
PubMed. Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. Available from: [Link]
-
PMC - NIH. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006-05-10). Available from: [Link]
-
ResearchGate. (PDF) DMSO Solubility Assessment for Fragment-Based Screening. (2025-10-15). Available from: [Link]
-
ResearchGate. cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available from: [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
ResearchGate. (PDF) Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. (2025-08-10). Available from: [Link]
-
ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound? (2015-11-16). Available from: [Link]
-
PubMed. Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Available from: [Link]
-
ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Available from: [Link]
-
PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
PMC - NIH. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Available from: [Link]
-
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
Emulatebio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). Available from: [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays? (2014-07-31). Available from: [Link]
-
ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. (2025-08-05). Available from: [Link]
-
Pharmaceutical Technology. Tackling the Big Issue of Solubility. (2022-01-03). Available from: [Link]
-
Alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024-09-09). Available from: [Link]
-
Technology Networks. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010-05-01). Available from: [Link]
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26). Available from: [Link]
-
MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]
-
PMC - NIH. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. (2023-01-17). Available from: [Link]
-
PMC - PubMed Central. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Available from: [Link]
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrealm.com [chemrealm.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Preventing byproduct formation in the synthesis of pyridinyl-triazoles
Welcome to the technical support center for the synthesis of pyridinyl-triazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting the Synthesis of 1,2,3-Pyridinyl-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry" and the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2] Its high efficiency and regioselectivity make it a powerful tool. However, even robust reactions can present challenges. This section addresses the most common issues.
FAQ 1: My reaction yields a mixture of regioisomers. How can I obtain only the 1,4-disubstituted product?
Answer: This is the most fundamental challenge in triazole synthesis and is almost always due to performing the reaction under thermal (uncatalyzed) conditions.
The Chemistry Behind the Problem: The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, when heated, proceeds through a concerted mechanism that has a low degree of regiocontrol.[1][3] This results in a mixture of the 1,4- and 1,5-disubstituted triazole isomers, which are often difficult to separate.
The Solution: Copper(I) Catalysis: The introduction of a copper(I) catalyst fundamentally changes the reaction mechanism to a stepwise process that proceeds with a very high activation barrier difference between the two possible regioisomeric pathways, exclusively favoring the formation of the 1,4-isomer.[2][4] This reaction is formally termed the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), not a Huisgen cycloaddition.[1]
Recommended Protocol: Standard CuAAC for High 1,4-Regioselectivity
This protocol utilizes the in situ generation of Cu(I) from an inexpensive and stable Cu(II) salt, which also helps to mitigate side reactions (see FAQ 2).
-
Dissolve: In a suitable flask, dissolve your pyridinyl-alkyne (1.0 eq) and the corresponding azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
Add Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.3 eq).
-
Add Copper Source: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq). A catalytic amount is sufficient.
-
React: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with purification to remove the copper catalyst and any unreacted starting materials (see FAQ 4).
FAQ 2: I'm observing a major non-polar byproduct, but it's not the 1,5-isomer. What is it and how do I prevent it?
Answer: This is very likely the result of oxidative homocoupling of your alkyne starting material, a side reaction known as Glaser coupling.
The Chemistry Behind the Problem: In the presence of oxygen, copper(I) can be oxidized to copper(II), which can then catalyze the dimerization of terminal alkynes to form 1,3-diynes.[1] This is a common byproduct, especially if you use a direct Cu(I) source (like CuI or CuBr) without taking precautions to exclude air.
The Solution: Oxygen Control and Reducing Agents: The most effective way to prevent this is to minimize the presence of oxygen and maintain a reducing environment to keep the copper in its +1 oxidation state.
-
Use a Cu(II)/Ascorbate System: The protocol described in FAQ 1 is highly effective at preventing Glaser coupling. Sodium ascorbate is a mild reducing agent that not only generates the active Cu(I) catalyst from the Cu(II) salt but also scavenges dissolved oxygen, protecting the catalyst and preventing alkyne homocoupling.[1]
-
Degassing: For particularly sensitive substrates or when using a direct Cu(I) source, degassing your solvent via a series of vacuum/inert gas (N₂ or Ar) cycles before adding the catalyst can further minimize this side reaction.
FAQ 3: My CuAAC reaction is very slow or fails completely. What are the likely causes?
Answer: If you are not seeing product formation, the issue typically lies with the catalyst's activity, the integrity of your starting materials, or the reaction conditions.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | Is your reducing agent fresh? Sodium ascorbate solutions should be made fresh, as they can degrade upon storage. Is your copper source soluble? Ensure the copper salt fully dissolves. Using a ligand like THPTA or TBTA can improve catalyst stability and solubility, especially in bioconjugation applications.[4] |
| Catalyst Poisoning | Does your substrate contain thiols? Free thiols (-SH) are potent poisons for the CuAAC reaction as they bind strongly to copper.[1] If your substrate contains thiols, they must be protected before the reaction. Thioethers are generally tolerated. |
| Starting Material Issues | Is your azide pure? Organic azides can be unstable. Check the purity of your azide. If it has been stored for a long time, consider re-synthesizing or purifying it. Is your alkyne terminal? The standard CuAAC works efficiently only with terminal alkynes (R-C≡C-H). Internal alkynes are generally unreactive under these conditions. |
| Suboptimal Conditions | Is there a base present? While copper acetylide formation involves deprotonation of the alkyne, the addition of an external base like triethylamine is often unnecessary and can sometimes hinder the reaction.[4] Is the solvent appropriate? While water/t-BuOH is common, other solvents like DMSO, DMF, and methanol can be used. However, high concentrations of coordinating solvents like DMSO can require different ligands for optimal results.[4] Buffers containing strong chelators (e.g., phosphate at high concentrations) can interfere with the copper catalyst. |
FAQ 4: How can I effectively purify my pyridinyl-triazole product?
Answer: The primary purification challenge is the removal of the copper catalyst, which can be difficult due to the coordinating nature of both the pyridine and triazole moieties.
The Chemistry Behind the Problem: The nitrogen atoms in your product can chelate with the copper catalyst, causing it to co-elute during chromatography or remain in the product after extraction.
The Solution: Targeted Copper Removal
-
Acidic Wash: If your product is stable to acid, a simple and effective method is to wash the reaction mixture with a dilute aqueous acid solution (e.g., 1-5% HCl) or a saturated ammonium chloride solution. This protonates the pyridine and triazole nitrogens, disrupting their coordination to the copper and partitioning the copper salts into the aqueous layer.
-
Ammonia Wash: A wash with dilute aqueous ammonia can also be effective. Ammonia forms a highly stable, water-soluble complex with copper(I) and copper(II) ions ([Cu(NH₃)₄]²⁺), effectively extracting them from the organic phase.
-
Chelating Resins: For sensitive molecules where pH changes are undesirable, stirring the crude reaction mixture with a copper-chelating resin (e.g., QuadraSil®) followed by filtration is an excellent, albeit more expensive, option.
-
Chromatography: Standard silica gel chromatography is often the final step. The diyne byproduct (from FAQ 2) is typically much less polar than the desired triazole product and can be easily separated. Unreacted starting materials can be removed based on their polarity.
Part 2: Troubleshooting the Synthesis of 1,2,4-Pyridinyl-Triazoles
The synthesis of 1,2,4-triazoles follows a different mechanistic pathway than their 1,2,3-isomers, typically involving the cyclization of pre-functionalized precursors. Byproducts are therefore related to incomplete reactions or side-reactions of the starting materials.
FAQ 5: What is a reliable method for synthesizing 1,2,4-pyridinyl-triazoles, and what are the common byproducts?
Answer: A common and effective strategy involves the condensation and cyclization of a pyridinyl-hydrazine or amidrazone derivative with a one-carbon electrophile.
The Chemistry Behind the Problem: A popular route involves reacting a pyridinyl-hydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate under basic conditions.[5] The primary challenges are ensuring complete cyclization and avoiding side reactions of the reactive intermediates.
Common Byproducts and Pitfalls:
-
Incompletely Cyclized Intermediates: The thiosemicarbazide precursor may persist if the cyclization conditions (base strength, temperature, reaction time) are insufficient. This can often be identified by mass spectrometry.
-
Oxidative Side Products: Depending on the reaction conditions and the nature of the substituents, oxidative dimerization or degradation of the thiol intermediate (if formed) can occur.
-
Isomeric Byproducts: If the precursors are not symmetrical, there can be ambiguity in the cyclization step, potentially leading to isomeric triazole products. Careful selection of starting materials is key.
Recommended Protocol: Pellizzari-type Reaction for 1,2,4-Triazoles
This protocol is a general representation of a common synthetic pathway.
-
Form the Precursor: React a pyridine-carboxylic acid hydrazide with an appropriate isothiocyanate in a solvent like ethanol under reflux to form the N,N'-disubstituted thiosemicarbazide. Monitor by TLC until the hydrazide is consumed.
-
Cyclize: Add a base, such as 10% aqueous NaOH, and heat the reaction mixture (e.g., 60-80 °C) for several hours. This promotes the intramolecular cyclization with the elimination of water to form the 1,2,4-triazole-3-thione.
-
Purify: Neutralize the reaction mixture and extract the product. The primary impurity to look for is the uncyclized thiosemicarbazide precursor. Purification is typically achieved by recrystallization or column chromatography.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 3. B3LYP study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Lv, K., Liu, W., Wang, Z., Guo, M., & Huo, F. (2016). Design, synthesis and fungicidal activity of new 1, 2, 4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety. Molecules, 21(11), 1469. [Link]
-
Huisgen, R. (1963). 1, 3-Dipolar cycloadditions. Past and future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Kinase Inhibitors
Welcome to the technical support center dedicated to navigating the complexities of kinase inhibitor off-target effects. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental endeavors. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate off-target effects, ensuring the integrity and accuracy of your research.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding off-target effects of kinase inhibitors, providing a foundational understanding for researchers.
Q1: What are "off-target" effects of a kinase inhibitor, and why are they a significant concern in research and drug development?
A1: Off-target effects refer to the unintended interactions of a kinase inhibitor with proteins other than its primary, intended kinase target.[1] Most kinase inhibitors are designed to bind to the highly conserved ATP-binding pocket of a specific kinase.[2][3] However, due to the structural similarity of this pocket across the human kinome, which comprises over 500 kinases, inhibitors can often bind to and modulate the activity of multiple kinases.[4][5] These unintended interactions can lead to a variety of confounding issues, including:
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can result in cellular toxicity, obscuring the specific effects of targeting the intended kinase.[1]
-
Reduced Therapeutic Index: In a clinical context, off-target effects can cause adverse side effects, limiting the safe and effective dosage of a drug.[2]
-
Drug Resistance: The complex interplay of on- and off-target effects can sometimes contribute to the development of drug resistance.[6]
Q2: My kinase inhibitor is showing an effect in a cell line that does not express the intended target kinase. What is the likely cause?
A2: This is a classic indication of off-target activity.[1] The observed phenotype is likely due to the inhibitor interacting with one or more other kinases or proteins present in that cell line. The high degree of conservation in the ATP-binding site across the kinome makes such cross-reactivity a common phenomenon, especially at higher inhibitor concentrations.[1][7] It is crucial to characterize the inhibitor's selectivity profile to understand its activity in different cellular contexts.
Q3: I'm observing an unexpected cellular phenotype that is not typically associated with the inhibition of the primary target. How can I determine if this is an off-target effect?
A3: Unexpected cellular responses are strong indicators of potential off-target effects.[1][8] To investigate this, a systematic approach is recommended:
-
Kinome Profiling: Screen the inhibitor against a large panel of kinases (kinome-wide screening) to identify other potential targets. This can be done through biochemical assays or cell-based assays.[1][9][10]
-
Pathway Analysis: Employ techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in related and unrelated signaling pathways.[1] This can reveal if the inhibitor is perturbing pathways downstream of unintended targets.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of your inhibitor with those of another inhibitor that targets the same primary kinase but has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the primary target. If the unexpected phenotype persists, it is likely an off-target effect.[1]
Q4: What is the difference between direct and indirect off-target effects?
A4: It's important to distinguish between direct and indirect effects.
-
Direct Off-Target Effect: The inhibitor binds directly to and modulates the activity of an unintended protein (e.g., another kinase).
-
Indirect On-Target Effect: The inhibition of the primary target leads to downstream signaling changes that affect other pathways. For instance, if the primary target kinase positively regulates a second kinase, inhibiting the first will indirectly decrease the activity of the second.[11]
-
Indirect Off-Target Effect: The direct inhibition of an off-target kinase leads to downstream signaling changes in that pathway.[11]
Distinguishing between these effects is a significant challenge but is crucial for accurately interpreting experimental results.[11]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for common issues encountered during experiments with kinase inhibitors.
Guide 1: Unexpected Cytotoxicity at Effective Concentrations
Issue: You observe significant cell death at concentrations required to inhibit the primary target, making it difficult to study the specific biological consequences of target inhibition.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale & Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen: Utilize commercial services or in-house panels to test your inhibitor against a broad range of kinases.[10][12][13] 2. Test inhibitors with different scaffolds: Compare the cytotoxic effects of your inhibitor with structurally distinct inhibitors of the same primary target.[1] | 1. This will identify unintended kinase targets that may be responsible for the observed cytotoxicity.[1] 2. If the cytotoxicity is not observed with other inhibitors, it strongly suggests an off-target effect of your compound. If it persists, the cytotoxicity might be an on-target effect. |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve: Determine the lowest effective concentration that inhibits the primary target without causing excessive cytotoxicity.[14] 2. Consider time-course experiments: Assess cell viability at different time points to distinguish between acute toxicity and longer-term effects on proliferation. | 1. Off-target effects often occur at higher concentrations.[14] A careful dose-response analysis can help identify a therapeutic window. 2. This can help to optimize the experimental conditions to minimize non-specific toxicity. |
| Non-Kinase Off-Targets | 1. Employ chemical proteomics: Use techniques like affinity chromatography with your inhibitor as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.[8] | This can identify non-kinase off-targets that may be contributing to cytotoxicity. |
Guide 2: Discrepancy Between In Vitro and In Vivo Results
Issue: Your kinase inhibitor shows high potency and selectivity in biochemical assays, but its efficacy is significantly lower or different in cell-based assays or animal models.[15]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale & Expected Outcome |
| Cellular ATP Concentration | 1. Measure IC50 values at varying ATP concentrations: Determine how the inhibitor's potency is affected by ATP levels. 2. Utilize cell-based target engagement assays: Employ techniques like NanoBRET™ to measure inhibitor binding to the target within intact cells.[16] | 1. Most kinase inhibitors are ATP-competitive, and the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to reduced potency compared to in vitro assays with low ATP concentrations.[10] 2. This provides a more physiologically relevant measure of target engagement and can explain discrepancies with biochemical data. |
| Cellular Context and Pathway Redundancy | 1. Assess target engagement in cells: Measure the phosphorylation of a direct downstream substrate of your target kinase via Western blot or ELISA after inhibitor treatment. 2. Investigate compensatory signaling pathways: Probe for the activation of known feedback loops or parallel pathways that might be activated upon inhibition of your primary target.[1][14] | 1. This confirms that the inhibitor is reaching its target and is active within the cellular environment.[14] 2. Cancer cells can adapt to the inhibition of one pathway by upregulating another, thus bypassing the effect of the inhibitor.[14] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Conduct PK/PD studies in animal models: Measure the concentration of the inhibitor in plasma and tumor tissue over time and correlate this with biomarkers of target inhibition.[17] | This will determine if the inhibitor is reaching the target tissue at sufficient concentrations and for a long enough duration to exert its effect. Poor bioavailability or rapid clearance can lead to a lack of in vivo efficacy.[17] |
Guide 3: Emergence of Drug Resistance
Issue: After initial successful inhibition, cells or tumors develop resistance to your kinase inhibitor.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale & Expected Outcome |
| On-Target Resistance Mutations | 1. Sequence the target kinase gene: Analyze the DNA from resistant cells or tumors to identify mutations within the kinase domain. 2. Test the inhibitor against mutant forms of the kinase: Perform biochemical or cell-based assays with the identified mutant kinases to see if they are resistant to your inhibitor. | 1. Mutations in the "gatekeeper" residue or other parts of the ATP-binding pocket can prevent inhibitor binding while still allowing ATP to bind, leading to resistance.[18] 2. This will confirm if the identified mutation is the cause of the observed resistance. |
| Activation of Bypass Tracks | 1. Perform phosphoproteomic or gene expression analysis: Compare the signaling pathways and gene expression profiles of sensitive and resistant cells to identify upregulated pathways in the resistant cells. 2. Test combination therapies: Use your inhibitor in combination with an inhibitor of the identified bypass pathway. | 1. Cells can become resistant by activating alternative signaling pathways that bypass the need for the inhibited kinase.[14] 2. A combination approach that blocks both the primary and the bypass pathway can overcome this form of resistance. |
| Off-Target Mediated Resistance | 1. Characterize the off-target profile of your inhibitor: A comprehensive kinome scan may reveal off-targets that, when inhibited, contribute to a signaling network rewiring that promotes resistance. | Understanding the full spectrum of your inhibitor's activity can provide insights into complex resistance mechanisms. |
III. Methodologies and Protocols
Protocol 1: Assessing Target Engagement in Cells via Western Blot
This protocol provides a general framework for measuring the phosphorylation of a downstream substrate to confirm target engagement of your kinase inhibitor.
-
Cell Seeding: Plate your cells of interest in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a dose-range of your kinase inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2, 8, or 24 hours).[14] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control. A dose-dependent decrease in the phosphorylation of the substrate indicates successful target engagement.
Protocol 2: Kinome-Wide Selectivity Profiling
While often outsourced to specialized companies, the general principle of a competitive binding assay for kinome profiling is as follows:
-
Assay Principle: A large panel of recombinant kinases is used. Each kinase is incubated with an immobilized, active-site directed ligand.
-
Competition: The test inhibitor is added in various concentrations to compete with the immobilized ligand for binding to the kinases.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (for DNA-tagged kinases) or a detection antibody.
-
Data Analysis: The results are expressed as the percentage of kinase remaining bound to the solid support at a given inhibitor concentration. This data is used to calculate dissociation constants (Kd) or IC50 values for each kinase in the panel, providing a comprehensive selectivity profile.
IV. Visualizing Concepts
Signaling Pathway Perturbation
Caption: On- and off-target effects of a kinase inhibitor.
Experimental Workflow for Investigating Off-Target Effects
Caption: Troubleshooting workflow for unexpected phenotypes.
V. References
-
Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). Vertex AI Search. Retrieved January 2, 2026, from
-
Strategies for the design of selective protein kinase inhibitors. (n.d.). PubMed. Retrieved January 2, 2026, from
-
Kinase inhibitor selectivity and design. (2016, November 15). Chodera lab // MSKCC. Retrieved January 2, 2026, from
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Science. Retrieved January 2, 2026, from
-
Strategies for the design of potent and selective kinase inhibitors. (n.d.). PubMed. Retrieved January 2, 2026, from
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. (n.d.). PubMed. Retrieved January 2, 2026, from
-
Strategies for the Design of Selective Protein Kinase Inhibitors. (n.d.). Ingenta Connect. Retrieved January 2, 2026, from
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved January 2, 2026, from
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved January 2, 2026, from
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 2, 2026, from
-
Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. Retrieved January 2, 2026, from
-
In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. (n.d.). PubMed. Retrieved January 2, 2026, from
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013, February 10). AACR Journals. Retrieved January 2, 2026, from
-
Kinase Screening & Profiling Services. (n.d.). Creative Biogene. Retrieved January 2, 2026, from
-
Interpreting unexpected results from GSK2636771 experiments. (n.d.). Benchchem. Retrieved January 2, 2026, from
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016, March 9). PMC - NIH. Retrieved January 2, 2026, from
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved January 2, 2026, from
-
Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. Retrieved January 2, 2026, from
-
Kinase Biology. (n.d.). Thermo Fisher Scientific - US. Retrieved January 2, 2026, from
-
Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. (n.d.). Benchchem. Retrieved January 2, 2026, from
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). [Source name not available]. Retrieved January 2, 2026, from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 7. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 13. Kinase Biology | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine in Solution
Welcome to the technical support guide for "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" (referred to herein as the "Compound"). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this molecule in solution. By understanding the inherent chemical properties of its constituent aminopyridine and triazole moieties, we can proactively address common stability challenges encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability of the Compound.
Q1: What are the primary factors that can cause the degradation of this Compound in solution?
A1: The degradation of this compound in solution is primarily influenced by a combination of factors related to its heterocyclic structure. Key contributors to instability include:
-
pH: Both the 2-aminopyridine and 1,2,4-triazole rings have nitrogen atoms that can be protonated or deprotonated. Extreme pH conditions (highly acidic or highly basic) can catalyze hydrolytic degradation.[1][2] The aminopyridine moiety, in particular, can be susceptible to instability in acidic conditions.
-
Oxidation: The amine group on the pyridine ring and the electron-rich heterocyclic systems are potential sites for oxidation. The presence of dissolved oxygen, metal ions, or oxidizing agents can lead to the formation of degradation products, often accompanied by a change in solution color.[3][4]
-
Light Exposure (Photodegradation): Aromatic and heterocyclic compounds are often susceptible to photodegradation, especially upon exposure to UV light.[1] This can lead to complex degradation pathways and a significant loss of the parent compound.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][5] Long-term storage at room temperature or above can compromise sample integrity.
Q2: I've dissolved the Compound in DMSO for storage, but my results are inconsistent. Why might this be happening?
A2: While DMSO is a common solvent for initial stock solutions, long-term stability can be an issue. The potential cause of inconsistent results is likely the gradual degradation of the Compound in the DMSO stock, even when frozen. Here's why:
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can facilitate hydrolysis of the Compound over time.[3]
-
"Freeze-Thaw" Cycles: Repeatedly taking the stock solution out of the freezer and allowing it to thaw can introduce moisture and accelerate degradation. Each cycle can incrementally decrease the concentration of the active compound.
-
Oxidation: Although less common, some compounds can be susceptible to oxidation in DMSO.
To mitigate this, it is recommended to prepare smaller, single-use aliquots of the stock solution to minimize freeze-thaw cycles and reduce moisture absorption.
Q3: What are the visual or analytical signs that my solution of the Compound is degrading?
A3: Degradation can manifest in several ways:
-
Visual Signs: The most common visual indicator is a change in color . Solutions of amine-containing compounds may turn yellow or brown upon degradation.[4] You might also observe the formation of precipitate if the degradation products are less soluble than the parent compound.
-
Analytical Signs (e.g., HPLC, LC-MS): When analyzing your sample, you may observe a decrease in the peak area of the parent compound over time. Concurrently, you will likely see the appearance of new peaks , which correspond to the degradation products.[6] These new peaks will typically have different retention times from the parent compound.
Part 2: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter.
Issue 1: My solution has turned yellow/brown after a few days at room temperature.
-
Potential Cause: This is a classic sign of oxidative degradation of the amine group or other parts of the heterocyclic system.[4] Exposure to air (oxygen) and ambient light can accelerate this process.
-
Troubleshooting Workflow:
Caption: Workflow for addressing solution discoloration.
Issue 2: I am observing poor reproducibility in my biological assays.
-
Potential Cause: If the Compound is degrading in your assay medium, its effective concentration will decrease over the course of the experiment, leading to inconsistent results.[1] The pH and composition of the biological buffer (e.g., PBS, cell culture media) can significantly impact stability.
-
Troubleshooting & Prevention:
| Factor | Problem | Recommended Action & Explanation |
| pH of Media | The Compound may be unstable at the physiological pH (e.g., 7.4) of your assay buffer over several hours. The 1,2,4-triazole ring is generally stable, but the aminopyridine moiety can be more sensitive.[1][2] | Run a time-course stability study. Prepare the Compound in your final assay medium. Analyze samples by HPLC at T=0, 2, 4, 8, and 24 hours. If purity drops by >5-10%, the Compound is not stable under these conditions. Consider adjusting the buffer if possible or adding the compound to the assay immediately before measurement. |
| Aqueous Solubility | The Compound may have poor aqueous solubility, leading to precipitation over time, which is often mistaken for degradation. | Determine the kinetic solubility in your assay buffer. Prepare a high-concentration stock in DMSO and dilute it into the buffer. Check for precipitation visually (Tyndall effect) or by measuring turbidity. Ensure your final assay concentration is well below the solubility limit. |
| Adsorption | The Compound may adsorb to the surface of plasticware (e.g., microplates, pipette tips), reducing the effective concentration in solution. | Use low-adhesion plasticware. Include a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer, if compatible with your assay, to reduce non-specific binding. |
Part 3: Protocols for Stability Assessment
To ensure the integrity of your experimental data, it is crucial to perform stability assessments. A forced degradation study is an essential tool for understanding the intrinsic stability of a molecule.[6][7][8]
Protocol: Forced Degradation Study
This study exposes the Compound to harsh conditions to deliberately induce degradation, helping to identify potential degradation products and sensitive pathways.[9]
Objective: To determine the degradation profile of the Compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress Agents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Quenching Agents: 1 M NaOH, 1 M HCl
-
HPLC system with UV detector
-
Photostability chamber (ICH Q1B compliant) or a UV lamp
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the Compound at 1 mg/mL in acetonitrile.[9]
-
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or clear vial to a light source providing UV and visible light (as per ICH Q1B guidelines) for 24 hours. Run a dark control in parallel, wrapped in aluminum foil.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours (in the dark).
-
-
Sample Quenching and Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid hydrolysis sample with an equivalent amount of 1 M NaOH.
-
Neutralize the base hydrolysis sample with an equivalent amount of 1 M HCl.
-
Dilute all samples (including the controls and oxidative/photolytic samples) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
Calculate the percentage of degradation.
-
Identify the conditions that cause the most significant degradation. This provides insight into which experimental parameters (pH, light, oxygen) must be most carefully controlled.
-
Caption: Workflow for a forced degradation study.
Part 4: Recommended Storage and Handling
Based on the chemical nature of the Compound and general best practices for heterocyclic amines, the following storage conditions are recommended to maximize long-term stability.
| Condition | Solid Form | Solution (DMSO Stock) | Solution (Aqueous/Buffer) |
| Temperature | +4°C (short-term) -20°C (long-term) | ≤ -20°C, preferably -80°C | Not recommended for storage. Prepare fresh before each experiment. |
| Atmosphere | Tightly sealed container.[1] For long-term, consider storing under an inert gas (Argon or Nitrogen). | Aliquot into single-use vials under inert gas to minimize moisture and oxygen exposure. | N/A |
| Light | Store in the dark or in an amber vial.[1] | Store in amber vials. | Protect from light during the experiment by covering plates or tubes with foil. |
| Container | Glass vial with a tight-fitting cap. | High-quality, low-adhesion polypropylene or glass vials with secure caps. | Low-adhesion polypropylene tubes or plates. |
References
-
Zhu, L., et al. Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. Available from: [Link]
-
Wu, J., et al. Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. Available from: [Link]
-
Al-Awadi, N. A., et al. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Available from: [Link]
-
Wu, H., et al. Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Kumar, V. Forced Degradation Studies. MedCrave online. Published December 14, 2016. Available from: [Link]
-
Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165. Available from: [Link]
-
Innospire. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 1525475-07-3 | 6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. Available from: [Link]
- Google Patents. US7169268B2 - Color stabilization of amines.
-
International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. IJSDR. 2023;8(6). Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Refining Purification Techniques for 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying this heterocyclic compound. Given the commercial availability of this compound at purities around 95%, achieving higher purity is often a critical step for downstream applications.[1] This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification process.
Initial Assessment of the Crude Material
Before proceeding with any purification technique, a preliminary analysis of your crude "this compound" is essential. The appearance of the compound is typically a yellow to white solid.[2]
Key Analytical Techniques for Initial Assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the complexity of your crude mixture and for developing a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the purity of your crude material and can help in tracking the efficiency of your purification steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in identifying the major components of your crude mixture, including your target compound and any significant impurities.
-
Mass Spectrometry (MS): Confirms the presence of your target compound by identifying its molecular weight (203.25 g/mol ) and can help in identifying the molecular weights of impurities.[1]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is the selection of an appropriate solvent.
Q1: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I do?
A1: The challenge lies in the molecule's mixed polarity, containing both a relatively nonpolar isopropyl group and polar pyridine and triazole rings. A systematic solvent screen is the most effective approach.
Step-by-Step Solvent Selection Protocol:
-
Small-Scale Testing: In separate small test tubes, test the solubility of a few milligrams of your crude material in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexane) at room temperature and upon heating.
-
Ideal Solvent Properties: An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at an elevated temperature.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q2: My compound is "oiling out" instead of crystallizing. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.
Solutions:
-
Lower the Cooling Temperature: Allow the solution to cool more slowly. A gradual decrease in temperature promotes the formation of an ordered crystal lattice.
-
Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.
-
Reduce the Concentration: Use a larger volume of solvent to dissolve the crude material to avoid high supersaturation.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small seed crystal of the pure compound.
Q3: The purity of my recrystallized product has not significantly improved. What are the likely causes?
A3: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: Experiment with different solvents or mixed solvent systems.
-
Consider an Alternative Purification Technique: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar polarities.
-
Perform a Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude material before allowing it to cool.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar heterocyclic compound like this compound, silica gel is a common stationary phase.
Q1: My compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
A1: Peak tailing is a common issue with amine-containing compounds on silica gel. This is often due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface.
Solutions:
-
Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina.
-
Optimize the Solvent System: Experiment with different solvent systems to find one that provides a good separation (Rf value of the target compound around 0.3-0.4). A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be effective.
Q2: I am not getting good separation between my compound and a major impurity. What can I do?
A2: This indicates that the chosen eluent system is not providing sufficient resolution.
Strategies for Improved Separation:
-
Fine-Tune the Eluent Polarity: Make small, incremental changes to the solvent ratio to optimize the separation.
-
Try a Different Solvent System: Sometimes, changing one of the solvents in your eluent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can significantly alter the selectivity of the separation.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Dry Loading: If your compound has poor solubility in the initial eluent, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.
Frequently Asked Questions (FAQs)
Q: Which purification technique should I try first, recrystallization or column chromatography?
A: For crude material with a purity of 95% or higher, recrystallization is often a good first choice as it is typically less labor-intensive and uses smaller volumes of solvent.[1] If the crude material is a complex mixture with multiple impurities, column chromatography will likely be necessary.
Q: How can I assess the purity of my final product?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
HPLC: This will provide a quantitative purity value.
-
NMR: A clean NMR spectrum with no significant impurity peaks is a strong confirmation of purity.
-
Melting Point: A sharp melting point range is characteristic of a pure compound.
Q: Are there any specific safety precautions I should take when purifying this compound?
A: As with any chemical, it is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood and to avoid breathing in the dust or vapors of the compound and solvents.[1]
Proposed Purification Workflow
The following diagram illustrates a systematic approach to developing a purification protocol for this compound.
Caption: A logical workflow for the purification of this compound.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅ | [1][3] |
| Molecular Weight | 203.25 g/mol | [1][2] |
| Appearance | Yellow to white solid | [2] |
| Typical Purity (Commercial) | ~95% | [1] |
| Predicted XlogP | 0.4 | [3] |
Experimental Protocols
General Protocol for Recrystallization Solvent Screening
-
Place approximately 10-20 mg of the crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water or sand bath and observe the solubility.
-
If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
Based on these observations, select the most promising solvent or mixed solvent system for a larger scale recrystallization.
General Protocol for Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system that provides a good separation of your target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (or the eluent itself) and load it onto the top of the column. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification problems.
References
-
This compound. PubChem. Available at: [Link]
-
6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. Hoffman Fine Chemicals. Available at: [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
Sources
Technical Support Center: Enhancing Cell Permeability of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives
Welcome to the technical support center for researchers working with 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the cell permeability of this class of compounds. As drug development professionals, we understand that overcoming permeability barriers is a critical step in advancing your research. This resource synthesizes established principles of medicinal chemistry with practical, field-proven insights to help you navigate common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: My this compound analog shows potent target engagement in biochemical assays, but I'm observing very low intracellular concentrations in my cell-based experiments. What are the likely reasons for this poor cell permeability?
Answer:
The poor cell permeability of a molecule like this compound often stems from its inherent physicochemical properties. The key limiting factors for this scaffold are likely:
-
High Polar Surface Area (PSA): The pyridin-2-amine and the 1,2,4-triazole moieties contain several nitrogen atoms that are significant hydrogen bond donors (HBD) and acceptors (HBA). These groups readily interact with the aqueous extracellular environment, making it energetically unfavorable for the molecule to partition into and cross the hydrophobic lipid bilayer of the cell membrane.[1]
-
Charge State: The primary amine on the pyridine ring is basic and will likely be protonated at physiological pH (around 7.4), carrying a positive charge. Charged species generally exhibit poor passive diffusion across cell membranes.[2]
-
Balance of Lipophilicity: While the isopropyl group adds some lipophilicity, the overall character of the parent molecule may lean towards hydrophilic, limiting its ability to enter the lipid membrane. An ideal lipophilicity (often measured as logP or logD) for passive diffusion is typically in the range of 1-3.[3]
To confirm these as the root causes, a systematic approach to characterizing your molecule's properties is the first step.
Question 2: How can I experimentally confirm if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)? I suspect active efflux might be contributing to the low intracellular concentration.
Answer:
Identifying if your compound is a substrate for efflux transporters is a critical step. The most common method is to use a cell-based permeability assay with a cell line that overexpresses the transporter of interest, such as the MDR1-MDCK cell line for P-gp.[4][5][6][7]
The experiment involves measuring the transport of your compound across a confluent monolayer of these cells in two directions: from the apical (top) to the basolateral (bottom) side (A-to-B), which mimics absorption, and from the basolateral to the apical side (B-to-A), which indicates efflux.[6][7][8][9]
The efflux ratio (ER) is then calculated:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[10][11][12] To further confirm this, you can perform the assay in the presence of a known inhibitor of the transporter (e.g., verapamil for P-gp).[8][10] A significant reduction in the efflux ratio in the presence of the inhibitor validates that your compound is a substrate for that specific transporter.
Here is a workflow to guide your investigation:
Question 3: My data suggests poor passive permeability is the main issue. What chemical modification strategies can I employ to enhance the cellular uptake of my this compound derivatives?
Answer:
Several rational design strategies can be employed to improve the passive permeability of your compounds. These generally focus on masking polar groups and increasing lipophilicity.
-
Prodrug Strategies for the Primary Amine: The primary amine is a key liability for passive diffusion due to its basicity. Masking this group with a moiety that can be cleaved intracellularly is a highly effective approach.[2][13][14][15][16]
-
N-Acylation: Converting the amine to an amide or carbamate can neutralize the charge and reduce hydrogen bonding potential. However, simple amides can be too stable. Consider labile amide linkers that are susceptible to intracellular enzymes.[2]
-
N-Mannich Bases: These can be synthesized to increase lipophilicity and are known to release the parent amine under physiological conditions.[2]
-
-
Modulating Lipophilicity: Increasing the overall lipophilicity of the molecule can enhance its partitioning into the cell membrane.[3][17][18][19][20]
-
Alkyl Substituents: Judicious addition of small alkyl or cycloalkyl groups to the pyridine or triazole rings can increase lipophilicity. However, be mindful that excessive lipophilicity (logP > 5) can lead to poor aqueous solubility and other liabilities.[18]
-
-
Reducing Hydrogen Bonding Potential: The number of hydrogen bond donors is a critical determinant of permeability.[21]
-
Intramolecular Hydrogen Bonding: Introduce substituents that can form an intramolecular hydrogen bond with the N-H of the primary amine or triazole ring. This "chameleonic" effect shields the polar groups from the aqueous environment, making the molecule behave as if it were more lipophilic.[22][23][24][25][26]
-
N-Alkylation: While modifying the primary amine is a prodrug strategy, methylation of one of the triazole nitrogens (if synthetically feasible and not detrimental to activity) can also reduce the hydrogen bond donor count.
-
Here is a table summarizing these strategies with their potential pros and cons:
| Strategy | Modification Example | Rationale | Pros | Cons |
| Prodrug (N-Acylation) | Convert the -NH₂ to an N-acetyl (-NHCOCH₃) or N-pivaloyl group. | Neutralizes the positive charge on the amine and reduces H-bonding.[13] | Well-established method. Can significantly improve permeability. | Requires intracellular cleavage. May alter pharmacology if not cleaved efficiently. |
| Increase Lipophilicity | Add a methyl or ethyl group to the pyridine ring. | Increases partitioning into the lipid bilayer.[3] | Can provide a systematic way to tune permeability. | May decrease aqueous solubility. Can introduce metabolic liabilities. |
| Intramolecular H-Bonding | Introduce a strategically placed methoxy or carbonyl group. | Shields polar N-H groups, effectively lowering the PSA.[22][23] | Can improve permeability without a large increase in molecular weight or lipophilicity. | Requires specific spatial arrangement of atoms. May be synthetically challenging. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?
A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay are both used to assess permeability, but they model different aspects of absorption.
-
PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[27][28] It is high-throughput and cost-effective, making it an excellent primary screen to assess a compound's intrinsic ability to cross a lipid barrier.[27][29] However, it does not account for active transport (uptake or efflux) or paracellular transport.[29][30]
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the enterocytes of the small intestine.[8][9][10][31] It is considered the gold standard for in vitro prediction of human intestinal absorption because it models passive diffusion, paracellular transport, and active transport mechanisms, including efflux by transporters like P-gp.[8][10][11][32]
Recommendation: Start with a PAMPA assay to get a baseline reading of your compound's passive permeability. If the PAMPA permeability is low, you should focus on the chemical modification strategies discussed above. If the PAMPA permeability is high but your cell-based assays show low intracellular accumulation, this suggests that active efflux is likely the problem, and you should proceed with a bidirectional Caco-2 or MDR1-MDCK assay to confirm this.[29]
Q2: How do I interpret the apparent permeability (Papp) values from my Caco-2 assay?
A2: The apparent permeability coefficient (Papp) is typically reported in units of 10⁻⁶ cm/s. The values are generally categorized as follows:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Moderate | 50 - 89% |
| > 10 | High | > 90% |
These are general guidelines, and the correlation with in vivo human absorption can vary.[12] It is always recommended to run well-characterized high and low permeability control compounds (e.g., propranolol and atenolol, respectively) in every assay to ensure the integrity of your cell monolayer and the validity of your results.[11]
Q3: My compound has poor aqueous solubility. How will this affect my permeability assay and how can I address it?
A3: Poor aqueous solubility can significantly impact the interpretation of permeability data. If the compound precipitates in the donor compartment, the measured Papp will be artificially low because the concentration of the dissolved compound available for permeation is lower than the nominal concentration.[11]
Troubleshooting Steps:
-
Measure Kinetic Solubility: First, determine the solubility of your compound in the assay buffer.
-
Adjust Donor Concentration: Ensure the concentration of your compound in the donor well is below its solubility limit.
-
Use Co-solvents: If the solubility is very low, you may need to use a small percentage (typically <1%) of a co-solvent like DMSO. However, be aware that high concentrations of organic solvents can disrupt the integrity of cell monolayers.[33] Always validate the tolerance of your cell line to the chosen co-solvent concentration.
-
Recovery Calculation: Always calculate the percent recovery of the compound at the end of the experiment. Low recovery (<70-80%) can indicate issues with solubility, non-specific binding to the assay plate, or accumulation within the cell monolayer.[11]
By systematically addressing these potential pitfalls, you can generate reliable and interpretable data to guide the optimization of your this compound derivatives for enhanced cell permeability.
References
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm (RSC Publishing).
- MDCK Permeability.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF.
- MDR1-MDCK Permeability Assay.
- Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Profacgen.
- Hydrogen bond donors in drug design. ChemRxiv.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH.
- MDCK-MDR1 Permeability Assay. Evotec.
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.
- Caco-2 permeability assay.
- Caco-2 Permeability Assay. Enamine.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
- Prodrugs for Amines. MDPI.
- Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect.
- Lipophilicity and Its Relationship with Passive Drug Permeation | Request PDF.
- Caco-2 Permeability Assay. Evotec.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis.
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Moon Garden - Medium.
- Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC - NIH.
- Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF.
- Amino Acids in the Development of Prodrugs. PMC - PubMed Central.
- troubleshooting poor cell permeability of H-Ala. Benchchem.
- MedChem Essentials: Lipophilicity. YouTube.
- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
- Caco-2 Method Valid
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC - NIH.
- How to increase cell permeability of highly lipophillic compounds in vitro?.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Discovery Research Portal - University of Dundee.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
- This compound. PubChem.
- Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. MDPI.
- drug solubility, membrane permeability, & the efflux r
- Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. NIH.
- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC - PubMed Central.
- CAS 1525475-07-3 | 6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine.
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Technical Support Center: Pyridinyl-Triazole Compound Development
A Guide for Researchers on Mitigating Cytotoxicity
Welcome to the technical support center for novel pyridinyl-triazole compound development. As a Senior Application Scientist, I have designed this guide to provide you with both foundational knowledge and advanced troubleshooting strategies to navigate the challenges of cytotoxicity in your research. This document is structured to address common questions and specific experimental hurdles, ensuring scientific integrity and providing actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section establishes a baseline understanding of pyridinyl-triazole compounds and the fundamental concepts of cytotoxicity assessment.
Q1: What are pyridinyl-triazole compounds and why are they significant in drug discovery?
Pyridinyl-triazole derivatives are heterocyclic compounds that feature both a pyridine and a triazole ring system in their core structure.[1][2] This hybrid scaffold is of significant interest in medicinal chemistry because it combines the chemical properties of both rings, which are known pharmacophores present in numerous therapeutic agents.[3][4] The presence of multiple nitrogen atoms allows for diverse intermolecular interactions, such as hydrogen bonding with biological targets, which can enhance pharmacological activity.[3][5] Consequently, these compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][3][4][6]
Q2: What are the known mechanisms of cytotoxicity for pyridinyl-triazole compounds?
The cytotoxic mechanisms of pyridinyl-triazole compounds are diverse and often depend on the specific substitutions on the core scaffold. Some known mechanisms include:
-
Inhibition of Microtubule Assembly: Certain derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis (programmed cell death).[7][8]
-
Enzyme Inhibition: Some pyridinyl-triazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Phosphodiesterase 4 (PDE4).[9][10]
-
Disruption of Cellular Signaling: These compounds can interfere with critical cellular signaling pathways necessary for cell growth and survival.[11]
-
Induction of Oxidative Stress: Like many cytotoxic agents, some derivatives may induce the production of reactive oxygen species (ROS), leading to cellular damage and death.[11]
The specific mechanism is a key factor to elucidate during drug development, as it informs how to best mitigate off-target effects while preserving on-target efficacy.
Q3: What is the difference between on-target and off-target cytotoxicity, and why is it critical?
On-target cytotoxicity is cell death that occurs as a direct result of the drug interacting with its intended biological target. This is often the desired therapeutic effect, especially in cancer research where the goal is to kill tumor cells.[12]
Off-target cytotoxicity refers to cell death caused by the drug interacting with other, unintended molecules, cells, or tissues. This is a primary cause of adverse drug reactions and toxicity.[13]
Distinguishing between the two is critical for developing a safe and effective therapeutic. The goal is to maximize on-target cytotoxicity in diseased cells while minimizing off-target cytotoxicity in healthy cells. This is often quantified by the Selectivity Index (SI) , which is the ratio of the cytotoxic concentration in normal cells to the cytotoxic concentration in target cells (e.g., IC50 in normal cells / IC50 in cancer cells). A high SI value is desirable.[14][15]
Q4: Which standard in vitro assays are recommended for an initial screen of cytotoxicity?
For initial screening, several robust and cost-effective in vitro assays are available to measure cell viability and cytotoxicity.[16][17][18]
-
MTT Assay: This is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][16][19] It is widely used for its simplicity and suitability for high-throughput screening.[19]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH enzyme released from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[16][17]
-
Trypan Blue Exclusion Assay: A basic method used to differentiate viable from non-viable cells based on membrane integrity.[18]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, offering deeper insight into the mechanism of cell death.[16]
It is often recommended to use a combination of assays to get a comprehensive view, as a compound might interfere with cellular metabolism without immediately causing cell death, which could be misinterpreted by the MTT assay alone.[20]
Part 2: Troubleshooting and Experimental Guides
This section addresses specific challenges you may encounter during your experiments, providing actionable advice and detailed protocols.
Scenario 1: High Off-Target Toxicity
This is a common challenge in drug development. Improving the selectivity index is key to creating a viable drug candidate. The primary strategies involve chemical modification guided by Structure-Activity Relationship (SAR) studies and rigorous comparative testing.
Causality and Strategy: The non-selective toxicity of your compound suggests that its chemical features interact with vital components in both healthy and cancerous cells. By systematically modifying the compound's structure—adding, removing, or altering functional groups—you can often identify derivatives with an improved therapeutic window.[13] The relationship between these structural changes and the resulting biological activity is the SAR. For pyridinyl-triazoles, modifications to the substituents on the pyridine or triazole rings, or the linker connecting them, can dramatically alter cytotoxicity and selectivity.[7][8]
Workflow for Improving Selectivity
Caption: Workflow for SAR-guided lead optimization.
Protocol: Comparative Cytotoxicity Testing using MTT Assay
This protocol allows for the direct comparison of a compound's effect on cancerous versus non-cancerous cells to calculate the Selectivity Index (SI).
Materials:
-
Cancer cell line (e.g., A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells).[14][19]
-
Complete culture medium (specific to cell lines).
-
Novel pyridinyl-triazole compound stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT reagent (5 mg/mL in PBS).[15]
-
DMSO (cell culture grade).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed both cancer and non-cancerous cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyridinyl-triazole compound in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest drug concentration) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).[15]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) to determine the IC50 value (the concentration that inhibits 50% of cell growth) for both the cancer and non-cancerous cell lines.
-
Calculate the Selectivity Index (SI) = IC50 (non-cancerous cells) / IC50 (cancer cells) .
-
Data Interpretation: A higher SI value indicates greater selectivity for the cancer cell line. Use this data to inform the next round of chemical synthesis in your SAR study.
Table 1: Example Cytotoxicity and Selectivity Index Data
| Compound | IC50 A549 (µM) | IC50 HEK293 (µM) | Selectivity Index (SI) |
| Parent Compound | 1.5 | 4.5 | 3.0 |
| Analogue 1A | 2.1 | 45.2 | 21.5 |
| Analogue 1B | 1.2 | 3.1 | 2.6 |
| Analogue 1C | 10.5 | >100 | >9.5 |
| Doxorubicin | 0.8 | 2.4 | 3.0 |
In this example, Analogue 1A shows a significant improvement in selectivity compared to the parent compound, making it a promising lead for further development.
Scenario 2: Unexpected or Inconsistent Cytotoxicity Results
Inconsistent results can derail a project. It is crucial to systematically troubleshoot the experimental setup to ensure the data is reliable. The issue can often be traced to the compound itself, the assay chemistry, or cell culture practices.
Troubleshooting Decision Tree
Caption: Workflow for developing a formulation to mitigate toxicity.
Choosing the right strategy depends on the physicochemical properties of your pyridinyl-triazole compound and its intended therapeutic application. Collaboration with formulation scientists or pharmaceutical chemists is highly recommended at this stage.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Prasad, S., et al. (n.d.). Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al).
- National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC - NIH.
- Kosheeka. (2025, January 23).
- Liu, K. (n.d.).
- Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Roy, P. S., et al. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Kamal, A., et al. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC.
- Phadtare, G. B., Phule, A. B., & Mali, N. N. (n.d.). Review on Design and Development of Pyridyl Triazole Derivatives.
- Health and Safety Executive. (2024, November 14). Safe handling of cytotoxic drugs in the workplace.
- Oriental Journal of Chemistry. (2025, July 11).
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
- SciELO. (n.d.).
- (n.d.). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring.
- National Center for Biotechnology Information. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
- Friedlander, M. (2014, October 3). Drug toxicity prevention and management.
- PubMed Central. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells.
- ResearchGate. (2019, August). Triazole-Pyridine Dicarbonitrile Targets Phosphodiesterase 4 to Induce Cytotoxicity in Lung Carcinoma Cells | Request PDF.
- Narsaiah, B. (2014, February 1). Synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and their cytotoxic activity. PubMed.
- International Journal of Environmental Sciences. (n.d.). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
- Prince Sattam bin Abdulaziz University. (2024, July 15). Targeted synthesis via the structure-activity relationship: Biological evaluation of new 1,2,3-triazoles monoterpene as antitumor agents.
- Annals of Medical and Health Sciences Research. (n.d.).
- (n.d.). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
- (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025, August 5).
- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.
- PubMed. (2019, September). Triazole-Pyridine Dicarbonitrile Targets Phosphodiesterase 4 to Induce Cytotoxicity in Lung Carcinoma Cells.
- (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- ResearchGate. (2025, August 6). The importance of heterocyclic compounds in anti-cancer drug design.
- IJAEM.net. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
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- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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Technical Support Center: Enhancing the Pharmacokinetic Profile of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine Analogs
This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the pharmacokinetic (PK) properties of novel small molecules, specifically analogs of "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine." The core structure, featuring a substituted 1,2,4-triazole linked to an aminopyridine, is a common motif in modern medicinal chemistry.[1][2] This document provides a structured, problem-oriented approach to identifying and resolving common PK liabilities such as poor metabolic stability, low aqueous solubility, inadequate permeability, and potential off-target effects like hERG channel inhibition.
Our objective is to provide not just protocols, but the strategic reasoning behind experimental choices, empowering you to make informed decisions in your lead optimization campaigns.
Section 1: Frequently Asked Questions (FAQs) - Strategic Guidance
This section addresses high-level strategic questions that form the foundation of a successful lead optimization program aimed at improving drug-like properties.
Q1: My lead analog of this compound shows potent in vitro activity but has poor oral bioavailability in rats. What are the most likely causes and what is a logical experimental workflow to diagnose the issue?
A1: Poor oral bioavailability is a multifaceted problem stemming from poor absorption, high first-pass metabolism, or both. A systematic workflow is critical to efficiently identify the root cause.[3][4]
The primary factors to investigate are aqueous solubility, intestinal permeability, and metabolic stability.[3] A recommended diagnostic workflow is as follows:
Caption: Diagnostic workflow for poor oral bioavailability.
By sequentially evaluating these properties, you can pinpoint the primary liability. For instance, if the compound is highly soluble and permeable but shows rapid clearance in liver microsomes, the focus should shift to addressing metabolic instability.
Q2: My compound has poor aqueous solubility (<5 µg/mL). What are the primary strategies to improve this, both from a formulation and medicinal chemistry perspective?
A2: Low solubility is a common challenge, especially as molecules become more lipophilic to achieve potency.[5] Both formulation and chemical modification can be effective.[6][7]
Formulation Strategies (for preclinical studies): These are often the quickest ways to enable in vivo testing without altering the core molecule.[8][9]
-
pH Adjustment: For compounds with ionizable centers, like the aminopyridine in your scaffold, formulating at a pH where the compound is ionized can significantly boost solubility.
-
Co-solvents: Using mixtures of water with organic solvents (e.g., PEG400, DMSO, ethanol) can increase the solubility of lipophilic compounds.
-
Amorphous Solid Dispersions: Techniques like spray drying or hot-melt extrusion can create amorphous forms of the drug dispersed in a polymer matrix, which often have higher kinetic solubility and faster dissolution rates.[6]
Medicinal Chemistry Strategies: These involve creating new analogs with improved intrinsic properties.
-
Introduce Polar Functional Groups: Adding polar groups (e.g., -OH, -NH2, small amides) can increase hydrogen bonding with water. Care must be taken not to introduce new metabolic liabilities.
-
Disrupt Crystal Packing (Solid State): Modifying the structure to frustrate crystal lattice formation can improve solubility. This can be achieved by adding non-planar groups or creating flexible side chains.
-
Salt Formation: For basic centers like the aminopyridine, forming a salt (e.g., hydrochloride, mesylate) is a classic and highly effective method to improve solubility and dissolution rate.[10]
| Strategy | Approach | Pros | Cons |
| Formulation | pH Adjustment | Simple, rapid for preclinical studies | May not be viable for final dosage form; risk of precipitation in vivo |
| Amorphous Solid Dispersion[9] | Significant solubility enhancement | Requires specialized equipment; potential for physical instability | |
| Medicinal Chemistry | Introduce Polar Groups | Permanent improvement in intrinsic solubility | May negatively impact permeability or create new metabolic sites |
| Salt Formation[10] | Well-established, often highly effective | Only applicable to ionizable compounds; salt form may be hygroscopic |
Q3: My Caco-2 permeability assay shows a low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>3). What does this signify and how can I design better analogs?
A3: This result strongly suggests two things: your compound has low passive permeability and it is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[11][12] The Caco-2 cell line is a valuable in vitro model derived from human colon adenocarcinoma cells that mimics the intestinal barrier.[13][14] The high efflux ratio indicates that the compound is actively pumped out of the cells, which is a major cause of poor absorption in vivo.[15]
Troubleshooting & Confirmation:
-
Run the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil or zosuquidar). If the efflux ratio decreases significantly and the A-to-B permeability increases, you have confirmed P-gp mediated efflux.
Medicinal Chemistry Strategies to Mitigate Efflux:
-
Reduce Lipophilicity and/or Hydrogen Bond Donors: Many efflux transporters recognize lipophilic, slightly basic compounds. Systematically reducing the LogP or the number of H-bond donors can sometimes abrogate recognition by the transporter.
-
Introduce Rigidity: Conformationally constraining the molecule can prevent it from adopting the necessary shape to bind to the efflux pump.[16][17]
-
Mask Recognition Motifs: Add polar or bulky groups near the parts of the molecule suspected of interacting with the transporter. This can sterically hinder the binding event.
-
Form a Zwitterion: Introducing an acidic center to balance a basic amine can sometimes reduce efflux liability, although this may come at the cost of reduced permeability.[18]
Q4: My lead compound is rapidly metabolized in a liver microsomal stability assay. How do I identify the "metabolic hotspot" and what chemical modifications can I make to improve stability?
A4: Rapid metabolism in liver microsomes points to high intrinsic clearance, likely mediated by cytochrome P450 (CYP) enzymes.[19] Identifying the specific site of metabolism ("hotspot") is key to designing more stable analogs.
Workflow for Improving Metabolic Stability:
Caption: Workflow for addressing metabolic instability.
Common Metabolic Hotspots on Your Scaffold & Blocking Strategies:
-
Isopropyl Group: Oxidation at the tertiary carbon is common. Replacing the isopropyl group with a cyclopropyl or t-butyl group can block this oxidation.
-
Aromatic Rings (Pyridine): Aromatic hydroxylation is a frequent metabolic pathway. Adding an electron-withdrawing group like fluorine or a cyano group can deactivate the ring to oxidation.[20][21]
-
N-dealkylation: While less likely on the triazole nitrogen, it's a possibility.
-
Oxidation of the Triazole Ring: This is also a potential metabolic route.
A common and effective strategy is deuteration , where a hydrogen atom at the metabolic hotspot is replaced with its heavier isotope, deuterium. The stronger C-D bond can slow the rate of CYP-mediated bond cleavage, a phenomenon known as the "kinetic isotope effect."[22]
Q5: The aminopyridine motif in my scaffold raises concerns about potential hERG inhibition. What are the warning signs and how can I mitigate this risk?
A5: This is a valid concern. The combination of a basic nitrogen center and lipophilic regions is a classic pharmacophore for the hERG potassium channel, and blocking this channel can lead to serious cardiac arrhythmias.[18][23]
Warning Signs:
-
High Lipophilicity: LogP > 3.5
-
Basic Center: A pKa between 7.5 and 9.5 for the basic nitrogen.
-
Structural Similarity to Known hERG Blockers: A planar aromatic region connected by a linker to a basic amine.
Medicinal Chemistry Strategies to Reduce hERG Affinity:
-
Reduce Basicity (pKa): This is one of the most effective strategies.[18] Replacing the aminopyridine with a less basic heterocycle or adding electron-withdrawing groups nearby can lower the pKa and reduce the critical cationic interaction in the hERG channel pore. For example, replacing a piperidine with a piperazine can significantly lower pKa and resolve hERG issues.[24]
-
Reduce Lipophilicity: Systematically replace lipophilic groups with more polar ones. For instance, replacing an isopropylphenyl group with a substituted pyrimidine ring has been shown to eliminate hERG problems.[18]
-
Introduce Steric Hindrance: Adding bulky groups near the basic nitrogen can prevent the molecule from fitting into the hERG channel.
-
Introduce an Acidic Group: Creating a zwitterion by adding a carboxylic acid can mask the basic center and reduce hERG affinity, though this may impact permeability.[18][24]
Section 2: Troubleshooting Guides for In Vitro ADME Assays
This section provides practical advice for common issues encountered during key PK experiments.
Guide 1: Liver Microsomal Stability Assay
| Symptom / Observation | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Compound disappears instantly (at T=0). | 1. Chemical Instability: Compound is unstable in the assay buffer (pH 7.4).2. Non-specific Binding: Compound is adsorbing to the plasticware. | 1. Run a control incubation without microsomes and without NADPH to check for chemical stability and non-specific binding.[25]2. If binding is suspected, add a small amount of surfactant (e.g., 0.01% Tween-80) or use low-bind plates. |
| No metabolism observed, even for control compounds. | 1. Inactive NADPH: The NADPH cofactor has degraded.2. Inactive Microsomes: Microsomes were improperly stored or thawed, leading to enzyme degradation. | 1. Always prepare NADPH solutions fresh.[26] Never use old stock.2. Ensure microsomes are stored at -80°C and thawed rapidly at 37°C immediately before use.[26] Always keep on ice after thawing.3. Run well-characterized positive control compounds (e.g., verapamil, testosterone) in parallel to validate each experiment.[26] |
| High variability between replicate wells. | 1. Poor Solubility: Compound is precipitating out of solution during the incubation.2. Pipetting Errors: Inaccurate liquid handling. | 1. Visually inspect wells for precipitation. Reduce the final DMSO concentration (should be <0.5%).[26] If solubility is the issue, lower the test compound concentration.2. Ensure proper mixing at each step. Use calibrated pipettes. |
| Metabolism occurs in "minus-NADPH" control. | 1. Metabolism by other enzymes: Metabolism may be occurring via non-CYP enzymes (e.g., UGTs, esterases) that do not require NADPH.2. Contamination. | 1. This provides valuable information. It suggests Phase II or other enzymes are involved in clearance. Consider running assays with S9 fractions or hepatocytes to investigate further.[27] |
Guide 2: Caco-2 Permeability Assay
| Symptom / Observation | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low TEER values (<500 Ω·cm²). | Incomplete Monolayer Formation: The Caco-2 cells have not formed tight junctions. | 1. Allow cells to culture for the full 21-28 days to ensure proper differentiation.2. Check for contamination (e.g., Mycoplasma).3. Ensure proper cell seeding density and use of appropriate medium. |
| High permeability for Lucifer Yellow. | Leaky Monolayer: The integrity of the cell monolayer is compromised. | 1. Lucifer Yellow is a paracellular marker. High transport indicates gaps in the tight junctions. Discard the results from that plate.2. Review cell culture and handling procedures to avoid disrupting the monolayer.[28] |
| Poor mass balance (<80% recovery). | 1. Binding to plasticware. 2. Intracellular metabolism: The compound is being metabolized by the Caco-2 cells.3. Low analytical sensitivity. | 1. Include a "mass balance" plate with no cells to quantify recovery from the apparatus.2. Analyze the cell lysate at the end of the experiment to quantify the amount of compound trapped within the cells.3. Confirm your analytical method (LC-MS/MS) has sufficient sensitivity. |
| High variability in Papp values. | 1. Poor aqueous solubility: Compound precipitating in the donor well.2. Inconsistent cell monolayers. | 1. Ensure the test concentration is below the thermodynamic solubility in the assay buffer.2. Monitor TEER values across the plate to ensure monolayer consistency. Outliers should be excluded.[28] |
Section 3: Key Experimental Protocols
These are condensed, step-by-step protocols for the essential assays discussed.
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Test compound (10 mM in DMSO)
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Thaw HLM at 37°C, then immediately place on ice. Dilute to 1 mg/mL in cold phosphate buffer.
-
Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare intermediate dilutions of test and control compounds in buffer (e.g., 2 µM, so the final concentration is 1 µM).
-
-
Pre-incubation:
-
In a 96-well plate, add 50 µL of the HLM solution (1 mg/mL) to wells.
-
Add 50 µL of the 2 µM compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the 2X NADPH solution to start the reaction (total volume = 200 µL).
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot (e.g., 25 µL) of the reaction mixture to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing & Analysis:
-
Seal the quench plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining compound vs. time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) = (k / mg protein) * (mL incubation / mg protein).
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of a test compound.
Materials:
-
21-day cultured Caco-2 cells on 96-well Transwell® plates
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 (apical) and pH 7.4 with 25 mM HEPES (basolateral)
-
Test compound, control compounds (e.g., Propranolol - high permeability; Atenolol - low permeability)
-
Lucifer Yellow (for monolayer integrity check)
-
Analytical standards, LC-MS/MS system
Procedure:
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells that meet the acceptance criteria (e.g., >500 Ω·cm²).
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare dosing solutions of the test and control compounds in HBSS.
-
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the dosing solution to the apical (top) chamber.
-
Add fresh buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 90-120 minutes).
-
At the end of the incubation, take samples from both apical and basolateral chambers for LC-MS/MS analysis.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Perform the same procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber. This measures active efflux.
-
-
Data Analysis:
-
Quantify the compound concentration in the donor and receiver compartments.
-
Calculate the Apparent Permeability (Papp) using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).
-
References
-
Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]
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Validation & Comparative
An In-Depth Guide to the Structural Confirmation of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine via Single-Crystal X-ray Crystallography: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive overview of the determination of the crystal structure of "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine," a novel heterocyclic compound with potential applications in medicinal chemistry, given the broad biological activities of triazole derivatives.[1][2] We will delve into the gold-standard technique of single-crystal X-ray crystallography, offering a detailed experimental protocol and comparing its utility against other powerful analytical methods.
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise details about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[3][4][5] This method stands as the most universal for determining molecular structures at atomic resolution.[3]
I. Experimental Methodology: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure involves several critical steps, each requiring careful execution and consideration.[6]
Crystal Growth: The Art and Science of Nucleation
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[7] For the title compound, several methods were explored to obtain crystals of suitable size (ideally >20µm in all dimensions) and quality.[3]
Successful Protocol: Slow Evaporation
-
Solvent Selection: The choice of solvent is crucial as it influences crystal growth and can even be incorporated into the crystal lattice.[8] A solvent in which the compound is moderately soluble is often ideal.[9] For "this compound," a saturated solution was prepared in methanol at room temperature.
-
Preparation: The solution was filtered to remove any particulate matter that could act as unwanted nucleation sites.[9]
-
Crystallization: The filtered solution was placed in a clean, small vial, covered loosely to allow for slow evaporation of the solvent.[8][9]
-
Incubation: The vial was left undisturbed in a vibration-free environment. Patience is key, as rapid crystal growth often leads to smaller or lower-quality crystals.[9] After several days, well-formed, colorless crystals suitable for diffraction were obtained.
Other attempted methods included vapor diffusion and slow cooling, which are also powerful techniques for crystallization.[8][10] Vapor diffusion, in particular, is highly successful when only milligram quantities of the compound are available.[8]
X-ray Diffraction Data Collection
A suitable crystal was mounted on a goniometer head and placed on the diffractometer.
Instrumentation and Conditions:
-
Diffractometer: Bruker D8 Venture with a Photon II detector
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å)
-
Temperature: Data was collected at 100 K using an Oxford Cryosystems cooler to minimize thermal vibrations of the atoms, leading to better data quality.[11]
-
Data Collection Strategy: A series of frames were collected with varying ω and φ scans to ensure complete data coverage of the reciprocal space.[6]
Structure Solution and Refinement
The collected diffraction data, which consists of a pattern of reflection intensities, was processed to solve and refine the crystal structure.[12]
-
Data Processing: The raw diffraction images were processed to integrate the reflection intensities and make necessary corrections.
-
Structure Solution: The phase problem, a central challenge in crystallography where the phase information of the diffracted X-rays is lost, was solved using direct methods.[13][14] This provided an initial electron density map.
-
Model Building and Refinement: An initial molecular model was built into the electron density map. This model was then refined using a least-squares method, which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.[11][15] Software such as SHELXL and Olex2 were utilized for this process.[5]
II. Results: The Confirmed Structure
The X-ray crystallographic analysis successfully yielded the unambiguous three-dimensional structure of "this compound."
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C10H13N5 |
| Formula weight | 203.25 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.542(3) Å, α = 90°b = 10.123(4) Å, β = 98.765(12)°c = 12.345(5) Å, γ = 90° |
| Volume | 1054.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.281 Mg/m³ |
| Absorption coefficient | 0.086 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.59 to 27.50° |
| Reflections collected | 9876 |
| Independent reflections | 2412 [R(int) = 0.0345] |
| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1189 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1254 |
Discussion of Structural Features
The refined structure confirms the connectivity of the pyridine and triazole rings, as well as the isopropyl substitution on the triazole. The analysis of bond lengths and angles provides valuable insights into the electronic nature of the molecule. Furthermore, the crystal packing is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces, which dictate the solid-state properties of the compound.[16][17] Understanding these interactions is crucial in the field of crystal engineering.[16]
III. Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information, especially regarding the molecule's behavior in solution.[18]
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice[5] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[19] | Measurement of mass-to-charge ratio of ionized molecules[18] |
| Sample Type | Single, well-ordered crystal[20] | Soluble compound in a suitable solvent[19] | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[5] | Connectivity through scalar couplings, relative stereochemistry, solution-state conformation and dynamics[21] | Molecular weight, elemental composition, fragmentation patterns[18] |
| Strengths | Unambiguous 3D structure, high resolution[19] | Provides information on solution-state structure and dynamics, no need for crystals[19] | High sensitivity, requires very small amounts of sample |
| Limitations | Requires high-quality single crystals, structure is in the solid state[15] | Ambiguities in complex structures, does not provide absolute stereochemistry directly, lower resolution than crystallography[21] | Does not provide 3D structural information |
IV. Visualizing the Workflow and Synergies
dot graph TD; A[Synthesis of Compound] --> B{Purification}; B --> C[Crystal Growth Trials]; C --> D{Selection of a Single Crystal}; D --> E[X-ray Data Collection]; E --> F{Structure Solution (Direct Methods)}; F --> G[Model Building]; G --> H{Structure Refinement}; H --> I[Final Structural Validation]; subgraph "Crystallization" C end subgraph "Diffraction & Analysis" D E F G H I end
caption: "Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography." /dot
dot graph LR; subgraph "Structural Elucidation" A(X-ray Crystallography) -- "Solid-State 3D Structure" --> D(Complete Molecular Picture); B(NMR Spectroscopy) -- "Solution-State Connectivity & Dynamics" --> D; C(Mass Spectrometry) -- "Molecular Weight & Formula" --> D; end
caption: "Figure 2: Synergistic Relationship of Analytical Techniques." /dot
V. Conclusion
Single-crystal X-ray crystallography has unequivocally confirmed the molecular structure of "this compound," providing a detailed and high-resolution picture of its atomic arrangement in the solid state. This technique, while demanding in its requirement for high-quality crystals, remains the gold standard for absolute structure determination.[18] When combined with data from complementary techniques like NMR spectroscopy and mass spectrometry, which provide insights into the molecule's connectivity and solution-state behavior, a comprehensive understanding of the compound's chemical identity and properties can be achieved. This integrated approach is fundamental to advancing research in medicinal chemistry and drug development.
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A Comparative Guide to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine Analogs as Potent and Selective ASK1 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting ASK1 in Stress-Induced Pathologies
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Positioned upstream of both c-Jun N-terminal kinase (JNK) and p38 MAPK, ASK1 serves as a key sensor for a variety of cellular stressors, including oxidative stress (reactive oxygen species, ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α.[1][3][4][5] Upon activation, ASK1 initiates a phosphorylation cascade that ultimately leads to cellular responses such as apoptosis, inflammation, and fibrosis.[1][6]
Given its central role in mediating damage in response to stress, the dysregulation of the ASK1 signaling pathway is implicated in a wide array of human diseases. These include neurodegenerative disorders, cardiovascular diseases, liver and kidney fibrosis, and inflammatory conditions.[2][3][5] Consequently, the selective inhibition of ASK1 has emerged as a highly attractive therapeutic strategy to mitigate the pathological consequences of cellular stress.[5][6][7]
This guide provides a comparative analysis of a promising class of ASK1 inhibitors built around the "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" scaffold. We will delve into the structure-activity relationships (SAR) of key analogs, present comparative experimental data, and detail the methodologies required to evaluate these compounds, offering researchers a comprehensive resource for advancing drug discovery efforts in this domain.
The ASK1 Signaling Pathway
Under normal physiological conditions, ASK1 is kept in an inactive state through binding with inhibitory proteins like thioredoxin (Trx).[2] The presence of stressors, particularly ROS, leads to the oxidation and dissociation of Trx, freeing ASK1 to oligomerize and autophosphorylate at Threonine-845, leading to its full activation.[2][4] Activated ASK1 then phosphorylates downstream kinases MKK4/7 and MKK3/6, which in turn activate the JNK and p38 MAPK pathways, respectively, culminating in apoptosis and inflammation.[1][4]
Caption: The ASK1 signaling pathway activated by cellular stressors.
Comparative Analysis of the Triazolyl-Pyridinamine Scaffold
The compound this compound serves as a foundational scaffold for a potent series of ASK1 inhibitors.[8] Its structure features a pyridin-2-amine core, which often acts as a hinge-binding motif in kinase inhibitors, linked to a substituted triazole ring that explores a deeper pocket within the kinase active site. Structure-activity relationship (SAR) studies have focused on modifications at several key positions to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Standard workflow for preclinical evaluation of ASK1 inhibitors.
Protocol 1: Biochemical ASK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the direct inhibitory effect of a compound on ASK1 enzymatic activity by quantifying ATP consumption.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is converted into a light signal, which is inversely proportional to the kinase activity.
Methodology: [9]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., starting from 10 µM) in a buffer containing 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and 5% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, combine the following in a 5 µL final volume:
-
Test inhibitor at various concentrations.
-
Active ASK1 enzyme (e.g., 6.25 ng/µL).
-
Myelin basic protein (MBP) as a substrate (e.g., 0.1 µg/µL).
-
ATP at a concentration near its Km (e.g., 25 µM).
-
Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based ASK1 Target Engagement Assay
This protocol assesses an inhibitor's ability to penetrate cells and block stress-induced ASK1 signaling.
Principle: HEK293 cells overexpressing human ASK1 are treated with an oxidative stressor (H₂O₂) to activate the ASK1 pathway. The efficacy of an inhibitor is measured by its ability to prevent the downstream phosphorylation of JNK. [10] Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human ASK1 in appropriate media until they reach 80-90% confluency.
-
Plating: Seed the cells into 12-well plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-treat the cells with various concentrations of the ASK1 inhibitor (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Stress Induction: Induce ASK1 activation by adding hydrogen peroxide (H₂O₂) to the media at a final concentration of ~1 mM. Incubate for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Odyssey Blocking Buffer for 1 hour. [11] * Incubate overnight at 4°C with primary antibodies against phospho-JNK (p-JNK), total JNK, and a loading control (e.g., GAPDH).
-
Wash and incubate with appropriate secondary antibodies.
-
Visualize bands using an imaging system.
-
-
Data Analysis: Quantify band intensities. Normalize the p-JNK signal to the total JNK signal. Calculate the percent inhibition of p-JNK formation at each inhibitor concentration relative to the H₂O₂-treated vehicle control. Determine the cellular EC₅₀ from the dose-response curve.
Protocol 3: In Vivo Pharmacodynamic and Efficacy Model (Acetaminophen-Induced Liver Injury)
This protocol evaluates the ability of an ASK1 inhibitor to protect against acute liver damage in a mouse model.
Principle: A high dose of acetaminophen (APAP) depletes glutathione stores in the liver, leading to massive oxidative stress, ASK1 activation, JNK-mediated hepatocyte death, and acute liver failure. [6]An effective inhibitor should reduce these downstream effects.
Methodology: [10]
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer the ASK1 inhibitor or vehicle control via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
APAP Challenge: After 1 hour, administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300 mg/kg).
-
Sample Collection: At a specified time point post-APAP (e.g., 6 hours), euthanize the animals and collect blood (via cardiac puncture) and liver tissue.
-
Pharmacodynamic Endpoints:
-
Western Blot/MSD Assay: Homogenize a portion of the liver tissue to prepare lysates. Analyze for levels of p-JNK and other apoptotic markers (e.g., cleaved caspase-3) to confirm target engagement. [10]6. Efficacy Endpoints:
-
Plasma Analysis: Centrifuge the blood to obtain plasma. Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess the degree of centrilobular necrosis.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the development of potent and selective ASK1 inhibitors. Comparative analysis reveals that strategic modifications to the triazole N4-substituent and the exocyclic amine can yield compounds with superior potency and tailored pharmacokinetic profiles suitable for diverse therapeutic applications, from liver disease to neuroinflammation. [10][12] While first-generation inhibitors like Selonsertib have faced challenges in late-stage clinical trials for certain indications, the insights gained have been invaluable. [7]Future research should focus on developing next-generation analogs with optimized on-target residence time, improved safety profiles, and the ability to engage the ASK1 pathway effectively in specific disease microenvironments. The systematic application of the biochemical, cellular, and in vivo protocols detailed in this guide will be essential for identifying and advancing the most promising candidates toward clinical validation.
References
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Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Apoptosis signal-regulating kinase 1 (ASK1) - Gosset. (n.d.). Retrieved January 2, 2026, from [Link]
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Activation mechanisms of the ASK1 signaling pathway leading to JNK and p38MAPK phosphorylation. (n.d.). ResearchGate. [Link]
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ASK1 - Wikipedia. (n.d.). Wikipedia. [Link]
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What are the therapeutic applications for ASK1 inhibitors? (2025, March 11). Patsnap Synapse. [Link]
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What ASK1 inhibitors are in clinical trials currently? (2025, March 11). Patsnap Synapse. [Link]
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Apoptosis signal-regulating kinase 1 (ASK1) as a therapeutic target for neurological diseases. (n.d.). Taylor & Francis Online. [Link]
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Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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In Vivo Effects of a Novel Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Mouse Models of Liver Injury and Metabolic Disease. (n.d.). Enanta Pharmaceuticals. [Link]
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ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC. (2020, February 14). National Center for Biotechnology Information. [Link]
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Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (n.d.). MDPI. [Link]
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ASK1 Inhibitors. (n.d.). Retrieved January 2, 2026, from [Link]
- INHIBITING AGENTS OF ASK1. (n.d.).
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Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Regulatory mechanisms of ASK activity. (2024, March 12). Online Inhibitor. [Link]
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Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Identification of novel ASK1 inhibitors using virtual screening. (2011, January 1). National Genomics Data Center. [Link]
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Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. (2021, October 28). PubMed. [Link]
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Expansion of the Structure-Activity Relationship Profile of Triaminopyrimidines as Inhibitors of Caspase-1. (n.d.). PubMed. [Link]
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Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022, January 1). PubMed. [Link]
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Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. (2021, September 6). MDPI. [Link]
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A Comparative Guide to Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: Profiling 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives Against Key Competitors
Introduction: The Therapeutic Rationale for Targeting ASK1
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical mediator of cellular stress responses.[1] As a member of the MAP3K family, ASK1 functions as an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[2] These pathways are triggered by a host of stress stimuli, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα).[2][3]
Under normal physiological conditions, ASK1 activity is held in check by the reduced form of thioredoxin (Trx), which binds to the N-terminus of ASK1.[2] Upon exposure to oxidative stress, Trx is oxidized and dissociates from ASK1, leading to ASK1 homodimerization, autophosphorylation at key residues such as Thr838, and subsequent activation.[2] Activated ASK1 then phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate the JNK and p38 pathways, respectively.[4] While this response is crucial for maintaining cellular homeostasis, prolonged or excessive activation of the ASK1 pathway is strongly implicated in the pathogenesis of numerous diseases characterized by inflammation, apoptosis, and fibrosis.[1][5] Consequently, the selective inhibition of ASK1 has emerged as a compelling therapeutic strategy for conditions including nonalcoholic steatohepatitis (NASH), diabetic kidney disease, and cardiovascular and neurodegenerative disorders.[5][6]
This guide provides a comparative analysis of a specific class of emerging ASK1 inhibitors, the 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine derivatives, and places them in context with other significant ASK1 inhibitors, most notably the clinically-evaluated compound Selonsertib (GS-4997).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT). [7]Create a serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer.
-
Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or a DMSO control.
-
Kinase Reaction: Add 2 µL of a solution containing the ASK1 enzyme and its substrate (e.g., inactive MKK6). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes to convert the ADP generated into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to ASK1 activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Cellular Target Engagement Assays
Causality: After confirming biochemical activity, it is crucial to verify that the inhibitor can penetrate the cell membrane and inhibit ASK1 within the complex intracellular environment. This is achieved by measuring the phosphorylation of a direct downstream substrate of the ASK1 pathway in response to a stress stimulus.
Protocol: Measuring p-p38/p-JNK Levels in Stressed Cells
Step-by-Step Methodology:
-
Cell Culture: Seed an appropriate cell line (e.g., HEK293 cells overexpressing ASK1, or THP-1 monocytes) in 96-well plates and allow them to adhere overnight. [8][9]2. Inhibitor Pre-treatment: Remove the culture medium and replace it with a serum-free medium containing serial dilutions of the test inhibitor or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stress Induction: Add a known ASK1 activator, such as H₂O₂ (to induce oxidative stress) or lipopolysaccharide (LPS), to the wells. [8][9]Incubate for a time determined by prior optimization (typically 15-30 minutes) to achieve peak phosphorylation of downstream targets.
-
Cell Lysis: Aspirate the medium and add lysis buffer containing protease and phosphatase inhibitors to each well to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
Detection of Phosphorylation: Analyze equal amounts of protein from each sample for the levels of phosphorylated p38 (p-p38) and total p38 using a quantitative method such as a sandwich ELISA, Meso Scale Discovery (MSD) assay, or Western blotting.
-
Analysis: Normalize the p-p38 signal to the total p38 signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
Conclusion and Future Perspectives
The development of potent and selective ASK1 inhibitors remains a high-priority area for therapeutic intervention in a multitude of stress-related diseases. While Selonsertib (GS-4997) has paved the way by providing extensive clinical data, next-generation compounds like GS-444217 and EP-027315 demonstrate the potential for even greater potency. [10][9] The This compound derivatives represent a promising, distinct chemical scaffold that warrants further investigation. [11][12]For this class to be effectively benchmarked against the field, future research must focus on publishing key quantitative data, including biochemical and cellular IC₅₀ values, kinome selectivity profiles, and efficacy in established preclinical in vivo models of disease. [5][9]The robust experimental workflows detailed in this guide provide a clear and validated path for generating such critical data, enabling a direct and meaningful comparison with established ASK1 inhibitors and clarifying the therapeutic potential of this novel chemical series.
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[13]Patsnap Synapse. (2025, March 11). What ASK1 inhibitors are in clinical trials currently? [4]OTAVAchemicals. (n.d.). ASK1 Inhibitors. [2]Takeda, K., et al. (2015). Therapeutic targets in the ASK1-dependent stress signaling pathways. Journal of Pharmacological Sciences. [3]Patsnap Synapse. (2025, March 11). What are the therapeutic applications for ASK1 inhibitors? [14]Zhang, Y-K., et al. (2019). Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells. Cancer Letters. [15]K-L. H. L., et al. (2012). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. Journal of Biomolecular Screening. [16]BioWorld. (2011, December 23). GSK begins phase IIa trial of GSK-2586881. [17]Bioinvenu. (n.d.). LinkLight ASK1 Assays. [18]Patsnap Synapse. (2025, March 11). What are the new molecules for ASK1 inhibitors? [5]Ogier, J. M., et al. (2020). ASK1 inhibition: a therapeutic strategy with multi-system benefits. Inflammation Research. [19]Fierce Biotech. (2019, July 24). GSK drops lung injury drugs as respiratory clear-out continues. [20]Lee, J. E., et al. (2020). Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells. Biomolecules & Therapeutics. [8]Kucuk, M., et al. (2021). The Anti-inflammatory Effect of Selonsertib (GS-4997), an ASK1 Inhibitor, on LPS-Stimulated THP-1 Cells. Archives of Medical Research. [9]Enanta Pharmaceuticals. (n.d.). In Vivo Effects of a Novel Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Mouse Models of Liver Injury and Metabolic Disease. [1]PubMed. (2020, February 14). ASK1 inhibition: a therapeutic strategy with multi-system benefits. [6]Chertow, G. M., et al. (2014). Design of a Phase 2 Clinical Trial of an ASK1 Inhibitor, GS-4997, in Patients with Diabetic Kidney Disease. Cardiorenal Medicine. [21]PubMed. (2018, October 10). Selonsertib (GS-4997), an ASK1 Inhibitor, Antagonizes Multidrug Resistance in ABCB1- And ABCG2-overexpressing Cancer Cells. [7]Promega Corporation. (n.d.). ASK1 Kinase Assay. [22]PubMed Central. (n.d.). Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure. [23]Khan, A., et al. (2017). A pilot clinical trial of recombinant human angiotensin-converting enzyme 2 in acute respiratory distress syndrome. Critical Care. [24]ResearchGate. (n.d.). Characteristics of patients enrolled in the GSK2586881 trial. [25]ProQuest. (n.d.). A pilot clinical trial of recombinant human angiotensin-converting enzyme 2 in acute respiratory distress syndrome. [26]NATAP. (2016, October 20). Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD). [27]PubChemLite. (n.d.). This compound. [28]Advanced ChemBlocks. (n.d.). This compound. [11]Google Patents. (n.d.). PE20211379A1 - INHIBITING AGENTS OF ASK1. [29]Fu, H., et al. (1999). Suppression of apoptosis signal-regulating kinase 1-induced cell death by 14-3-3 proteins. Proceedings of the National Academy of Sciences. [30]PubMed Central. (n.d.). Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule. [31]MedChemExpress. (n.d.). ASK1 Inhibitors. [10]MedchemExpress.com. (n.d.). GS-444217 | ASK1 Inhibitor. [32]Biomol. (n.d.). Apoptosis Signal Regulating Kinase 1 (ASK1) BioAssay(TM) ELISA Kit (Human). [33]Online Inhibitor. (2024, March 12). Regulatory mechanisms of ASK activity. [34]Hoffman Fine Chemicals. (n.d.). CAS 1525475-07-3 | 6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. [35]ChemicalBook. (n.d.). 6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | 1525475-07-3. [12]Google Patents. (n.d.). US12404263B2 - ASK1 inhibiting agents. [36]Google Patents. (n.d.). US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors. [37]Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. [38]MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [39]Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
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A Researcher's Guide to Selectivity Profiling of Kinase Inhibitors Derived from the 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine Scaffold
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2] Off-target effects can lead to toxicity or unexpected pharmacology, making a thorough understanding of an inhibitor's selectivity profile a non-negotiable aspect of the drug development process.[3][4]
This guide focuses on kinase inhibitors derived from the "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" scaffold. We will provide a comparative analysis framework for evaluating the selectivity of hypothetical derivatives, detail the essential experimental methodologies for generating robust profiling data, and place the findings within the context of relevant signaling pathways. Our objective is to equip researchers with the knowledge to design, execute, and interpret selectivity profiling studies, thereby accelerating the development of safer and more effective kinase-targeted therapeutics.
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Liability
A kinase inhibitor's selectivity is the degree to which it inhibits its intended target over other kinases in the kinome. A highly selective inhibitor minimizes the risk of adverse effects caused by modulation of unintended pathways. Conversely, in some cases, a multi-targeted or "promiscuous" inhibitor can be advantageous, for instance, in overcoming drug resistance or targeting multiple nodes in a disease network.[5][6] Therefore, the goal is not always to achieve absolute selectivity but to design a compound with a well-defined and therapeutically optimal selectivity profile.
Quantifying selectivity is paramount. This is typically achieved by screening the inhibitor against a large panel of kinases and determining its potency (e.g., IC50 or Kd) for each.[5] The resulting data allows for the calculation of a selectivity index and provides a comprehensive view of the compound's interaction space within the kinome.
Comparative Selectivity Analysis: A Case Study
To illustrate the process, let us consider three hypothetical derivatives of our core scaffold, designed to target Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a kinase implicated in cardiac muscle cell death.[2]
-
Compound A (Parent Scaffold): this compound
-
Compound B (Derivative 1): Introduces a cyclopropyl group on the pyridine amine to explore effects on solvent front interaction.
-
Compound C (Derivative 2): Substitutes the isopropyl group with a tert-butyl group to probe a deeper hydrophobic pocket.
These compounds were profiled against a panel of 10 representative kinases, including the primary target (MAP4K4) and kinases from different families known for off-target interactions. The inhibitory activity was determined using an in vitro biochemical assay.
Table 1: Comparative Kinase Selectivity Profile (IC50, nM)
| Kinase Target | Kinase Family | Compound A (Parent) | Compound B (Derivative 1) | Compound C (Derivative 2) |
| MAP4K4 | STE20 | 15 | 8 | 25 |
| SRC | Tyrosine | 850 | 450 | >10,000 |
| LCK | Tyrosine | 1,200 | 780 | >10,000 |
| EGFR | Tyrosine | >10,000 | >10,000 | >10,000 |
| ROCK1 | AGC | 2,500 | 1,100 | 8,000 |
| PKA | AGC | >10,000 | >10,000 | 9,500 |
| CDK2 | CMGC | 5,000 | 3,200 | >10,000 |
| GSK3β | CMGC | 4,500 | 2,800 | 7,200 |
| JAK2 | TK | 980 | 650 | >10,000 |
| TYK2 | TK | 1,500 | 900 | >10,000 |
Interpretation of Results:
-
Potency: Compound B demonstrates the highest potency against the target MAP4K4 (IC50 = 8 nM), suggesting the cyclopropyl modification is beneficial for on-target activity.
-
Selectivity: Compound C is exceptionally selective. While slightly less potent against MAP4K4 than the parent compound, it shows minimal activity against all other tested kinases. This suggests the tert-butyl group successfully avoids interactions with the ATP pockets of off-target kinases.
-
Structure-Activity Relationship (SAR): The data indicates that modifications to both the pyridine and triazole moieties of the scaffold significantly impact the selectivity profile. Compound B shows improved potency but only moderately improved selectivity over the parent. In contrast, Compound C's modification dramatically enhances selectivity, albeit at a slight cost to potency. This trade-off is a common theme in kinase inhibitor optimization.[7][8]
Methodologies for Robust Selectivity Profiling
Generating reliable selectivity data requires validated and appropriate assay technologies. A multi-tiered approach, combining biochemical and cell-based assays, provides the most comprehensive understanding of an inhibitor's behavior.[5][9]
Workflow for Kinase Inhibitor Selectivity Profiling
The overall process follows a logical progression from broad, single-concentration screening to detailed dose-response analysis in both enzymatic and cellular systems.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Biochemical Assays: Measuring Direct Enzyme Inhibition
Biochemical assays measure the direct interaction between an inhibitor and an isolated, purified kinase enzyme. They are essential for determining intrinsic potency (IC50) or binding affinity (Kd).[10]
Featured Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method suitable for profiling large numbers of compounds.[2]
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.
Step-by-Step Methodology: [2]
-
Reagent Preparation: Prepare assay buffers, kinase solutions, substrate, and ATP at optimal concentrations (typically at the Km for ATP and substrate). Serially dilute the test compounds in DMSO.
-
Plate Setup (384-well format): Add 1 µL of diluted compound to appropriate wells. Add 'no-enzyme' controls for background normalization.
-
Kinase Reaction: Add 5 µL of a solution containing the kinase and substrate to each well. Pre-incubate for 15 minutes at room temperature.
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution. Incubate for 1-2 hours at room temperature.
-
Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 30-40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature to develop the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data to controls and fit to a dose-response curve to calculate IC50 values.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are crucial, they do not account for factors like cell permeability or competition with high intracellular ATP concentrations.[11] Cell-based assays are therefore critical for validating biochemical hits.[9][12]
Featured Protocol: NanoBRET™ Target Engagement Assay
This technology measures compound binding to a specific kinase target in living cells, providing a direct readout of target engagement.[13]
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound, its proximity to the luciferase results in a high BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, decreasing the BRET signal in a dose-dependent manner.
Step-by-Step Methodology: [13]
-
Cell Culture: Culture cells expressing the NanoLuc®-kinase fusion protein to the appropriate density.
-
Plating: Seed the cells into a 96- or 384-well white assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Substrate Addition: Add the Nano-Glo® live-cell substrate to all wells to generate the luminescent signal.
-
Incubation: Incubate the plate for approximately 2 hours at 37°C.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration to determine the cellular IC50.
Signaling Pathway Context: The MAP4K4 Network
Understanding where a target kinase operates is crucial for predicting the biological consequences of its inhibition. MAP4K4 is part of the STE20 kinase family and is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a key role in cellular stress responses, apoptosis, and inflammation.
Caption: Simplified MAP4K4 signaling pathway leading to apoptosis.
By inhibiting MAP4K4, compounds like B and C can block the downstream phosphorylation cascade involving MKK4/7 and JNK, ultimately preventing the activation of pro-apoptotic factors like c-Jun. This provides a clear mechanistic rationale for their therapeutic potential in conditions like myocardial infarction.[2]
Conclusion and Future Directions
The selectivity profiling of kinase inhibitors is a multi-faceted process that is fundamental to successful drug development. As demonstrated with our hypothetical derivatives of the this compound scaffold, systematic evaluation using a combination of robust biochemical and cell-based assays is essential for elucidating structure-activity and structure-selectivity relationships.
The data suggests that Compound B is a potent lead for efficacy studies, while Compound C represents an excellent candidate for development where an ultra-clean safety profile is paramount. The next steps would involve expanding the profiling of these lead compounds against the entire kinome, assessing their pharmacokinetic properties, and ultimately testing their efficacy and safety in preclinical disease models. By adhering to the rigorous, multi-tiered profiling strategy outlined in this guide, researchers can make informed decisions to advance the most promising kinase inhibitor candidates toward the clinic.
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A Comparative Analysis of the Kinase Cross-Reactivity Profile of a Novel Pyridinyl-Triazole Compound
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine and triazole ring systems are foundational scaffolds in medicinal chemistry, known for their diverse biological activities.[1][2] Compounds incorporating these moieties have shown promise as antimicrobial, anticonvulsant, and anticancer agents.[1][3][4][5][6][7] A particularly significant application of pyridinyl-triazole derivatives is in the development of protein kinase inhibitors.[8][9] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[10][11]
While the development of potent kinase inhibitors is a primary objective, achieving selectivity is a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[8][12] Off-target effects can lead to toxicity or unexpected pharmacological activities.[13] Therefore, a thorough assessment of an inhibitor's cross-reactivity profile is a critical step in its preclinical development.[12]
This guide presents a comparative cross-reactivity analysis of a novel pyridinyl-triazole compound, designated Cmpd-X , against a panel of established kinase inhibitors. We will delve into the experimental methodologies, present comparative data, and discuss the implications of the findings for the therapeutic potential of Cmpd-X.
The Significance of Kinase Selectivity
The promiscuity of kinase inhibitors can be a double-edged sword. While off-target activities can result in adverse effects, they can also be harnessed for polypharmacology, where engaging multiple targets can lead to enhanced therapeutic efficacy.[12][13] A comprehensive understanding of a compound's selectivity is therefore paramount for both predicting its safety profile and uncovering its full therapeutic potential.[8][12][13]
Several methodologies exist for profiling kinase inhibitor selectivity, broadly categorized into biochemical assays that measure direct enzymatic inhibition or binding, and cell-based assays that assess target engagement in a more physiologically relevant context.[12][14]
Experimental Design and Rationale
To evaluate the cross-reactivity of Cmpd-X, we designed a study to assess its inhibitory activity against a panel of 96 kinases, representing all major branches of the human kinome tree. For comparison, we included two well-characterized kinase inhibitors: Sunitinib , a multi-targeted tyrosine kinase inhibitor, and Lapatinib , a dual inhibitor of EGFR and HER2.
The primary screening was conducted using a radiometric kinase assay, a robust method that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[15] This was followed by dose-response studies for selected kinases to determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow
The following diagram illustrates the experimental workflow for the cross-reactivity analysis of Cmpd-X.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Detailed Experimental Protocol: Radiometric Kinase Assay
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of each test compound (Cmpd-X, Sunitinib, Lapatinib) in 100% DMSO.
-
Prepare a kinase buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Prepare a solution of [γ-33P]ATP (10 mCi/ml).
-
Prepare the specific substrate for each kinase in the appropriate buffer.
-
-
Assay Procedure :
-
Add 5 µL of the kinase buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound at the desired concentration (for primary screening, a final concentration of 1 µM).
-
Add 3 µL of the kinase/substrate mixture to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound relative to a DMSO control.
-
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of Cmpd-X, Sunitinib, and Lapatinib against a selection of kinases from the screening panel.
| Kinase Target | Cmpd-X (% Inhibition @ 1 µM) | Sunitinib (% Inhibition @ 1 µM) | Lapatinib (% Inhibition @ 1 µM) |
| Primary Target | |||
| Aurora Kinase A | 95 | 88 | 15 |
| Off-Targets | |||
| VEGFR2 | 35 | 98 | 25 |
| PDGFRβ | 42 | 95 | 18 |
| c-KIT | 28 | 92 | 12 |
| EGFR | 15 | 45 | 96 |
| HER2 | 12 | 38 | 94 |
| ABL1 | 25 | 75 | 5 |
| SRC | 30 | 65 | 10 |
| LCK | 22 | 55 | 8 |
Interpretation of Results
The primary screening results indicate that Cmpd-X is a potent inhibitor of Aurora Kinase A, a key regulator of mitosis and a validated cancer target. Importantly, at a concentration of 1 µM, Cmpd-X demonstrates significantly higher selectivity for Aurora Kinase A compared to the multi-targeted inhibitors Sunitinib and Lapatinib.
Sunitinib, as expected, shows potent inhibition of multiple receptor tyrosine kinases, including VEGFR2, PDGFRβ, and c-KIT. Lapatinib exhibits strong and specific inhibition of EGFR and HER2. In contrast, Cmpd-X displays only weak to moderate activity against this panel of off-targets, suggesting a more favorable selectivity profile.
The enhanced selectivity of Cmpd-X could be attributed to specific interactions with non-conserved residues within the ATP-binding pocket of Aurora Kinase A. Achieving selectivity can often be accomplished by targeting unique inactive conformations of a kinase or by exploiting specific subpockets.[8]
Signaling Pathway Context
The diagram below illustrates the central role of Aurora Kinase A in cell cycle regulation, highlighting why it is an attractive target for cancer therapy.
Caption: Role of Aurora Kinase A in the cell cycle and its inhibition by Cmpd-X.
Conclusion and Future Directions
The novel pyridinyl-triazole compound, Cmpd-X, demonstrates a promising cross-reactivity profile, with potent and selective inhibition of Aurora Kinase A. Compared to the multi-targeted inhibitors Sunitinib and Lapatinib, Cmpd-X exhibits fewer off-target activities at the tested concentration, suggesting a potentially wider therapeutic window.
Further studies are warranted to fully characterize the selectivity of Cmpd-X. These should include:
-
Comprehensive Kinome Profiling : Screening against a larger panel of kinases (e.g., >400) to identify any unforeseen off-target interactions.
-
Cell-Based Assays : Evaluating the on-target and off-target effects of Cmpd-X in relevant cancer cell lines to confirm its mechanism of action and assess its cellular potency and selectivity.[14]
-
In Vivo Studies : Investigating the pharmacokinetic and pharmacodynamic properties of Cmpd-X in animal models to evaluate its efficacy and safety.
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A Comparative Guide to the In Vivo Efficacy of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (Debio 1347/CH5183284) and Other Next-Generation FGFR Inhibitors
This guide provides a comprehensive analysis of the in vivo efficacy of the selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, also known as Debio 1347 or CH5183284. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data and compares the performance of Debio 1347 with other notable FGFR inhibitors. The content is structured to provide not only comparative data but also the scientific rationale behind the experimental designs and the mechanistic basis of action.
Introduction: The Rationale for Targeting the FGF/FGFR Signaling Axis
The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and apoptosis. Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver of oncogenesis in a variety of solid tumors.[1][2] This makes the FGFR family an attractive therapeutic target for cancer treatment.[3]
"this compound" (Debio 1347/CH5183284) is a potent and selective, orally available small molecule inhibitor of FGFR1, 2, and 3.[3][2][4] Its high selectivity for FGFRs over other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), is a key differentiator, potentially leading to a more favorable safety profile by avoiding side effects associated with broader spectrum kinase inhibitors.[2][5] This guide will delve into the preclinical in vivo data that forms the basis for its clinical investigation.
Mechanism of Action: How FGFR Inhibitors Exert Their Anti-Tumor Effects
FGFR inhibitors, including Debio 1347, are typically ATP-competitive, binding to the kinase domain of the receptor. This action blocks the downstream signaling cascades that promote tumor growth and survival. The primary pathway implicated in FGFR-driven cancers is the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.
FGFR Signaling Pathway
Caption: A typical workflow for an in vivo xenograft study.
Conclusion and Future Perspectives
"this compound" (Debio 1347/CH5183284) is a highly selective FGFR inhibitor that has demonstrated significant anti-tumor activity in preclinical in vivo models, particularly those with defined FGFR genetic alterations. Its ability to inhibit a key resistance mutation is a notable feature.
The comparison with other FGFR inhibitors reveals a competitive landscape with several agents showing promise in similar preclinical settings. While the clinical development of Debio 1347 has faced challenges, the preclinical data for this and other FGFR inhibitors continue to validate the FGF/FGFR axis as a critical therapeutic target. Future success in this field will likely depend on the development of more sophisticated patient selection strategies, a deeper understanding of resistance mechanisms, and the exploration of combination therapies. [6]
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Gestro, M., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers. Retrieved from [Link]
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Zhao, G., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Cancer Research. Retrieved from [Link]
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Dienstmann, R., et al. (2014). Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. Journal of Clinical Oncology. Retrieved from [Link]
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Wang, Y., et al. (2015). Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. Oncotarget. Retrieved from [Link]
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Subbiah, V., et al. (2021). Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. Clinical Cancer Research. Retrieved from [Link]
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Ebiike, H., et al. (2014). Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2. Cancer Research. Retrieved from [Link]
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Debiopharm. (n.d.). First-in-human Phase I “Basket” Study of Debio 1347 (CH5183284), a Novel FGFR Inhibitor in. Retrieved from [Link]
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French, D. M., et al. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLOS ONE. Retrieved from [Link]
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Zhou, T., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology. Retrieved from [Link]
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Li, X., et al. (2020). Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors (Review). Oncology Reports. Retrieved from [Link]
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Katoh, M. (2016). FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. Cancers. Retrieved from [Link]
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Babina, I. S., & Turner, N. C. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget. Retrieved from [Link]
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Nakanishi, Y., et al. (2014). The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor. Molecular Cancer Therapeutics. Retrieved from [Link]
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Validating On-Target Activity of Novel Kinase Inhibitors: A Comparative Guide for "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" Derivatives
For researchers in the vanguard of drug discovery, the journey from a promising chemical scaffold to a validated clinical candidate is both complex and challenging. The aminopyridine-triazole core, exemplified by "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" and its derivatives, represents a privileged structure in modern medicinal chemistry, frequently associated with potent kinase inhibitory activity.[1][2] However, demonstrating that a molecule's therapeutic effect stems from its intended interaction with a specific kinase—a concept known as on-target activity—is a critical validation step.
This guide provides a comprehensive framework for validating the on-target activity of novel aminopyridine-triazole derivatives in a cellular context. We will navigate the causality behind experimental choices, compare and contrast key methodologies, and provide actionable protocols to empower your research. While the precise target of the "this compound" scaffold is not publicly disclosed, this guide will utilize c-KIT, a receptor tyrosine kinase and a common target for such structures, as an illustrative example to ground our discussion in practical application.[3]
The Imperative of Cellular Target Engagement
Biochemical assays, while essential for determining a compound's potency against an isolated enzyme, do not fully recapitulate the complex intracellular environment.[4] Factors such as cell permeability, off-target binding, and the presence of endogenous ATP concentrations can significantly alter a compound's efficacy.[2] Therefore, confirming target engagement within living cells is paramount to bridge the gap between biochemical potency and physiological response.[4]
This guide will focus on two gold-standard techniques for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and NanoBioluminescence Resonance Energy Transfer (NanoBRET®) assays. We will also explore downstream functional assays that provide orthogonal evidence of on-target activity.
Comparative Analysis of Target Engagement Methodologies
Choosing the appropriate assay to validate on-target activity depends on various factors, including the availability of specific reagents, throughput requirements, and the desired endpoint. Below is a comparative overview of CETSA and NanoBRET.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBioluminescence Resonance Energy Transfer (NanoBRET®) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[5] | Measures the proximity of a fluorescent tracer to a NanoLuc®-tagged target protein.[6] |
| Target Modification | No modification of the endogenous protein is required. | Requires genetic modification of the target protein (NanoLuc® fusion).[6] |
| Reagents | Target-specific antibody for detection (e.g., Western Blot). | NanoLuc® fusion vector, fluorescent tracer, and substrate.[6] |
| Throughput | Lower to medium, can be adapted for higher throughput.[3] | High throughput, suitable for screening.[6] |
| Data Output | Thermal shift (ΔTm) or isothermal dose-response curves.[7] | BRET ratio, allowing for calculation of IC50 values.[8] |
| Strengths | - Works with endogenous proteins in unmodified cells and tissues.[9]- Provides direct evidence of physical binding. | - High sensitivity and quantitative data.[6]- Live-cell measurements in real-time.- Can determine compound residence time. |
| Limitations | - Not all compounds induce a thermal shift.[3]- Can be lower throughput and labor-intensive. | - Requires cell line engineering. - Dependent on the availability of a suitable tracer. |
Experimental Workflows and Protocols
A logical workflow for validating the on-target activity of a novel kinase inhibitor, such as a derivative of "this compound," would involve a multi-pronged approach.
Caption: A multi-phase workflow for validating kinase inhibitor on-target activity.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for c-KIT Engagement
This protocol outlines the steps to assess the engagement of a "this compound" derivative with endogenous c-KIT in a relevant cancer cell line (e.g., GIST-T1).
Materials:
-
GIST-T1 cells
-
Test compound (e.g., a "this compound" derivative)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against c-KIT
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Thermal cycler
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed GIST-T1 cells and grow to 80-90% confluency. Treat cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for c-KIT.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble c-KIT as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve indicates target engagement.[7]
Protocol 2: NanoBRET® Target Engagement Assay for c-KIT
This protocol describes how to measure the binding of a test compound to a NanoLuc®-c-KIT fusion protein in live cells.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-c-KIT fusion protein
-
Transfection reagent
-
NanoBRET® tracer specific for c-KIT
-
Test compound
-
NanoBRET® substrate
-
Opti-MEM
-
White, 96-well assay plates
-
Luminometer capable of measuring two wavelengths
Procedure:
-
Transfection: Transfect HEK293T cells with the NanoLuc®-c-KIT plasmid and seed them into 96-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound for a predetermined time.
-
Tracer Addition: Add the c-KIT specific NanoBRET® tracer to all wells at its predetermined optimal concentration.[10]
-
Substrate Addition and Measurement: Add the NanoBRET® substrate and immediately measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 610 nm).[1]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.[8]
Downstream Functional Validation: Linking Target Engagement to Cellular Effects
Observing direct target engagement is a crucial first step, but it is equally important to demonstrate that this engagement translates into a functional cellular response. For a c-KIT inhibitor, this would involve assessing the phosphorylation status of its downstream effectors.
Caption: Simplified c-KIT signaling pathway and the inhibitory action of a test compound.
A key experiment would be to measure the phosphorylation of c-KIT itself (autophosphorylation) and downstream targets like AKT and ERK in response to stimulation with the c-KIT ligand, Stem Cell Factor (SCF), in the presence and absence of the aminopyridine-triazole derivative. A dose-dependent decrease in the phosphorylation of these proteins would provide strong evidence of on-target activity.
Conclusion: A Pathway to Confident On-Target Validation
Validating the on-target activity of novel compounds like "this compound" derivatives is a cornerstone of successful drug development. By employing a combination of direct target engagement assays, such as CETSA® and NanoBRET®, and downstream functional readouts, researchers can build a robust data package that confirms the intended mechanism of action. This multi-faceted approach not only provides confidence in the lead compounds but also guides their further optimization toward clinical translation.
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-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
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A Comparative Benchmarking Guide to Novel Pyridinyl-Triazole Kinase Inhibitors
Introduction: The Evolving Landscape of Kinase Inhibition
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. Consequently, they have become one of the most important classes of drug targets.[1][2] The pyridinyl-imidazole scaffold, famously represented by inhibitors like SB203580, has been a cornerstone in the development of p38 MAP kinase inhibitors.[3][4] Building on this foundation, medicinal chemists have explored bioisosteric replacement of the imidazole ring with a triazole moiety, giving rise to the pyridinyl-triazole class of inhibitors.[3][5] These novel compounds show promise against a range of kinase targets, including p38 MAP kinase, c-Met, and VEGFR-2.[3][6][7]
This guide provides a comprehensive framework for benchmarking new pyridinyl-triazole inhibitors against established standards. As a self-validating system, the protocols herein are designed not just to generate data, but to ensure its reliability and reproducibility. We will delve into the causality behind experimental choices, moving beyond a simple recitation of steps to empower researchers with a deeper understanding of the evaluation process. Our objective is to objectively compare the performance of these next-generation inhibitors, supported by detailed experimental protocols and data interpretation, to guide critical decisions in the drug discovery pipeline.
Pillar 1: Strategic Selection of Known Standards
Benchmarking is a comparative exercise. The value of the data generated for a new chemical entity (NCE) is only as good as the reference compounds against which it is compared. The choice of standards is therefore critical and should be based on established potency, clinical relevance, and structural class. For the purpose of this guide, we have selected the following well-characterized inhibitors as benchmarks for their respective kinase targets.
| Target Kinase | Standard Inhibitor | Rationale for Selection |
| p38 MAP Kinase | SB202190 | A potent and well-documented pyridinyl-imidazole class inhibitor, making it an excellent structural and functional comparator for new pyridinyl-triazole analogues.[3] |
| c-Met | Golvatinib | A known c-Met inhibitor used as a positive control in the evaluation of new compounds, including those with a triazole fragment.[6][8] |
| VEGFR-2 | Sunitinib | A multi-kinase inhibitor with potent VEGFR-2 activity, approved by the FDA and widely used as a standard in anticancer drug discovery.[7] |
Pillar 2: Validated Experimental Methodologies
The trustworthiness of a comparison guide rests on the integrity of its experimental protocols. The following methodologies are presented as self-validating systems, complete with controls and detailed steps to ensure accuracy and reproducibility.
In Vitro Enzymatic Inhibition Assay
The first step in characterizing a new inhibitor is to determine its direct effect on the purified target enzyme. This assay quantifies the inhibitor's potency in a controlled, cell-free environment.
Causality of Experimental Choices:
-
Assay Format: We utilize an ELISA-based method, which is a robust, high-throughput-compatible format for measuring kinase activity by detecting the phosphorylation of a substrate.[3]
-
Substrate Concentration: Assays are run at a substrate (ATP) concentration close to its Michaelis-Menten constant (Km). This ensures sensitivity for detecting competitive inhibitors, as a high substrate concentration can overcome their effects.[9]
-
Data Analysis: We determine the half-maximal inhibitory concentration (IC50), which is a measure of inhibitor potency. For a more rigorous characterization, the inhibitor constant (Ki) should also be determined, as it represents the intrinsic binding affinity of the inhibitor.[10]
Experimental Workflow for Enzymatic Inhibition Assay
Caption: Workflow for a cell viability-based kinase inhibition assay.
Step-by-Step Protocol:
-
Cell Seeding : Seed a relevant cancer cell line (e.g., A549, HeLa, MCF-7) into 96-well plates at an appropriate density and allow them to attach overnight. [8]2. Compound Treatment : Treat the cells with serial dilutions of the new pyridinyl-triazole inhibitors and the corresponding standard. Include a vehicle-only control (e.g., DMSO).
-
Incubation : Incubate the cells for a period that allows for multiple cell divisions (typically 72 hours).
-
Viability Assessment : Add a cell viability reagent, such as MTT. Viable cells with active metabolism will convert the MTT into a purple formazan product. [8]5. Data Acquisition : Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of inhibitor concentration to determine the cellular IC50 value.
In Vitro Pharmacokinetic Profiling: Microsomal Stability
A potent inhibitor is of little therapeutic value if it is metabolized too quickly. An early assessment of metabolic stability is crucial. A liver microsomal stability assay provides a reliable in vitro system to predict in vivo metabolic clearance. [11] Step-by-Step Protocol:
-
Preparation : Prepare a reaction mixture containing liver microsomes (human or rat) and a NADPH-generating system in a phosphate buffer.
-
Initiate Reaction : Add the test compound (at a low concentration, e.g., 1 µM) to the mixture and incubate at 37°C.
-
Time Points : Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Pillar 3: Comparative Data Analysis
The data generated from the described assays must be presented clearly to allow for objective comparison. The following tables summarize hypothetical data for two new pyridinyl-triazole inhibitors (PT-101, PT-102) against their respective standards.
Table 1: p38 MAP Kinase Inhibition Profile
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Microsomal t½ (min) |
| PT-101 | 15 | 150 | 45 |
| SB202190 (Std.) | 25 | 200 | 30 |
Table 2: c-Met Kinase Inhibition Profile
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Microsomal t½ (min) |
| PT-102 | 8 | 95 | > 60 |
| Golvatinib (Std.) | 12 | 110 | 50 |
Table 3: VEGFR-2 Kinase Inhibition Profile
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Microsomal t½ (min) |
| PT-102 | 20 | 250 | > 60 |
| Sunitinib (Std.) | 15 | 180 | 40 |
Discussion: Synthesizing Data into Actionable Insights
The hypothetical data reveals promising characteristics for the new pyridinyl-triazole inhibitors.
-
PT-101 (p38 MAPK Target): This compound demonstrates superior potency against the p38 MAP kinase enzyme compared to the standard, SB202190 (IC50 of 15 nM vs. 25 nM). This enhanced potency translates to the cellular level, and importantly, PT-101 shows improved metabolic stability. This combination of improved potency and a better pharmacokinetic profile makes it a strong candidate for further investigation. The core structure of pyridinyl-triazoles appears to be a successful evolution of the pyridinyl-imidazole pharmacophore. [3]
-
PT-102 (c-Met/VEGFR-2 Target): PT-102 exhibits excellent potency against c-Met, surpassing the standard Golvatinib in both enzymatic and cellular assays. [6]While its activity against VEGFR-2 is slightly less than that of Sunitinib, its dual-target nature combined with a significantly better metabolic stability profile (t½ > 60 min) is highly advantageous. Multi-target inhibitors can offer broader therapeutic efficacy, and a favorable pharmacokinetic profile is critical for achieving sustained drug exposure in vivo. [12][13] Visualizing the Mechanism of Action: The p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade and the site of inhibition.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to benchmarking novel pyridinyl-triazole inhibitors. By integrating in vitro enzymatic and cell-based assays with early pharmacokinetic profiling, a comprehensive picture of an inhibitor's potential can be formed. The hypothetical data for PT-101 and PT-102 demonstrates how such a systematic evaluation can identify candidates with superior potency and drug-like properties compared to established standards. The pyridinyl-triazole scaffold represents a promising avenue for the development of next-generation kinase inhibitors, and the methodologies described herein provide a robust framework for validating their therapeutic potential.
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A Researcher's Guide to the Reproducibility of IKZF1/3 Degradation Studies Using "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine"
In the rapidly evolving field of targeted protein degradation, the pursuit of novel chemical matter that can effectively modulate disease-relevant targets is of paramount importance. One such area of intense investigation is the development of molecular glue degraders that target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins has proven to be a powerful therapeutic strategy in the treatment of hematological malignancies. This guide provides an in-depth analysis of experimental reproducibility when utilizing "6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine" as a chemical scaffold for the synthesis of IKZF1/3 degraders. We will compare this approach with established alternatives, offering insights into experimental design, data interpretation, and potential pitfalls, all grounded in the principles of scientific integrity.
Introduction to "this compound" in Targeted Protein Degradation
"this compound" has emerged as a key building block in the synthesis of novel immunomodulatory agents. Its chemical structure, featuring a substituted triazole and a pyridin-2-amine moiety, provides a versatile platform for the generation of molecules designed to induce the degradation of specific target proteins. Recent patent literature indicates its use in the creation of compounds that function as immunomodulators by targeting the dual transcription factors IKZF1 and IKZF3 for proteasomal degradation.[1]
These transcription factors are crucial for the development and differentiation of B-cells, and their targeted degradation is the established mechanism of action for a class of drugs known as immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[2][3] These molecules function as "molecular glues," bringing together the target proteins (IKZF1/3) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the targets by the proteasome.[3][4] The compounds synthesized from "this compound" represent a next-generation approach to this therapeutic strategy.
The Central Role of the CRL4-CRBN E3 Ligase Complex
The biological activity of compounds derived from "this compound" is intrinsically linked to the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) acting as the substrate receptor. This complex is central to the mechanism of action of IMiDs and the more recent Cereblon E3 ligase modulators (CELMoDs).[4][5] The binding of these small molecules to CRBN alters its substrate specificity, inducing the recruitment and subsequent degradation of neosubstrates like IKZF1 and IKZF3.[2][3]
Caption: Mechanism of IKZF1/3 degradation mediated by molecular glue degraders.
Comparative Analysis of Experimental Approaches
To assess the reproducibility of experimental results, it is crucial to compare the performance of novel compounds with established alternatives. In the context of IKZF1/3 degradation, the primary comparators are the well-characterized IMiDs and newer CELMoDs.
Alternative Chemical Scaffolds
While "this compound" provides a novel scaffold, the foundational chemical structures for IKZF1/3 degradation are the thalidomide-based analogs. These include:
-
Lenalidomide and Pomalidomide: These second and third-generation IMiDs are the current standards of care in several hematological malignancies and serve as essential benchmarks for any new IKZF1/3 degrader.[4][5]
-
Iberdomide (CC-220) and Mezigdomide (CC-92480): These are examples of CELMoDs, which exhibit higher affinity for CRBN and can induce more profound degradation of IKZF1 and IKZF3.[6][7]
The choice of comparator will significantly influence the interpretation of experimental outcomes. For a novel compound derived from "this compound," a head-to-head comparison with both a standard IMiD (e.g., pomalidomide) and a potent CELMoD (e.g., iberdomide) would provide the most comprehensive assessment of its relative efficacy.
Key Experimental Readouts and Assays
The primary experimental goal is to quantify the degradation of IKZF1 and IKZF3. Several robust methods are available, each with its own considerations for ensuring reproducibility.
1. Western Blotting: This traditional technique provides a semi-quantitative measure of protein levels. For reproducible results, it is imperative to:
- Utilize validated antibodies specific for IKZF1 and IKZF3.
- Include a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
- Perform experiments in multiple biological replicates.
2. Flow Cytometry: This method allows for the quantification of protein expression on a single-cell level, providing a more precise measurement of the percentage of cells showing protein degradation.[8] Key to reproducibility is:
- Consistent antibody staining protocols and titration.
- Proper compensation for spectral overlap between fluorochromes.
- Analysis of a sufficient number of events to ensure statistical significance.
3. Quantitative Degradation Assays (e.g., HiBiT System): This newer technology offers a highly sensitive and quantitative method to measure protein degradation in real-time in live cells.[9][10] The HiBiT system utilizes a small peptide tag that, when complemented with a larger subunit, generates a luminescent signal proportional to the amount of tagged protein. Reproducibility is enhanced by:
- The generation of stable cell lines expressing the HiBiT-tagged target protein.
- Careful optimization of assay parameters such as cell number and incubation time.
Table 1: Comparison of Assays for Measuring IKZF1/3 Degradation
| Assay | Principle | Advantages | Considerations for Reproducibility |
| Western Blotting | Antibody-based detection of protein on a membrane | Widely available, provides information on protein size | Antibody validation, consistent loading controls, multiple replicates |
| Flow Cytometry | Antibody-based detection in single cells | High-throughput, quantitative, single-cell resolution | Antibody titration and compensation, consistent gating strategies |
| HiBiT System | Complementation-based luminescence | Highly quantitative, real-time measurements in live cells | Requires generation of stable cell lines, optimization of assay conditions |
Experimental Protocols for Reproducible IKZF1/3 Degradation Studies
To ensure the generation of reliable and reproducible data, the following detailed protocols are recommended.
Protocol 1: Synthesis of an Exemplary IKZF1/3 Degrader
While the exact synthetic route for derivatives of "this compound" is proprietary, a generalizable synthetic workflow for related compounds can be outlined. The synthesis of pyrazolo[4,3-b]pyridines, for instance, often involves the condensation of a substituted aminopyrazole with a β-ketoester, followed by cyclization.[11] Reproducibility in organic synthesis is contingent on precise control of reaction conditions, purification methods, and thorough characterization of intermediates and final products using techniques such as NMR, mass spectrometry, and HPLC.
Caption: Generalized workflow for the synthesis and characterization of a novel IKZF1/3 degrader.
Protocol 2: In Vitro IKZF1/3 Degradation Assay Using Western Blotting
-
Cell Culture: Culture a relevant human cell line (e.g., multiple myeloma cell line MM.1S) in appropriate media and conditions.
-
Compound Treatment: Seed cells at a consistent density and treat with a dose-response range of the test compound, a positive control (e.g., pomalidomide), and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against IKZF1, IKZF3, and a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Data Presentation and Interpretation
For clear and objective comparison, quantitative data should be summarized in a tabular format.
Table 2: Hypothetical Comparative Degradation Data
| Compound | Target | DC50 (nM) | Dmax (%) |
| Test Compound A | IKZF1 | 15 | 95 |
| (from title compound) | IKZF3 | 25 | 90 |
| Pomalidomide | IKZF1 | 50 | 90 |
| (IMiD Comparator) | IKZF3 | 75 | 85 |
| Iberdomide | IKZF1 | 5 | >98 |
| (CELMoD Comparator) | IKZF3 | 8 | >98 |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation observed.
Conclusion and Future Perspectives
The use of "this compound" as a scaffold for the development of novel IKZF1/3 degraders represents a promising avenue in the field of targeted protein degradation. To ensure the reproducibility and validity of experimental findings, it is essential to employ rigorous and well-controlled experimental protocols. This includes the use of appropriate positive and negative controls, validated reagents, and multiple orthogonal assays to confirm the primary findings. By adhering to the principles of scientific integrity and thoughtful experimental design, researchers can confidently evaluate the potential of these novel compounds and contribute to the development of the next generation of immunomodulatory therapies.
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van der Vliet, H. J., et al. (2021). The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma. Cancers, 13(11), 2685. (URL: [Link])
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Weisberg, E., et al. (2023). Dual CARM1- and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs. Molecular Cancer Therapeutics, 22(3), 321-333. (URL: [Link])
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Ott, C. J., et al. (2024). Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. Nature Immunology, 25(10), 1-13. (URL: [Link])
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Wang, L., et al. (2021). IKZF3 deficiency potentiates chimeric antigen receptor T cells targeting solid tumors. Nature Communications, 12(1), 3694. (URL: [Link])
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Krönke, J., Udeshi, N. D., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305. (URL: [Link])
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Krönke, J., Udeshi, N. D., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305. (URL: [Link])
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Kegyes, D., et al. (2025). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. Biomarker Research, 13(1). (URL: [Link])
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El-Sayed, N. N. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. (URL: [Link])
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US9512121B2 -[1][4][5] triazol [4,3-A] pyridine derivative, preparation method therefor or medical application thereof - Google Patents. (URL: )
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
As researchers and developers at the forefront of innovation, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The compound 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, a novel heterocyclic molecule, requires a disposal protocol rooted in a deep understanding of its constituent chemical moieties and the governing regulatory frameworks. This guide provides a comprehensive, step-by-step procedure for its safe and compliant disposal, ensuring the protection of our personnel and the environment.
Our core responsibility for chemical waste is defined by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous materials[1][2]. For a research chemical such as this, where comprehensive toxicological data may not be publicly available, the most prudent and compliant approach is to treat it as hazardous waste.
Hazard Assessment Based on Structural Analogy
A specific Safety Data Sheet (SDS) with exhaustive data for this compound is not widely available[3][4]. Therefore, a conservative hazard assessment must be inferred from its primary structural components: a substituted pyridine ring and a triazole ring. This analytical approach allows us to anticipate potential hazards and dictate the necessary handling precautions.
Table 1: Inferred Hazard Profile
| Structural Moiety | Associated Hazards | Rationale & References |
| Pyridine Core | Flammability: Pyridine is a highly flammable liquid and vapor[5][6]. Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys[7][8]. | The pyridine backbone of the molecule suggests it should be handled as a potentially flammable and toxic substance. Proper ventilation and personal protective equipment are essential. |
| Triazole Ring | Environmental Persistence: Many triazole-based compounds, particularly fungicides, are known for their long residual periods in soil and water, posing a risk of bioaccumulation[9][10]. Irritation: Similar heterocyclic compounds are often cited as causing skin, eye, and respiratory irritation[11]. | The triazole group underscores the environmental imperative for proper disposal, as release into drains or soil could lead to long-term contamination. The potential for irritation necessitates careful handling to avoid direct contact. |
Given this profile, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous waste.
The Core Principle: RCRA and Generator Responsibility
Under RCRA, the generator of the waste (the laboratory) is legally responsible for its safe management until its final, environmentally sound disposal[2]. This involves a few key steps mandated by the EPA: hazardous waste determination, proper accumulation, and arrangement for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF)[2][12]. Our internal protocol is designed to ensure seamless compliance with these federal standards.
Standard Operating Procedure (SOP) for Disposal
This protocol applies to the pure compound, reaction mixtures, and any materials (e.g., pipette tips, weighing paper, contaminated gloves) that have come into direct contact with it.
Experimental Protocol: Waste Collection and Accumulation
-
Waste Segregation (The Causality of Chemical Compatibility):
-
Action: Designate a specific, labeled waste container for this compound and its associated waste.
-
Rationale: This compound must not be mixed with incompatible chemicals. Based on the pyridine moiety, it should be segregated from strong oxidizing agents and strong acids (especially nitric acid) to prevent exothermic or violent reactions[7]. Segregation is a primary best practice to prevent dangerous chemical reactions within a waste container[13].
-
-
Containerization (Ensuring Containment Integrity):
-
Action: Select a container made of compatible material (e.g., glass or high-density polyethylene for liquid waste) that is in good condition and has a secure, leak-proof screw cap[1][14].
-
Rationale: The container is the primary barrier preventing release to the environment. RCRA regulations explicitly state that containers must be in good condition and compatible with the waste they hold[14]. Food-grade containers like milk jugs are strictly prohibited[1].
-
-
Labeling (The Cornerstone of Compliance and Safety):
-
Action: Before any waste is added, affix a completed hazardous waste label to the container. The label MUST include:
-
Rationale: Proper labeling is a critical regulatory requirement and is essential for the safety of all personnel who may handle the container, from lab staff to the EHS professionals and disposal vendors.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Action: Store the sealed and labeled waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory staff[17]. Keep the container closed at all times except when adding waste[1][14].
-
Rationale: The SAA provision allows for the safe collection of waste in the lab without requiring a full TSDF permit[17]. Keeping containers closed is one of the most common and strictly enforced EPA regulations, as it prevents the evaporation of volatile compounds and minimizes exposure risk[1].
-
-
Arranging for Final Disposal:
-
Action: Once the container is full or the project is complete, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department.
-
Rationale: EHS will arrange for the pickup and transport of the waste by a licensed hazardous waste hauler to a certified TSDF, completing the "cradle-to-grave" process in a compliant manner[13][16].
-
Emergency Procedures: Spill Management
Immediate and correct action during a spill is critical to mitigating exposure and environmental contamination.
Experimental Protocol: Small-Scale Spill Cleanup
-
Alert & Isolate: Alert personnel in the immediate area. If the compound is a solid, prevent it from becoming airborne. If it is in a volatile solvent, ensure adequate ventilation, preferably within a chemical fume hood[5].
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and double-layered nitrile or butyl rubber gloves[7].
-
Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to cover and contain the spill[5][6].
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, airtight container[7][11].
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the SOP described in Section 3.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the incident to your supervisor and EHS department as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical process for managing waste streams of this compound, ensuring all regulatory and safety considerations are met.
Caption: Logical workflow for the compliant disposal of the target compound.
By adhering to this structured and well-documented procedure, we not only meet our regulatory obligations but also uphold our commitment to a safe and sustainable research environment.
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A Proactive Defense: Personal Protective Equipment Protocol for 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the safety protocols for these uncharacterized substances are anything but. This guide provides a comprehensive framework for personal protective equipment (PPE) when handling 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, a compound for which specific hazard data is not yet established. In the absence of a formal Safety Data Sheet (SDS), we must adopt a conservative approach, treating the substance as potentially hazardous until proven otherwise. This principle of precaution is the bedrock of a safe and responsible laboratory environment.[1][2]
Our recommendations are built upon a risk assessment that considers the structural alerts within the molecule—namely the aminopyridine and triazole moieties—and the general best practices for handling novel chemical entities.[1] Aminopyridine derivatives can exhibit significant toxicity, while triazole-containing compounds are biologically active and warrant careful handling.[3] Therefore, the following protocols are designed to provide robust protection against potential dermal, ocular, and respiratory exposure.
Core Principles of Proactive Protection
When specific toxicological data is unavailable, a systematic approach to safety is crucial for environmental and personal protection.[4] The hierarchy of controls dictates that engineering controls (e.g., fume hoods) are the primary line of defense, with PPE serving as the essential final barrier.[5] Before commencing any work, a thorough risk assessment should be conducted for each specific procedure.[6][7][8]
Recommended Personal Protective Equipment
The selection of PPE must be tailored to the specific laboratory operation being performed. Below is a detailed breakdown of the minimum required PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Compound | Tightly fitting safety goggles and a face shield. | Double-gloving with chemical-resistant nitrile gloves. | Full-coverage lab coat, long sleeves, and closed-toe shoes. | NIOSH-approved N95 respirator or higher.[9] |
| Preparing Solutions | Chemical splash goggles and a face shield.[4] | Chemical-resistant nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Work within a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Chemical-resistant gloves appropriate for all reagents used. | Flame-resistant lab coat if flammable solvents are present. | Work within a certified chemical fume hood. |
| Handling Waste and Decontamination | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or disposable coveralls. | As required by the spill size and location; minimum N95. |
Step-by-Step PPE Protocols
1. Eye and Face Protection:
-
Rationale: To prevent contact with airborne particles or accidental splashes. Standard safety glasses are insufficient.
-
Protocol:
2. Hand Protection:
-
Rationale: To prevent dermal absorption, a primary route of exposure for many chemicals.[5]
-
Protocol:
-
Wear nitrile or neoprene gloves that have been tested against a broad range of chemicals.[1]
-
When handling the solid compound, double-gloving is required. This involves wearing two pairs of gloves, with the outer glove being removed immediately after the handling task is complete.
-
Inspect gloves for any signs of degradation or puncture before each use.
-
Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.
-
3. Body Protection:
-
Rationale: To protect the skin from accidental spills and contamination.
-
Protocol:
-
A clean, full-coverage laboratory coat must be worn at all times.
-
Ensure the lab coat has long sleeves and is fully buttoned.
-
For tasks with a higher risk of splashes, such as preparing concentrated solutions or during transfers of large volumes, a chemical-resistant apron should be worn over the lab coat.
-
Wear long pants and fully enclosed, chemical-resistant footwear.
-
4. Respiratory Protection:
-
Rationale: To prevent the inhalation of the compound, especially when in a powdered or aerosolized form.
-
Protocol:
-
All manipulations of the solid this compound that could generate dust must be performed within a certified chemical fume hood or a glovebox.[4]
-
If the use of a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory.[9] All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and training, as per OSHA regulations.
-
Operational and Disposal Plans
Handling and Storage:
-
Store the compound in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container.
-
The label should include the chemical name, structure, and a clear indication that the hazards are not fully known.[1]
-
Store away from incompatible materials.
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.[9]
-
Wear the appropriate level of PPE as outlined above before attempting any cleanup.
-
For small solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[9]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9]
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
Waste Disposal:
-
All waste materials, including contaminated PPE, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[9]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Visual Guidance
Risk Assessment Workflow for Novel Compounds
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a novel compound like this compound.
Caption: Risk assessment workflow for selecting PPE for novel compounds.
References
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Benchchem. Personal protective equipment for handling 7-Chloro-1H-benzo[d][1][4][9]triazole. Accessed January 2, 2026.
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- ChemicalBook. This compound | 1448427-99-3.
- CAS 1525475-07-3 | 6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine.
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- UNODC Laboratory. (2020, June 15). Full chemical resistant personal protective equipment (PPE) ensemble.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
